molecular formula C6H6ClNO B183929 3-Chloro-5-methoxypyridine CAS No. 95881-83-7

3-Chloro-5-methoxypyridine

Katalognummer: B183929
CAS-Nummer: 95881-83-7
Molekulargewicht: 143.57 g/mol
InChI-Schlüssel: TXBHLLHHHQAFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methoxypyridine is a valuable heteroaromatic building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-rich methoxy group and a reactive chloro substituent on a pyridine ring, makes it a versatile intermediate for constructing more complex molecules. This compound is recognized for its role in scaffold-hopping and structure-activity relationship (SAR) studies, particularly in the search for novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . Research into mGlu5 NAMs is a significant area in neuroscience, with potential therapeutic applications for a range of central nervous system (CNS) disorders, including levodopa-induced dyskinesia, pain, Fragile X syndrome, and major depressive disorder . As a key synthetic intermediate, this compound enables the exploration of diverse chemical space in early-stage drug discovery, aiding in the development of potent and selective bioactive compounds . This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Eigenschaften

IUPAC Name

3-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBHLLHHHQAFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454908
Record name 3-Chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95881-83-7
Record name 3-Chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methoxypyridine (CAS: 95881-83-7)

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Disubstituted Pyridine

3-Chloro-5-methoxypyridine is a strategically important heterocyclic building block in medicinal chemistry and materials science.[1][2] Its value is derived from the specific arrangement of its functional groups on the pyridine scaffold, a core motif in many approved pharmaceutical agents.[1] The chlorine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments. The methoxy group at the 5-position modulates the electronic properties of the ring and offers a latent hydroxyl group, providing a secondary point for modification or a critical hydrogen bonding element for molecular recognition at a biological target.[3] This orthogonal reactivity makes it an invaluable intermediate for constructing compound libraries and optimizing lead compounds in drug discovery programs.[1]

Physicochemical & Spectroscopic Data

A fundamental understanding of the physical and analytical characteristics of a reagent is a prerequisite for its effective and safe use in any experimental setting. The data presented below are compiled from reliable chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 95881-83-7[4]
Molecular Formula C₆H₆ClNO[4]
Molecular Weight 143.57 g/mol [4]
Appearance Solid
Purity (Typical) ≥98%[2]
InChI Key TXBHLLHHHQAFNN-UHFFFAOYSA-N[4]
SMILES COc1cncc(Cl)c1[4]

Interpreting the Data:

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is a primary tool for structural verification. For this molecule, one would expect to see three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. A sharp singlet, typically integrating to three protons, will be observed in the upfield region (around 3.9 ppm), corresponding to the methoxy group protons.

  • Mass Spectrometry: The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak, which will show two signals with an approximate 3:1 intensity ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Solubility: While comprehensive data is limited, based on its structure, the compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[5]

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its use in research and development. A prevalent and efficient laboratory-scale method involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

sn_ar_synthesis Start 3,5-Dichloropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Substrate Reagent Sodium Methoxide (NaOMe) in Methanol Reagent->Reaction Nucleophile & Solvent Product This compound Reaction->Product Crude Product Purification Aqueous Workup & Column Chromatography Product->Purification Purification->Product Purified Product

Caption: A common synthetic route to this compound.

Protocol and Mechanistic Rationale

Core Principle: The SNAr reaction is a cornerstone of aromatic chemistry.[6][7] In this case, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two chlorine atoms.[6] The methoxide ion (⁻OCH₃) acts as the nucleophile, displacing one of the chloride leaving groups.

Step-by-Step Experimental Protocol:

  • Reactor Charging: A solution of 3,5-Dichloropyridazine and sodium methoxide in methanol is prepared in a suitable reaction vessel.

  • Reaction Execution: The mixture is heated to reflux for several hours to drive the substitution reaction to completion.

  • Monitoring: Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure full consumption of the starting material.

  • Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). This aqueous wash is critical for removing inorganic salts like NaCl.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude material is then purified, typically by silica gel column chromatography, to yield the final product with high purity.

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling

The synthetic power of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyridine core and a boronic acid derivative, is a prime example.[8]

The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_reactants Core Components cluster_cycle Catalytic Cycle P1 This compound (Aryl Halide) A Oxidative Addition P1->A P2 Arylboronic Acid (R-B(OH)2) B Transmetalation P2->B P3 Pd(0) Catalyst + Ligand P3->A P4 Base (e.g., K2CO3) P4->B activates A->B C Reductive Elimination B->C C->A Product 3-Aryl-5-methoxypyridine (Coupled Product) C->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Considerations for Success:

  • Catalyst System: Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalytic systems.[9] This typically involves a palladium(0) precursor (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (such as SPhos or XPhos) to facilitate the initial oxidative addition step.[9]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[8][10] The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[9][10]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to degas the solvents and run the reaction under an inert atmosphere of nitrogen or argon.[9][11]

Applications in Drug Discovery

The chloro and methoxy groups are prevalent substituents in approved drugs and are often introduced to fine-tune a molecule's biological activity and pharmacokinetic properties.[3]

  • Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. This compound provides a starting point to elaborate structures that can occupy adjacent pockets of the ATP-binding site, enhancing potency and selectivity.

  • GPCR Modulators: The nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor, a critical interaction in many G-protein coupled receptor (GPCR) ligands. The substituents at the 3- and 5-positions allow for the optimization of binding affinity and functional activity.

  • Agrochemicals: Substituted pyridines are also a major class of compounds used in the agrochemical industry as herbicides, fungicides, and insecticides.[2] The specific substitution pattern on the pyridine ring is key to their biological efficacy and spectrum of activity.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

  • Hazard Classification: The compound is classified as an acute oral toxicant (Acute Tox. 4) and causes skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 3-Chloro-5-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The chlorine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy group can modulate the electronic properties and metabolic stability of the resulting compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its reactivity in key organic transformations. Furthermore, it highlights its emerging role in the synthesis of pharmacologically active agents, offering insights for its application in modern drug discovery programs.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products.[1] Its presence is often crucial for biological activity, influencing factors such as binding affinity to target proteins, solubility, and pharmacokinetic profiles. The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines invaluable tools for medicinal chemists.

This compound has emerged as a particularly useful building block due to the orthogonal reactivity of its substituents. The chloro group at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a robust platform for carbon-carbon and carbon-heteroatom bond formation. The methoxy group at the 5-position, being relatively inert to these conditions, can influence the molecule's overall electronic character and can be a site for later-stage modification if required. This combination of features makes this compound a valuable starting material for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 95881-83-7[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Solid[1]
Boiling Point 198.4°C at 760 mmHg[2]
Solubility Soluble in chloroform. Expected to be soluble in other common organic solvents like dichloromethane, ethyl acetate, and THF.

Note: Experimental data for the melting point is not consistently reported in publicly available literature.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring, in addition to a singlet for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the electronic effects of the chloro and methoxy substituents.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons will be indicative of the substitution pattern.

Expected IR Spectral Features: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

Expected Mass Spectrum Features: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 143 and an isotope peak (M+2) at m/z 145 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

While several synthetic routes to substituted pyridines exist, a common strategy for the preparation of this compound involves the functionalization of a pre-existing pyridine core. A plausible synthetic pathway, adapted from general procedures for similar compounds, is outlined below. Researchers should note that optimization of reaction conditions may be necessary.

graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

A potential synthetic route to this compound.

Experimental Protocol: Synthesis from 3,5-Dichloropyridine

This protocol is based on analogous nucleophilic aromatic substitution reactions on dihalopyridines.

Materials:

  • 3,5-Dichloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3,5-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Methanol as Solvent: Serves as both the solvent and the source of the methoxy group.

  • Sodium Methoxide as Base: A strong base required to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms.

  • Aqueous Workup: To remove inorganic salts and any remaining methanol.

  • Chromatographic Purification: To isolate the desired product from any unreacted starting material and potential regioisomeric byproducts.

Chemical Reactivity and Applications in Cross-Coupling Reactions

The chloro-substituent at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

graph Reactivity { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent (e.g., toluene, dioxane, DMF), and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide variety of arylamines. This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane) under an inert atmosphere.

  • Heat the reaction mixture with stirring until the starting material is consumed.

  • After cooling, quench the reaction and perform an extractive workup.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction introduces an alkynyl moiety, which can serve as a versatile handle for further transformations.

General Protocol for Sonogashira Coupling:

  • To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

  • Add a degassed solvent (e.g., THF, DMF).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the desired alkynylated pyridine by column chromatography.

Applications in Drug Discovery and Development

While specific examples of marketed drugs that utilize this compound as a direct starting material are not extensively documented in publicly available literature, the 3-chloro-5-methoxy-substituted pyridine core is a key structural motif in numerous bioactive molecules and serves as a crucial intermediate in their synthesis.[4] Its value lies in its ability to act as a versatile scaffold for the generation of compound libraries for screening and lead optimization. The principles of its reactivity are widely applied in the synthesis of pharmaceuticals containing substituted pyridine rings.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Hazard Information:

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302 (Harmful if swallowed)[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity in a range of cross-coupling reactions, coupled with the modulating effect of the methoxy group, provides a powerful platform for the synthesis of novel and diverse molecular structures. As the demand for new therapeutic agents continues to grow, the strategic use of such functionalized heterocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

References

The Strategic Role of 3-Chloro-5-methoxypyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Pyridine Core

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, featured in a multitude of approved therapeutic agents. Its unique electronic properties and metabolic stability make it a favored heterocyclic motif. The strategic substitution of the pyridine ring can dramatically influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] Among the vast array of substituted pyridines, 3-Chloro-5-methoxypyridine has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and critical applications in drug discovery.

The presence of a chloro and a methoxy group on the pyridine ring offers a unique combination of electronic and steric properties. The chloro group, a halogen, can participate in various cross-coupling reactions, providing a handle for molecular elaboration.[1] Simultaneously, the methoxy group can influence the molecule's conformation, metabolic stability, and interactions with biological targets.[2] This dual functionality makes this compound a highly sought-after precursor for generating libraries of diverse molecules for high-throughput screening and lead optimization in drug development programs.[1]

Part 1: Core Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the compound is This compound . This name precisely describes the substitution pattern on the pyridine ring, with a chlorine atom at the 3-position and a methoxy group at the 5-position.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 95881-83-7[3][4]
Molecular Formula C6H6ClNO[4]
Molecular Weight 143.57 g/mol [4]
InChI 1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3[4]
InChI Key TXBHLLHHHQAFNN-UHFFFAOYSA-N
SMILES COc1cncc(Cl)c1[4]
Physical Form Solid
Physicochemical Characteristics for Drug Development

The presence of the chloro and methoxy groups significantly influences the molecule's lipophilicity and electronic distribution, which are critical parameters in drug design. These groups can modulate a drug candidate's ability to cross cell membranes and interact with its biological target.

Part 2: Synthesis and Reactivity

Synthetic Pathways to this compound

The synthesis of substituted pyridines like this compound can be approached through various routes. One common strategy involves the modification of a pre-existing pyridine ring. For instance, a synthetic route could start from a suitable pyridine derivative where the chloro and methoxy groups are introduced in a stepwise manner.

While a specific, detailed synthesis protocol for this compound is not extensively documented in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. For example, the synthesis of 3-chloro-5-formyl-2-methoxypyridine often starts with a 2-methoxy-3-chloropyridine, which is then formylated.[5] This suggests that building the substitution pattern on a pre-existing pyridine core is a viable strategy.

A plausible, though generalized, synthetic workflow is outlined below:

G Start Pyridine Derivative Step1 Introduction of Methoxy Group Start->Step1 Step2 Chlorination at the 3-position Step1->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Key Reactions and Utility as a Building Block

The true value of this compound lies in its reactivity, which allows for its incorporation into more complex molecular architectures. The chlorine atom at the 3-position is a key functional group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can be converted into its boronic acid derivative, This compound-4-boronic acid , which is a versatile intermediate for Suzuki coupling reactions.[6]

The following diagram illustrates the central role of this compound as a scaffold for diversification:

G Scaffold This compound Reaction1 Suzuki Coupling Scaffold->Reaction1 Reaction2 Buchwald-Hartwig Amination Scaffold->Reaction2 Reaction3 Other Cross-Coupling Reactions Scaffold->Reaction3 Product1 Aryl-Substituted Pyridines Reaction1->Product1 Product2 Amino-Substituted Pyridines Reaction2->Product2 Product3 Diverse Molecular Libraries Reaction3->Product3

Caption: Diversification of the this compound scaffold.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules, and it serves as a key intermediate in their synthesis.[1] The strategic importance of chloro-containing compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs featuring this halogen.[7]

The chloro and methoxy groups can play several crucial roles in modulating the properties of a drug candidate:

  • Target Engagement: The electronic nature of the chloro and methoxy groups can influence hydrogen bonding and other non-covalent interactions within the binding pocket of a protein target.[2]

  • Metabolic Stability: The methoxy group can sometimes be a site of metabolism (O-demethylation). However, its presence can also block metabolism at an adjacent position, thereby improving the metabolic stability of the molecule.

  • Physicochemical Properties: The lipophilicity introduced by the chloro and methoxy groups can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The analogous compound, 3-bromo-5-chloro-2-methoxypyridine, is highlighted as a vital intermediate in the synthesis of agrochemicals and pharmaceuticals, underscoring the utility of this substitution pattern.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).[9]

Table 2: GHS Hazard Information for this compound

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, oralH302Warning
Recommended Handling and Storage Procedures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[10]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid dust formation.[10][11]

  • Ensure adequate ventilation.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[11]

  • Keep containers tightly closed.[11]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound represents a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for leveraging its full potential in the quest for new and effective therapeutics.

References

3-Chloro-5-methoxypyridine 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-methoxypyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 95881-83-7), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the spectrum's appearance. We will explore the electronic effects of the chloro, methoxy, and heterocyclic nitrogen moieties, predict the spectral features, outline a robust experimental protocol for data acquisition, and detail the logic for unambiguous signal assignment using both 1D and 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of NMR spectroscopy for the structural elucidation of substituted pyridine derivatives.

Theoretical Foundation: Electronic Influences on the Pyridine Ring

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of its three aromatic protons (H-2, H-4, and H-6). Understanding this environment is critical for accurate spectral prediction and interpretation. Three primary factors are at play:

  • The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon, leading to a general deshielding effect across the ring. This causes the proton signals of pyridine to appear at a higher chemical shift (further downfield) compared to benzene. The effect is most pronounced at the ortho (2, 6) and para (4) positions.[4]

  • The Chloro Substituent (C-3): Chlorine acts as an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect deshields nearby protons. It also possesses a weak electron-donating resonance effect (+R effect), but for halogens, the inductive effect is dominant in determining the chemical shift.

  • The Methoxy Substituent (C-5): The methoxy group is a powerful electron-donating group through resonance (+R effect), which increases electron density at the ortho and para positions (positions 6 and 4, respectively, relative to the methoxy group).[4] This shielding effect causes the corresponding proton signals to shift upfield (to lower ppm values).

The interplay of these competing effects results in a distinct chemical shift for each of the three aromatic protons, allowing for their differentiation and assignment.

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects on aromatic systems, a predicted ¹H NMR spectrum for this compound in a standard solvent like CDCl₃ can be summarized. The exact chemical shifts can vary depending on the solvent and concentration.[5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2 8.1 - 8.3Doublet (d)J2,4 ≈ 2.5 HzStrongly deshielded by the adjacent nitrogen atom. Experiences meta-coupling to H-4.
H-6 8.0 - 8.2Doublet (d)J4,6 ≈ 2.0 HzDeshielded by the adjacent nitrogen but shielded by the ortho-methoxy group. Experiences meta-coupling to H-4.
H-4 7.0 - 7.2Doublet of Doublets (dd)J2,4 ≈ 2.5 Hz, J4,6 ≈ 2.0 HzPositioned between two substituents. Appears further upfield. Coupled to both H-2 and H-6. May appear as a triplet if J values are similar.
-OCH₃ 3.8 - 3.9Singlet (s)N/AStandard chemical shift for a methoxy group attached to an aromatic ring. No adjacent protons to couple with.

Experimental Protocol: Acquiring a High-Quality Spectrum

A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a self-validating workflow for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound solid.

  • Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, but other solvents like DMSO-d₆ can be used if solubility is an issue.[7]

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Reference: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). If not, a small amount can be added.[8]

Spectrometer Setup and Acquisition (400 MHz Example)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover a range of approximately 0-10 ppm.[4]

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1.5-2.0 seconds.[4]

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg Sample b Dissolve in 0.6 mL CDCl3 a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Set Acquisition Parameters d->e f Acquire FID (16 Scans) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference & Integrate h->i j j i->j Final Spectrum

Fig. 1: Standard workflow for ¹H NMR spectrum acquisition.

In-Depth Spectral Analysis and Assignment

With the processed spectrum, the assignment process begins.

  • The Methoxy Signal (-OCH₃): The most straightforward assignment is the sharp singlet expected around δ 3.8-3.9 ppm. Its integration value should correspond to three protons.

  • The Aromatic Region (H-2, H-4, H-6): This region, typically between δ 7.0-8.5 ppm for substituted pyridines, will contain three distinct signals.[4]

    • Signal H-4: The proton at the C-4 position is expected to be the most upfield of the aromatic signals due to the shielding effects of the flanking substituents. It will appear as a doublet of doublets (or a narrow triplet) with small meta-coupling constants (J ≈ 2-3 Hz). Its integration will be for one proton.

    • Signals H-2 and H-6: These two protons are both adjacent to the ring nitrogen and will thus be the most downfield. Differentiating them requires considering the secondary effects of the substituents. H-2 is meta to both the chloro and methoxy groups, while H-6 is ortho to the electron-donating methoxy group. The shielding from the methoxy group should push the H-6 signal slightly upfield relative to the H-2 signal. Both signals should appear as doublets, each with a small meta-coupling constant matching one of the couplings observed for H-4. Both will integrate to one proton.

Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D analysis provides a strong hypothesis, definitive proof of assignments requires 2D NMR experiments. These techniques are invaluable for validating connectivity and spatial relationships.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin coupling relationships. A cross-peak in the COSY spectrum indicates that two protons are coupled. For this compound, we would expect to see:

    • A cross-peak connecting the H-4 signal with the H-2 signal.

    • A cross-peak connecting the H-4 signal with the H-6 signal.

    • The absence of a cross-peak between H-2 and H-6 would confirm they are not directly coupled.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary (non-protonated) carbons and confirming the overall structure.[4] Key expected correlations include:

    • The methoxy protons (-OCH₃) will show a strong correlation to the C-5 carbon.

    • Proton H-4 will show correlations to C-2, C-6, and C-5.

    • Proton H-2 will show correlations to C-4, C-6, and C-3.

    • Proton H-6 will show correlations to C-4, C-2, and C-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[4] It would definitively link the signals for H-2, H-4, and H-6 to their respective carbons, C-2, C-4, and C-6.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2 H-2 C2 C-2 H2->C2 HSQC (1-bond) C4 C-4 H2->C4 HMBC (2-bond) C6 C-6 H2->C6 HMBC (4-bond) H4 H-4 H4->H2 COSY H6 H-6 H4->H6 COSY H4->C2 HMBC (2-bond) H4->C4 HSQC (1-bond) H4->C6 HMBC (2-bond) H6->C2 HMBC (4-bond) H6->C4 HMBC (2-bond) H6->C6 HSQC (1-bond) OCH3 -OCH3 C5 C-5 OCH3->C5 HMBC (2-bond) C3 C-3

Fig. 2: Logic map for structural confirmation using 2D NMR.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how competing electronic effects in a substituted heteroaromatic system produce a predictable and interpretable pattern. A thorough analysis, grounded in the principles of chemical shifts and coupling constants, allows for the confident assignment of all proton signals. For absolute structural verification, particularly in the context of drug development and regulatory submission, the use of 2D NMR techniques such as COSY and HMBC is essential. The methodologies and analytical logic presented in this guide provide a robust framework for researchers working with this and structurally related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Chloro-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the challenges in sourcing a complete experimental dataset for this specific molecule, this document consolidates available information and presents robust, field-proven methodologies for the experimental determination of key physical characteristics. This approach ensures scientific integrity and provides a practical framework for researchers.

Molecular and Chemical Identity

This compound is a substituted pyridine ring, a fundamental scaffold in numerous biologically active compounds. Its structure, featuring a chloro and a methoxy group, imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO--INVALID-LINK--[1]
Molecular Weight 143.57 g/mol --INVALID-LINK--[1]
CAS Number 95881-83-7--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]
Boiling Point 198.4 °C at 760 mmHg--INVALID-LINK--
Density 1.21 g/cm³--INVALID-LINK--
Melting Point Data not available-
Solubility Data not available-

It is important to note that while a boiling point and density are reported, these values could not be independently verified and should be used with caution. The lack of publicly available experimental data for the melting point and solubility from major commercial suppliers underscores the necessity for experimental determination.

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been reported via the treatment of 5-chloro-3-pyridinol with diazomethane. This synthetic route provides access to the compound for further study and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The reported ¹H NMR spectrum of this compound provides key insights into its molecular structure.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.87singlet-3H, -OCH₃
7.22triplet2.01H, H-4
8.20doublet2.01H, H-2 or H-6
8.22doublet2.01H, H-2 or H-6

Solvent: CDCl₃

The ¹H NMR data confirms the presence of the methoxy group and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants are consistent with the assigned structure.

Further Spectroscopic Characterization: A Proposed Workflow

Due to the absence of publicly available ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, the following workflow is proposed for the comprehensive characterization of this compound.

Caption: Proposed workflow for the synthesis and comprehensive spectroscopic characterization of this compound.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for determining the melting point and solubility of this compound. These protocols are designed to be self-validating and adhere to high standards of scientific rigor.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[2]

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[3]

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube into the sample holder.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. This will save time in the subsequent accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

  • Validation:

    • Repeat the accurate determination at least twice to ensure reproducibility. The recorded melting ranges should be consistent.

Caption: Workflow for the accurate determination of the melting point of a crystalline solid.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, formulation, and biological assays. A systematic approach to solubility determination is outlined below.

Protocol: Qualitative and Semi-Quantitative Solubility Determination

  • Solvent Selection:

    • Choose a range of solvents with varying polarities, including but not limited to:

      • Polar Protic: Water, Methanol, Ethanol

      • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

      • Nonpolar: Hexanes, Toluene, Dichloromethane, Chloroform

  • Qualitative Assessment:

    • To a small, clean, and dry test tube, add approximately 10 mg of this compound.

    • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the mixture.

    • Observe and record whether the solid dissolves completely.

    • Categorize the solubility as:

      • Soluble: Dissolves completely in ≤ 1 mL of solvent.

      • Slightly Soluble: Partial dissolution in 1 mL of solvent.

      • Insoluble: No apparent dissolution in 1 mL of solvent.

  • Semi-Quantitative Assessment (for soluble compounds):

    • Accurately weigh a known mass of this compound (e.g., 25 mg) into a vial.

    • Add the solvent in small, measured increments (e.g., using a calibrated pipette) with constant agitation at a controlled temperature (e.g., 25 °C).

    • Continue adding the solvent until the solid is completely dissolved.

    • Record the total volume of solvent required.

    • Calculate the solubility in terms of mg/mL or g/L.

  • Considerations for Reproducibility:

    • Ensure the temperature is constant and recorded for all measurements.

    • Use pure, dry solvents.

    • Allow sufficient time for dissolution, especially for slightly soluble compounds.

Safety and Handling

This compound is classified as harmful if swallowed. --INVALID-LINK--[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a thorough compilation of the available physical and chemical data for this compound. While a complete experimental dataset is not publicly available, the provided ¹H NMR data offers a solid foundation for its structural confirmation. The detailed, field-proven protocols for determining melting point and solubility empower researchers to generate the necessary data for their specific applications. By combining the known properties with a clear methodology for obtaining missing information, this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, upholding the principles of scientific integrity and practical utility.

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methoxypyridine: A Handbook for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the "Why" Before the "How"

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is not merely a preliminary step but a cornerstone of a successful research campaign. Among these properties, solubility stands out as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide is dedicated to providing a comprehensive technical overview of the solubility of 3-chloro-5-methoxypyridine (CAS No. 95881-83-7), a substituted pyridine derivative of interest in medicinal chemistry.

Our approach transcends a simple recitation of data. As seasoned researchers, we recognize that true scientific integrity lies in understanding the causality behind the observations. Therefore, this guide is structured to not only present a predicted solubility profile but also to elucidate the underlying molecular characteristics that govern it. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering you to validate these predictions in your own laboratories.

Part 1: Physicochemical Profile and Predicted Solubility of this compound

Molecular Structure and Inherent Polarity

This compound is a solid at room temperature with a molecular weight of 143.57 g/mol and the empirical formula C₆H₆ClNO. Its solubility behavior is dictated by the interplay of its constituent functional groups: the pyridine ring, the chloro substituent, and the methoxy substituent.

  • The Pyridine Ring: The pyridine ring itself is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. Pyridine is miscible with a wide range of polar and nonpolar solvents, including water and hexane, highlighting its versatile solvation characteristics.[1][2]

  • The Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring.[3] It contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

  • The Methoxy Group: The methoxy group at the 5-position is an electron-donating group. The oxygen atom can also act as a hydrogen bond acceptor.[4]

The combination of these features results in a molecule of moderate polarity. The presence of both hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen) and a polar C-Cl bond suggests that this compound will exhibit preferential solubility in polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility Profile
Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolModerately SolubleThe ability of the pyridine nitrogen and methoxy oxygen to accept hydrogen bonds from the solvent will promote solubility. However, the overall organic character of the molecule will limit high solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighly SolubleStrong dipole-dipole interactions between the solvent and the polar groups of the solute will drive dissolution.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe lack of favorable interactions between the nonpolar solvent and the polar solute will result in poor solubility.
Chlorinated Dichloromethane, ChloroformSolubleFavorable dipole-dipole interactions and dispersion forces between the chlorinated solvent and the chloro-substituted pyridine will lead to good solubility.

Part 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The "gold standard" for determining the intrinsic solubility of a solid compound is the Thermodynamic Shake-Flask Method . This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature when excess solid is present.[5]

The Rationale Behind the Shake-Flask Method

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the solvent is fully saturated. Subsequent separation of the solid phase and quantification of the dissolved compound in the supernatant provides a precise measure of its solubility. This method is considered more reliable than kinetic solubility assays, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[5]

A Self-Validating Experimental Workflow

The following protocol is designed with self-validating checkpoints to ensure the integrity of the generated data.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). B 2. Create a calibration curve by preparing a series of known concentrations from the stock solution. A->B For quantification G 7. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). B->G Reference C 3. Add an excess of solid This compound to vials containing the test solvents. D 4. Seal vials and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours). C->D E 5. Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant. D->E F 6. Dilute an aliquot of the supernatant into the mobile phase for analysis. E->F F->G H 8. Determine the solubility from the calibration curve and the dilution factor. G->H

Caption: Experimental workflow for the thermodynamic shake-flask solubility assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • High-purity organic solvent for stock solution (e.g., DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to be used for HPLC analysis to create a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL). The key is to have undissolved solid remaining at the end of the experiment.

    • Prepare each sample in triplicate to assess reproducibility.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically recommended.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm filter to remove any undissolved particles.

  • Quantification by HPLC-UV:

    • Method Validation: The analytical method must be validated to ensure its accuracy, precision, linearity, and specificity, in accordance with ICH guidelines.[6][7][8][9]

    • Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak area at the wavelength of maximum absorbance for this compound. Plot the peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.99) is a critical self-validating check.

    • Sample Analysis: Accurately dilute a known volume of the clear supernatant from the solubility experiment with the mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting value is the thermodynamic solubility of this compound in the test solvent at the specified temperature.

Part 3: Advanced Concepts and Field-Proven Insights

The Utility of Hansen Solubility Parameters (HSP)

For a more theoretical prediction of solubility, Hansen Solubility Parameters can be employed.[5][10][11] HSP decomposes the total cohesion energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

By matching the HSP of this compound with those of various solvents, a more nuanced prediction of solubility can be achieved. The principle remains that solvents with HSP values closer to those of the solute are more likely to be good solvents.

Logical Relationships in Solubility Determination

The entire process of solubility determination, from prediction to experimental validation, follows a logical and iterative path.

G A Analyze Molecular Structure (Polarity, H-bonding potential) B Predict Qualitative Solubility ('Like Dissolves Like') A->B C Select Representative Solvents (Polar, Nonpolar, Protic, Aprotic) B->C D Perform Shake-Flask Experiment C->D E Quantify with Validated Analytical Method (HPLC-UV) D->E F Obtain Quantitative Solubility Data E->F G Refine Structure-Solubility Relationship F->G G->A Iterative Refinement

Caption: Logical workflow for solubility characterization.

Conclusion: An Essential Parameter for Drug Development

The solubility of this compound, like any drug candidate, is a critical parameter that must be thoroughly understood. This guide has provided a framework for both predicting and experimentally determining this vital property. By integrating an understanding of its molecular structure with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This, in turn, will enable more informed decisions in the complex, multi-parameter optimization process that is modern drug discovery.

References

3-Chloro-5-methoxypyridine reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-5-methoxypyridine

Introduction

This compound is a substituted heteroaromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric profile, arising from the interplay between the electron-withdrawing pyridine nitrogen, the inductively withdrawing chloro group, and the mesomerically donating methoxy group, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the reactivity of this compound, moving beyond a simple catalog of reactions to provide a deep, mechanistically-grounded understanding of its synthetic utility. We will examine the primary modes of reactivity, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and directed metalation, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its structure. The pyridine ring is inherently electron-deficient, which facilitates certain reaction classes while hindering others. The substituents at the 3- and 5-positions further modulate this reactivity. The methoxy group at C5 donates electron density through resonance, while the chlorine at C3 withdraws electron density through induction. This push-pull relationship creates a nuanced electronic landscape that dictates the regioselectivity of various transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 95881-83-7
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Solid
SMILES COc1cncc(Cl)c1
InChI Key TXBHLLHHHQAFNN-UHFFFAOYSA-N

Core Reactivity Profile

The molecule's reactivity can be strategically dissected into several key pathways, dictated by the choice of reagents and reaction conditions. Understanding these pathways allows for the rational design of synthetic routes to a wide array of complex derivatives.

Figure 1: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution via 3,4-Pyridyne Intermediate

Direct nucleophilic aromatic substitution (SNAr) at the C3 position of a 3-halopyridine is generally disfavored. The C3 position is not activated by the ring nitrogen in the same way as the C2, C4, or C6 positions, which can stabilize the negative charge of a Meisenheimer intermediate through resonance.[1] Consequently, the reaction of this compound with nucleophiles under forcing conditions does not proceed via a direct displacement mechanism.

Instead, in the presence of a very strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), the reaction proceeds through a highly reactive 3,4-pyridyne intermediate. This elimination-addition mechanism involves the deprotonation of the C4 proton, which is acidified by the adjacent chloro substituent, followed by the elimination of the chloride ion.

The resulting pyridyne is a powerful electrophile and is immediately trapped by a nucleophile present in the reaction mixture. The addition of the nucleophile can occur at either C3 or C4 of the pyridyne. For this compound, studies have shown that amination reactions using lithium amides or free amines predominantly yield the 4-aminated product, though 5-aminated products can also be formed depending on the nucleophile.

Figure 2: Nucleophilic substitution via a 3,4-pyridyne intermediate.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C3-Cl bond provides a versatile handle for the construction of C-C, C-N, and C-S bonds using palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands have made these transformations highly efficient.[2]

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with various aryl, heteroaryl, or vinyl boronic acids or esters. The key to success is overcoming the challenging oxidative addition of the C-Cl bond to the Pd(0) catalyst. This typically requires elevated temperatures and a catalyst system known for high activity with aryl chlorides, such as those employing ligands like SPhos, XPhos, or RuPhos.[2][3]

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of aryl amines by coupling this compound with primary or secondary amines.[4][5] Similar to the Suzuki coupling, the choice of ligand is critical for achieving high yields. Sterically hindered biarylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂PdII(Ar)(Cl) OxAdd->PdII_Complex LigandExch Amine Coordination & Deprotonation (Base) PdII_Complex->LigandExch Amido_Complex L₂PdII(Ar)(NR₂) - Base-H⁺Cl⁻ LigandExch->Amido_Complex ReductElim Reductive Elimination Amido_Complex->ReductElim ReductElim->Pd0 Product Ar-NR₂ ReductElim->Product ArCl Ar-Cl (this compound) ArCl->OxAdd Amine HNR₂ Amine->LigandExch

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Recommended Catalyst Systems for Cross-Coupling of this compound

ReactionPalladium PrecursorRecommended Ligand(s)Typical BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O80-120
Buchwald-Hartwig Pd₂(dba)₃, Palladacycle PrecatalystsRuPhos, BrettPhos, XPhosNaOtBu, K₃PO₄, LHMDSToluene, Dioxane80-110
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective C-H functionalization. In this compound, three groups can potentially direct lithiation: the pyridine nitrogen, the C5-methoxy group, and the C3-chloro group.

  • Pyridine Nitrogen: Strongly directs metalation to the C2 and C6 positions.

  • Methoxy Group: A moderate directing group, favoring metalation at C4 and C6.[8]

  • Chloro Group: A weak directing group, but it acidifies the adjacent C4 proton.

The combination of these effects leads to a predictable regioselectivity. The C6 position is activated by both the nitrogen and the methoxy group, making it a likely site for metalation. However, the C4 position, activated by the methoxy group and acidified by the C3-chloro group, is the most common site for deprotonation with strong bases like n-BuLi or LDA at low temperatures.[9] The resulting lithiated intermediate can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl chlorides, borates) to install a new functional group exclusively at the C4 position.

DoM_Workflow sub sub Start This compound Intermediate 4-Lithio Intermediate Start->Intermediate Deprotonation Reagents 1. Strong Base (LDA or n-BuLi) THF, -78 °C Product 4-Substituted Product (e.g., 4-B(OH)₂, 4-CHO, 4-TMS) Intermediate->Product Electrophilic Quench Electrophile 2. Electrophile (E⁺) e.g., B(OMe)₃, DMF, TMSCl

Figure 4: General workflow for Directed ortho-Metalation at C4.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can readily react with various reagents.

  • N-Oxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid smoothly converts the pyridine to the corresponding N-oxide.[10][11][12] N-oxidation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and can be a useful strategic step in a multi-step synthesis.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) results in the formation of quaternary pyridinium salts. This modification dramatically increases the electron-deficient nature of the ring, making it highly activated towards reduction or nucleophilic addition.

Ring Hydrogenation

The aromatic pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions. This transformation is typically achieved using hydrogen gas and a noble metal catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), often under acidic conditions and elevated pressure.[13][14] It is important to select conditions that are chemoselective, as the C-Cl bond can sometimes be susceptible to hydrodehalogenation. However, catalysts like PtO₂ in acidic media have been shown to successfully reduce substituted chloropyridines while leaving the halogen intact.[13]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. As with any reaction, optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Amination via 3,4-Pyridyne Intermediate

(Adapted from Minter, D. E., et al., HETEROCYCLES, 2000)

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired amine (e.g., diethylamine, 6.0 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Base Addition: Cool the solution to -70 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 6.0 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir the resulting lithium amide solution for 30 minutes at -70 °C.

  • Substrate Addition: Add a solution of this compound (3.0 mmol) in anhydrous THF (10 mL) dropwise to the cold lithium amide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-aminated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

(Based on general procedures for chloropyridines)[2]

  • Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: Directed ortho-Metalation and Borylation

(Based on general procedures for methoxypyridines)[8][9]

  • Setup: To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.2 mmol). Cool the solution to -78 °C.

  • LDA Formation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 mmol) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Metalation: Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trap: Add trimethyl borate (B(OMe)₃, 1.5 mmol) dropwise at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (5 mL). Stir vigorously for 30 minutes to hydrolyze the borate ester.

  • Work-up: Make the solution basic (pH ~8-9) by the addition of saturated aqueous NaHCO₃. Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by recrystallization or silica gel chromatography to yield this compound-4-boronic acid.

Conclusion

This compound is a synthetically versatile building block whose reactivity is governed by a rich interplay of electronic and steric effects. By understanding the dominant reaction pathways—nucleophilic substitution via arynes, transition-metal-catalyzed cross-coupling, and regioselective directed metalation—chemists can unlock its potential for constructing diverse and complex molecular targets. The choice of reagents and conditions is paramount in directing the reaction down a specific pathway, enabling precise control over the site of functionalization. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this compound in pioneering research and development.

References

Unlocking the Biological Potential of 3-Chloro-5-methoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a cornerstone scaffold, featured in a multitude of FDA-approved drugs and potent agricultural products.[1][2] Its unique electronic properties and capacity for diverse substitutions make it a privileged structure in medicinal chemistry. Within this vast chemical space, 3-Chloro-5-methoxypyridine emerges as a compound of significant interest. While primarily recognized as a versatile chemical intermediate in the synthesis of more complex molecules, its inherent structural motifs—a halogenated and methoxylated pyridine ring—suggest a latent potential for direct biological activity.[3][4]

This technical guide aims to bridge the gap between the known applications of this compound as a synthetic building block and its unexplored biological activities. By synthesizing data from structure-activity relationship (SAR) studies of analogous pyridine derivatives, we will delineate a strategic framework for investigating its potential as a bioactive agent. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its predicted biological activities, detailed experimental protocols for their validation, and a forward-looking perspective on its place in discovery pipelines.

Current Understanding: A Valuable Intermediate in Chemical Synthesis

The primary documented role of this compound is as a key intermediate in the synthesis of a range of chemical entities, from pharmaceuticals to agrochemicals and dyes.[3][4] The strategic placement of the chloro and methoxy groups on the pyridine ring provides reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The chloro substituent, for instance, is amenable to nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups. The methoxy group, on the other hand, can influence the electronic properties of the pyridine ring and may be a site for demethylation to reveal a reactive hydroxyl group. This synthetic versatility has made this compound and its analogs valuable precursors in the development of novel compounds.[5] While specific blockbuster drugs or agrochemicals with a this compound core are not widely documented in the public domain, its structural elements are present in numerous bioactive molecules.[5]

Predicted Biological Activities: An Evidence-Based Extrapolation

Based on extensive research into the biological activities of various substituted pyridine derivatives, we can extrapolate the potential bioactivities of this compound. The presence of both a chloro and a methoxy group on the pyridine scaffold is a recurring motif in compounds with demonstrated herbicidal, fungicidal, insecticidal, and even anticancer properties.

Potential Agrochemical Applications
  • Herbicidal Activity: Pyridine derivatives are a well-established class of herbicides.[6][7] The mode of action often involves the inhibition of key plant enzymes or disruption of essential biological processes. The specific substitution pattern on the pyridine ring is critical for activity. For instance, certain substituted pyridines have been shown to exhibit good herbicidal activity against a range of weeds.[6][8] The combination of a halogen and an alkoxy group, as seen in this compound, is a feature present in some commercial herbicides. It is plausible that this compound could interfere with plant growth by inhibiting enzymes like protoporphyrinogen IX oxidase (PPO), a common target for herbicides.[9][10]

  • Fungicidal Activity: Pyridine carboxamides are a notable class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[11][12] While this compound is not a carboxamide, its core structure could serve as a pharmacophore for antifungal activity. The pyridine ring is a key component of many antifungal agents, and the chloro and methoxy substituents could contribute to binding at the active site of fungal enzymes.[13][14]

  • Insecticidal Activity: The pyridine scaffold is central to the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[15][16][17] The substitution pattern on the pyridine ring is crucial for selective toxicity to insects over vertebrates. Structure-activity relationship studies have shown that various substituents on the pyridine ring can modulate insecticidal potency.[18][19][20] It is conceivable that this compound could exhibit insecticidal properties, potentially through interaction with insect nAChRs or other neurological targets.

Potential Pharmaceutical Applications
  • Anticancer and Cytotoxic Activity: A vast number of pyridine derivatives have been synthesized and evaluated for their anticancer properties.[1][21] These compounds can exert their effects through various mechanisms, including enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[22][23] The presence of a methoxy group has been shown to enhance the antiproliferative activity of some pyridine derivatives.[1] Therefore, this compound warrants investigation for its potential cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The pyridine nucleus is a common feature in many enzyme inhibitors.[24][25] Depending on the nature and position of its substituents, a pyridine derivative can be designed to target a specific enzyme. For example, some heterocyclic compounds have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.[25][26] The potential of this compound as an inhibitor of various enzymes should be explored.

  • Receptor Binding Activity: Substituted pyridines have been developed as ligands for a variety of receptors, including chemokine receptors and nicotinic acetylcholine receptors.[18][27][28] The specific substitution pattern dictates the binding affinity and selectivity. The chloro and methoxy groups of this compound could play a role in its interaction with receptor binding pockets.

Experimental Workflows for Biological Activity Screening

To empirically validate the predicted biological activities of this compound, a systematic screening approach is necessary. The following section outlines detailed, step-by-step protocols for key experiments.

Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies Start This compound (Test Compound) Herbicidal_Assay Herbicidal Assay (Pre- and Post-emergence) Start->Herbicidal_Assay Fungicidal_Assay Fungicidal Assay (In vitro mycelial growth) Start->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay (Contact and Ingestion) Start->Insecticidal_Assay Dose_Response_H Dose-Response Curve (GR50 Determination) Herbicidal_Assay->Dose_Response_H If Active Dose_Response_F Dose-Response Curve (EC50 Determination) Fungicidal_Assay->Dose_Response_F If Active Dose_Response_I Dose-Response Curve (LC50/LD50 Determination) Insecticidal_Assay->Dose_Response_I If Active MOA_H Target Enzyme Assay (e.g., PPO Inhibition) Dose_Response_H->MOA_H MOA_F Target Enzyme Assay (e.g., SDH Inhibition) Dose_Response_F->MOA_F MOA_I Receptor Binding Assay (e.g., nAChR) Dose_Response_I->MOA_I

Caption: Workflow for agrochemical activity screening of this compound.

1. Herbicidal Activity Screening

  • Objective: To assess the pre- and post-emergence herbicidal activity of this compound against a panel of monocot and dicot weeds.

  • Protocol:

    • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) with a surfactant to create a stock solution. Prepare serial dilutions.

    • Pre-emergence Assay:

      • Sow seeds of test plants (e.g., Echinochloa crus-galli, Amaranthus retroflexus) in pots filled with soil.

      • Apply the test solutions to the soil surface.

      • Incubate in a growth chamber under controlled conditions.

      • Assess phytotoxicity by visual scoring (0-100% injury) and by measuring shoot/root length and fresh weight after a set period (e.g., 14 days).

    • Post-emergence Assay:

      • Grow test plants to the 2-3 leaf stage.

      • Spray the plants with the test solutions until runoff.

      • Incubate in a growth chamber.

      • Assess phytotoxicity as described above.

    • Data Analysis: Compare the effects of the test compound to a negative control (solvent + surfactant) and a positive control (commercial herbicide).

2. Fungicidal Activity Screening

  • Objective: To evaluate the in vitro antifungal activity of this compound against a panel of plant pathogenic fungi.

  • Protocol:

    • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound in a suitable solvent.

    • Mycelial Growth Inhibition Assay:

      • Incorporate the test compound at various concentrations into a molten agar medium (e.g., Potato Dextrose Agar).

      • Pour the amended agar into Petri dishes.

      • Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum).

      • Incubate at an appropriate temperature.

      • Measure the colony diameter and calculate the percentage of inhibition relative to a negative control.

    • Data Analysis: Determine the EC50 (effective concentration to inhibit 50% of growth) for each fungus.

3. Insecticidal Activity Screening

  • Objective: To determine the contact and ingestion toxicity of this compound against common insect pests.

  • Protocol:

    • Compound Preparation: Prepare solutions of the test compound in a suitable solvent.

    • Contact Toxicity Assay (e.g., Leaf Dip Bioassay):

      • Select a model insect (e.g., Aphis gossypii, Spodoptera frugiperda).

      • Dip host plant leaves in the test solutions and allow them to air dry.

      • Place the treated leaves in a Petri dish with the test insects.

      • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

    • Ingestion Toxicity Assay (e.g., Artificial Diet Incorporation):

      • Incorporate the test compound into the artificial diet of the test insect.

      • Rear the insects on the treated diet.

      • Record mortality and any developmental effects.

    • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) or LD50 (lethal dose to kill 50% of the population).

Workflow for Pharmaceutical Screening

Pharmaceutical_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Further Characterization Start This compound (Test Compound) Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Dose_Response Dose-Response Curve (IC50 Determination) Cytotoxicity_Assay->Dose_Response If Active Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assay (Target-based) Dose_Response->Enzyme_Inhibition Receptor_Binding Receptor Binding Assay (Target-based) Dose_Response->Receptor_Binding Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: Workflow for pharmaceutical activity screening of this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic potential of this compound against a panel of human cancer cell lines and a normal cell line.[22][29]

  • Protocol:

    • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) in appropriate media.

    • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[29]

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (concentration that inhibits 50% of cell growth).[30]

2. Enzyme Inhibition Assays

  • Objective: To evaluate the inhibitory activity of this compound against specific enzymes based on predicted activity.[24][31]

  • Protocol (General):

    • Enzyme and Substrate Preparation: Obtain the purified enzyme and its corresponding substrate.

    • Assay Reaction: In a suitable buffer, combine the enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

    • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

3. Receptor Binding Assays

  • Objective: To determine if this compound binds to a specific receptor.[32][33]

  • Protocol (General):

    • Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.

    • Binding Reaction: Incubate the receptor preparation with a radiolabeled or fluorescently labeled ligand of known affinity in the presence and absence of the test compound at various concentrations.

    • Separation: Separate the bound from the unbound ligand (e.g., by filtration).

    • Quantification: Quantify the amount of bound labeled ligand.

    • Data Analysis: Determine the ability of the test compound to displace the labeled ligand and calculate its binding affinity (e.g., Ki).

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these screening assays will provide the first insights into the biological activity of this compound.

Potential Activity Key Assay Primary Endpoint Interpretation of Positive Result
Herbicidal Pre- and post-emergence assaysGrowth Reduction (%)Indicates potential as a herbicide.
Fungicidal Mycelial growth inhibitionEC50Suggests antifungal properties.
Insecticidal Contact/Ingestion toxicityLC50/LD50Points to potential as an insecticide.
Anticancer MTT assayIC50Indicates cytotoxic activity.
Enzyme Inhibition Specific enzyme assayIC50Suggests a specific molecular target.
Receptor Binding Radioligand binding assayKiIndicates interaction with a specific receptor.

A positive "hit" in any of these primary screens would warrant further investigation, including dose-response studies to determine potency and selectivity. The results will also be crucial for initiating a structure-activity relationship (SAR) study. By synthesizing and testing analogs of this compound with modifications to the substituents, it will be possible to understand how the chloro and methoxy groups, as well as the pyridine nitrogen, contribute to the observed biological activity. This iterative process of design, synthesis, and testing is fundamental to lead optimization in both drug and agrochemical discovery.[34][35][36]

Conclusion and Future Directions

While this compound is currently valued for its role as a synthetic intermediate, this guide posits that its biological potential is a largely untapped resource. The structural alerts within its molecular framework, supported by a wealth of literature on related pyridine derivatives, strongly suggest the possibility of inherent herbicidal, fungicidal, insecticidal, and cytotoxic activities.

The experimental workflows detailed herein provide a clear and actionable roadmap for researchers to systematically explore this potential. A positive outcome from these investigations could not only unveil a novel bioactive compound but also establish a new and readily accessible scaffold for further chemical exploration. The future of this compound may extend far beyond the realm of a simple building block, positioning it as a lead compound in the development of next-generation pharmaceuticals and agrochemicals.

References

Whitepaper: A Technical Guide to the Discovery of 3-Chloro-5-methoxypyridine Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding, serve as a bioisosteric replacement for a phenyl ring, and influence the physicochemical properties of a molecule. This guide focuses on a particularly valuable, yet underexplored scaffold: 3-chloro-5-methoxypyridine. We will dissect the strategic rationale for its use as a starting point in discovery campaigns and provide a comprehensive overview of modern methodologies—from rational design and synthesis to computational screening—for the systematic discovery of its structural analogs. This document is intended to serve as a practical, in-depth resource, blending established chemical principles with field-proven insights to accelerate drug and agrochemical discovery programs.

The Strategic Value of the this compound Scaffold

The specific substitution pattern of this compound is not arbitrary; it presents a confluence of desirable features for a lead discovery program. The pyridine core itself is a privileged structure found in numerous therapeutic agents.[2][3] The substituents at the 3- and 5-positions provide distinct tactical advantages:

  • The 3-Chloro Group: This electron-withdrawing group serves as a versatile synthetic handle. Its presence is ideal for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of a diverse library of analogs by introducing various aryl, heteroaryl, alkyl, or amine moieties. The chlorine atom also modulates the pKa of the pyridine nitrogen, influencing its basicity and potential interactions with biological targets.

  • The 5-Methoxy Group: This electron-donating group significantly impacts the molecule's electronic profile and physicochemical properties. The methoxy group can improve metabolic stability and influence the conformation of the molecule.[4] Its replacement or modification allows for fine-tuning of properties such as solubility, lipophilicity (logP), and potency.[5] For instance, methoxypyridine motifs have been successfully incorporated into γ-secretase modulators to improve both activity and solubility.[5]

The interplay of these two groups on an electron-deficient pyridine ring creates a unique chemical entity ripe for exploration in both pharmaceutical and agrochemical research, where substituted chloropyridines are key intermediates.[6][7]

Core Strategies for Analog Discovery: An Integrated Approach

The discovery of novel analogs from a parent scaffold is a multi-faceted process. A robust campaign integrates rational, structure-based design with modern high-throughput and computational methods. This ensures a comprehensive exploration of the relevant chemical space.

Discovery_Workflow cluster_design Design & Hypothesis cluster_synthesis Synthesis & Purification cluster_testing Evaluation & Analysis cluster_optimization Optimization Cycle Start Core Scaffold (this compound) RationalDesign Rational Design (Bioisosterism, SAR) Start->RationalDesign Guided by existing data Computational Computational Screening (Virtual Screening, FBDD) Start->Computational Leveraging structural info Synthesis Chemical Synthesis (e.g., Cross-Coupling) RationalDesign->Synthesis Computational->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (In Vitro Assays) Purification->BioAssay PhysChem Physicochemical Profiling (Solubility, logP, pKa) Purification->PhysChem SAR SAR Analysis BioAssay->SAR PhysChem->SAR SAR->RationalDesign Iterative Feedback Loop LeadOpt Lead Optimization SAR->LeadOpt Identifies promising candidates

Caption: Integrated workflow for structural analog discovery.

Rational Analog Design & Synthesis

This approach relies on established medicinal chemistry principles to design analogs with a high probability of desired activity.

Bioisosteric Replacement Strategy

Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, aiming to create a new molecule with similar biological activity but improved characteristics.[8][9] This is a cornerstone of rational drug design.

Causality: The goal of bioisosteric replacement is to modulate properties like potency, selectivity, metabolic stability, or toxicity without drastically altering the core binding interactions of the pharmacophore. For example, replacing a metabolically labile group with a more stable one can improve a compound's pharmacokinetic profile.

Table 1: Potential Bioisosteric Replacements for this compound

Original GroupPositionPotential BioisosteresRationale for Replacement
-Cl 3-F, -Br, -CN, -CF₃Modulate electronics, size, and metabolic stability. The trifluoromethyl group is strongly electron-withdrawing.[6]
-OCH₃ 5-OH, -NH₂, -SCH₃, -CH₃, -CHF₂, -OCF₃Alter hydrogen bonding potential, pKa, lipophilicity, and metabolic profile. The difluoromethyl group can be a bioisostere for a pyridine-N-oxide.[10]
Pyridine Core -Thiophene, Pyrimidine, Pyridazine, Phenyl"Scaffold hopping" to explore new IP space and alter core physicochemical properties while maintaining key vector orientations.
Key Synthetic Methodologies

The successful synthesis of analogs is paramount. The protocols must be robust, scalable, and amenable to the creation of a diverse library. The chloro-substituent at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

This protocol describes a general, self-validating method for introducing an aryl or heteroaryl group at the 3-position of the pyridine ring.

Causality Behind the Protocol:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): This is the heart of the reaction, forming the catalytic cycle that couples the pyridine and the boronic acid. The dppf ligand is bulky and electron-rich, which promotes the crucial reductive elimination step and stabilizes the palladium species.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.

  • Solvent (e.g., Dioxane/Water): A polar, aprotic solvent system is used to dissolve both the organic starting materials and the inorganic base. Water is often essential for the activation of the boronic acid.

  • Inert Atmosphere (Argon/Nitrogen): Degassing the reaction mixture is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the starting pyridine).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-5-methoxypyridine analog.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R¹-Pd(II)L₂-X OxAdd->Intermediate1 Transmetal Transmetal- lation Intermediate1->Transmetal Intermediate2 R¹-Pd(II)L₂-R² Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (Aryl Halide) Reactant1->OxAdd Reactant2 R²-B(OH)₂ (Boronic Acid) Reactant2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Structure-Activity Relationship (SAR) Elucidation

After synthesizing a library of analogs, the next critical phase is to determine their biological activity and physicochemical properties to build a structure-activity relationship (SAR). This data-driven process guides the next cycle of analog design.

Causality: SAR analysis is the cornerstone of lead optimization. By systematically changing parts of the molecule and measuring the effect on activity, researchers can build a predictive model of which structural features are essential for potency and which can be modified to improve drug-like properties.

Table 2: Hypothetical SAR Data for Analogs of this compound (Data is illustrative for educational purposes)

Analog IDModification at C-3 (R¹)Modification at C-5 (R²)Target IC₅₀ (nM)cLogPAqueous Solubility (µM)
Parent -Cl-OCH₃>10,0002.1550
ANA-01 4-Fluorophenyl-OCH₃8503.5150
ANA-02 4-Hydroxyphenyl-OCH₃6202.8300
ANA-03 Thiophen-2-yl-OCH₃4503.1210
ANA-04 4-Fluorophenyl-OH9103.0250
ANA-05 Thiophen-2-yl-OH35 2.6450
ANA-06 Thiophen-2-yl-NH₂1502.2>1000

Analysis of Hypothetical SAR:

  • C-3 Position: Replacing the chlorine with small aromatic/heteroaromatic rings (ANA-01, ANA-03) improves potency, suggesting a beneficial interaction in a hydrophobic pocket of the target. The thiophene ring (ANA-03) appears more favorable than the fluorophenyl ring (ANA-01).

  • C-5 Position: Converting the methoxy group to a hydroxyl group (ANA-05 vs. ANA-03) dramatically increases potency by nearly 13-fold. This suggests the -OH group may be acting as a critical hydrogen bond donor. This modification also favorably decreases lipophilicity and improves solubility.

  • Emerging Lead: Analog ANA-05 emerges as a potent hit with improved physicochemical properties compared to its methoxy counterpart, making it a strong candidate for further optimization.

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel bioactive compounds. Its strategic substitution allows for the application of a wide range of synthetic and computational tools for analog generation. A successful discovery campaign hinges on an integrated, iterative approach that combines rational design principles like bioisosterism with robust synthetic execution and systematic SAR analysis. By understanding the causality behind each experimental choice and analytical step, research teams can more efficiently navigate the chemical space and accelerate the identification of potent and developable lead candidates.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformative methodology has profoundly impacted the synthesis of arylamines, which are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced functional materials.[3] The reaction's hallmark is its broad substrate scope and remarkable tolerance for various functional groups, making it an indispensable tool for both academic research and industrial drug development.[4] This application note offers a detailed, in-depth guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 3-Chloro-5-methoxypyridine, a substrate that is both challenging and synthetically important.

Aryl chlorides, and in particular electron-rich heterocyclic systems such as this compound, are notoriously difficult substrates for this transformation. The inherent strength of the C-Cl bond presents a significant kinetic barrier to the initial oxidative addition step of the catalytic cycle.[5] Nevertheless, the relentless advancement of catalyst technology, most notably the development of sterically hindered, electron-rich phosphine ligands, has enabled the efficient amination of these once-recalcitrant substrates.[5][6] This guide will elucidate the fundamental mechanistic principles of the reaction, present a robust and meticulously detailed experimental protocol, and provide expert insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that relies on the ability of a palladium catalyst to shuttle between the Pd(0) and Pd(II) oxidation states.[1][7] The universally accepted mechanism proceeds through the following critical steps:

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, initiates the catalytic cycle by inserting into the carbon-chlorine bond of the this compound substrate. For chloro-aromatic compounds, this is frequently the rate-determining step of the entire process.[5]

  • Amine Coordination and Deprotonation : The resultant Pd(II) complex then coordinates with the incoming amine nucleophile. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex.[7]

  • Reductive Elimination : In the final, product-forming step, the desired C-N bond is forged through reductive elimination from the palladium-amido complex. This crucial step also regenerates the active Pd(0) catalyst, allowing it to participate in subsequent catalytic cycles.[1]

A common competing side reaction is hydrodehalogenation, which results in the replacement of the chloro-substituent with a hydrogen atom. This undesired pathway can become significant if the reductive elimination step is slow relative to other processes.[5] The rational selection of a sterically bulky and electron-donating phosphine ligand is therefore of paramount importance, as it serves to accelerate the rate of reductive elimination, thereby suppressing the formation of the hydrodehalogenated byproduct.[5] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional efficacy in the amination of challenging aryl chlorides.[5][8]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative_Addition_Complex Ar-Cl Amido_Complex Ar-Pd(II)(NR'R'')L Oxidative_Addition_Complex->Amido_Complex + HNR'R'', Base - Base-H+Cl- Amido_Complex->Pd(0)L2 - L Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of this compound with Aniline

This protocol details a reliable and reproducible method for the synthesis of N-(5-methoxypyridin-3-yl)aniline. The rigorous exclusion of oxygen and moisture by maintaining an inert atmosphere is critical for the success of the reaction, as the catalyst is susceptible to deactivation.[5]

Materials and Equipment
Reagent/EquipmentDetails
This compound(Substrate)
Aniline(Amine)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)(Palladium Source)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)(Ligand)
Sodium tert-butoxide (NaOtBu)(Base)
Toluene(Anhydrous)
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Standard glassware for work-up and purification(Separatory funnel, round-bottom flasks, etc.)
Silica gel for column chromatography
Stoichiometry and Reagent Quantities
ComponentMolar Equiv.Amount (for 1 mmol scale)M.W. ( g/mol )
This compound1.0143.58 mg143.58
Aniline1.2111.74 mg (0.11 mL)93.13
Pd₂(dba)₃0.01 (1 mol % Pd)9.16 mg915.72
XPhos0.024 (2.4 mol %)11.44 mg476.65
NaOtBu1.4134.55 mg96.11
Toluene-5 mL-
Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.16 mg, 0.01 mmol), XPhos (11.44 mg, 0.024 mmol), and sodium tert-butoxide (134.55 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Reagent Addition: While maintaining a positive pressure of the inert gas, add this compound (143.58 mg, 1.0 mmol) and aniline (0.11 mL, 1.2 mmol) to the flask using a syringe.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath set to 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be conveniently monitored by withdrawing small aliquots from the reaction mixture and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (as determined by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified to homogeneity by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow A 1. Add Pd2(dba)3, XPhos, and NaOtBu to Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add this compound and Aniline B->C D 4. Add Anhydrous Toluene C->D E 5. Heat at 100 °C with Stirring (12-24 h) D->E F 6. Monitor Reaction Progress (TLC/GC-MS) E->F G 7. Cool to Room Temperature and Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify by Column Chromatography H->I J N-(5-methoxypyridin-3-yl)aniline I->J

References

Synthesis of Novel Derivatives from 3-Chloro-5-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 3-Chloro-5-methoxypyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. This compound has emerged as a particularly valuable building block. Its methoxy group, an electron-donating entity, and the chloro substituent, a versatile handle for cross-coupling chemistry, provide a unique electronic and reactive profile. This combination allows for the selective synthesis of a diverse array of derivatives, making it a sought-after precursor for the generation of compound libraries for drug discovery and the development of novel materials.[1]

This guide provides an in-depth exploration of key synthetic transformations starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] For a substrate like this compound, the activation of the C-Cl bond is a critical step, often requiring more active catalytic systems compared to their bromide or iodide counterparts. The electron-donating nature of the methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[3] Therefore, the judicious selection of the palladium precursor, and most importantly, the phosphine ligand, is paramount for a successful transformation. Bulky, electron-rich phosphine ligands are often the key to promoting the oxidative addition and facilitating the subsequent steps of the catalytic cycle.[3]

Causality in Experimental Design:

The choice of catalyst, ligand, base, and solvent system is a highly interdependent decision aimed at optimizing the catalytic cycle.

  • Catalyst/Ligand System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial for activating the relatively inert C-Cl bond.[3] These bulky ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.

  • Base: The base plays a critical role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center. The choice of base (e.g., K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.[3]

  • Solvent: The solvent must be capable of solubilizing the reactants and catalyst system and be stable at the required reaction temperature. Aprotic solvents like dioxane and toluene are commonly employed. The addition of water in a biphasic system can sometimes be beneficial for the transmetalation step.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial Oven-dried reaction vial add_solids Add this compound, boronic acid, base, Pd catalyst, and ligand prep_vial->add_solids inert_atm Evacuate and backfill with inert gas (e.g., Argon) add_solids->inert_atm add_solvents Add degassed solvents inert_atm->add_solvents heat_stir Heat and stir at specified temperature for 12-24h add_solvents->heat_stir monitor Monitor progress by TLC or LC-MS heat_stir->monitor cool Cool to room temperature monitor->cool quench Dilute with ethyl acetate and water cool->quench extract Separate layers and extract aqueous phase quench->extract wash_dry Combine organic layers, wash with brine, and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling using SPhos Ligand

This protocol is adapted from established methods for structurally similar chloropyridines and serves as an excellent starting point for optimization.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[3]

  • Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridine derivative.

ParameterProtocol 1 (SPhos)Protocol 2 (XPhos) - Alternative
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/Water (5:1)Toluene (anhydrous)
Temperature 100 °C110 °C

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction has largely superseded harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[4] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[5]

Causality in Experimental Design:

The success of a Buchwald-Hartwig amination, particularly with a less reactive aryl chloride, is highly dependent on the catalyst system and reaction conditions.

  • Catalyst/Ligand System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands such as XPhos are highly effective. The use of a pre-formed palladium catalyst or generating the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ or Pd(dba)₂ is common practice.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions. It is crucial to degas the solvent to remove oxygen, which can deactivate the palladium catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask To a 2-necked flask under N₂ add_solids Add Pd catalyst, ligand, and base prep_flask->add_solids stir_rt Stir at room temperature add_solids->stir_rt add_reactants Add this compound, amine, and degassed solvent stir_rt->add_reactants reflux Stir at reflux for specified time add_reactants->reflux monitor Monitor progress by GC or LC-MS reflux->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with an organic solvent quench->extract wash_dry Wash organic layer with water and brine, then dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general procedure adapted from a similar reaction with an aryl chloride and can be optimized for specific amines.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.) in one portion.

  • Stir the resulting mixture at reflux (approximately 110 °C) for 6-12 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-methoxypyridine derivative.

ParameterRecommended Conditions
Palladium Source Pd(dba)₂ (1.5 mol%)
Ligand XPhos (3.0 mol%)
Base NaOt-Bu (2.0 equiv.)
Solvent Toluene
Temperature Reflux (~110 °C)

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[6] This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[6] The pyridine ring itself is more electron-deficient than benzene, which can facilitate SNAr reactions. However, the presence of the electron-donating methoxy group at the 5-position of this compound makes the ring less electrophilic and thus less susceptible to nucleophilic attack. Consequently, SNAr reactions on this substrate often require forcing conditions or highly reactive nucleophiles.[7]

Causality in Experimental Design:

Overcoming the deactivating effect of the methoxy group is the primary challenge.

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amide anions, are generally required to initiate the attack on the electron-rich pyridine ring.

  • Reaction Conditions: Elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier. The use of a high-boiling point, polar aprotic solvent like DMF or NMP can also facilitate the reaction.

  • Leaving Group: While chloride is a viable leaving group, the corresponding fluoride would be more activating for SNAr, and the bromide or iodide less so.

Protocol 3: SNAr with Sodium Methoxide

This protocol provides a general method for the introduction of a methoxy group via SNAr, which would result in 3,5-dimethoxypyridine. This serves as a model for reactions with other strong nucleophiles.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol or DMF (5 mL), add sodium methoxide (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture in a sealed tube or under reflux at a temperature ranging from 90 °C to 150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If methanol is the solvent, remove it under reduced pressure. If DMF is used, dilute the mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or distillation to yield 3,5-dimethoxypyridine.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust starting points for researchers. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is essential for successful synthesis and the development of novel molecules with desired properties for applications in drug discovery and materials science.

References

Topic: 3-Chloro-5-methoxypyridine as a Foundational Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine heterocycle is a cornerstone of modern agrochemical design, forming the core scaffold of numerous commercially successful herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and versatile functionalization potential make it an ideal platform for developing novel active ingredients. Within this class, halogenated and functionalized pyridines serve as critical intermediates for building molecular complexity and fine-tuning biological activity.[3][4]

3-Chloro-5-methoxypyridine has emerged as a particularly valuable building block. The strategic placement of a chloro group at the 3-position and a methoxy group at the 5-position provides a unique combination of reactivity and structural influence. The chlorine atom acts as a versatile synthetic handle, readily participating in a wide range of cross-coupling and substitution reactions. Simultaneously, the electron-donating methoxy group modulates the electronic landscape of the pyridine ring, influencing regioselectivity and the physicochemical properties of the final molecule. This application note provides a technical overview, field-proven protocols, and expert insights into leveraging this compound for the synthesis of advanced agrochemical candidates.

Physicochemical & Handling Data

Proper handling and understanding of the reagent's properties are paramount for successful and safe synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 95881-83-7[5]
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Solid
SMILES COc1cncc(Cl)c1
InChI Key TXBHLLHHHQAFNN-UHFFFAOYSA-N
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 (Combustible Solids)

Core Synthetic Strategy: The Rationale for Application

The utility of this compound stems from the distinct reactivity of its substituent groups, which allows for precise and predictable molecular elaboration.

  • The Chloro Group (C3-Position): This is the primary reaction site. As a halogen, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of complex agrochemicals.[6] This allows for the direct attachment of aryl, heteroaryl, alkyl, or amino moieties.

  • The Methoxy Group (C5-Position): This group is a powerful modulator. As an electron-donating group, it influences the reactivity of the pyridine ring and can direct certain electrophilic substitutions. Furthermore, it can be cleaved under specific conditions to reveal a hydroxyl group, providing a secondary site for further functionalization, such as etherification, to introduce additional pharmacophores.

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and can be involved in hydrogen bonding, which is crucial for binding to biological targets. It also serves as a potential site for N-oxidation or quaternization to modify solubility and transport properties.

This combination of a reactive site (chloro group) and a modulating group (methoxy group) on a robust heterocyclic core makes this compound a highly efficient starting point for building libraries of diverse molecules for high-throughput screening in agrochemical discovery.[7]

G cluster_reactions Key Coupling Reactions cluster_products Resulting Agrochemical Scaffolds main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki Arylboronic Acids buchwald Buchwald-Hartwig (C-N Bond) main->buchwald Amines sonar Sonogashira Coupling (C-C Bond) main->sonar Alkynes other Nucleophilic Substitution main->other Alcohols, Thiols fungicides Fungicides suzuki->fungicides herbicides Herbicides buchwald->herbicides insecticides Insecticides sonar->insecticides other->fungicides

Caption: Synthetic utility of this compound.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a standard, robust, and widely applicable method for C-C bond formation using this compound as the substrate. It serves as a foundational experiment for creating biaryl or heteroaryl-aryl structures common in modern fungicides and herbicides.

Objective: To synthesize 3-(4-fluorophenyl)-5-methoxypyridine via a palladium-catalyzed Suzuki coupling reaction, demonstrating a core transformation in agrochemical development.

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates, Ethyl Acetate, Hexanes

  • Diatomaceous earth for filtration

Experimental Workflow Diagram:

G start Start: Assemble Glassware setup 1. Reaction Setup Add Pyridine, Boronic Acid, Base, and Solvents to Flask start->setup degas 2. Degas Mixture Bubble Argon/N₂ through solution for 20 min setup->degas catalyst 3. Add Catalyst Add Pd(PPh₃)₄ under positive Argon pressure degas->catalyst react 4. Heat Reaction Stir at 90-100 °C. Monitor by TLC/LC-MS catalyst->react workup 5. Aqueous Work-up Cool, add water, separate layers, extract aqueous phase react->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography workup->purify end Finish: Isolated Product purify->end

Caption: Step-by-step workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

    • Expert Insight: The use of flame-dried glassware is critical to remove adsorbed water, which can otherwise hydrolyze the boronic acid and deactivate the catalyst. K₂CO₃ is a standard, cost-effective base sufficient for activating the boronic acid in this coupling.

  • Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL Water for a 1 mmol scale reaction). Vigorously stir the biphasic mixture and bubble argon or nitrogen gas through it for 15-20 minutes.

    • Expert Insight: Degassing is a non-negotiable step. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state and promote side reactions. The aqueous phase is essential for the Suzuki catalytic cycle, aiding in the transmetalation step.

  • Catalyst Addition: Under a positive pressure of inert gas (a stream of argon/nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).

    • Expert Insight: The catalyst is air- and moisture-sensitive. Adding it under an inert gas blanket prevents its degradation, ensuring high catalytic turnover. 3 mol% is a typical catalyst loading for this type of transformation.

  • Reaction Execution and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Trustworthiness & Validation: On a TLC plate (e.g., 20% Ethyl Acetate in Hexanes), the starting this compound spot should gradually disappear as a new, typically less polar, product spot appears. This provides real-time validation of the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Expert Insight: The aqueous wash removes the inorganic base (K₂CO₃) and any remaining boronic acid byproducts.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Expert Insight: Column chromatography is essential to remove residual catalyst, ligands, and any minor side products, yielding the final compound with high purity suitable for further biological testing or synthetic elaboration.

Conclusion

This compound is a powerful and versatile intermediate for agrochemical synthesis. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures. The Suzuki coupling protocol provided herein is a testament to its utility, representing a reliable and scalable method for generating novel active ingredient candidates. By mastering the application of such foundational building blocks, researchers can significantly accelerate the discovery and development pipeline for next-generation crop protection solutions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of nucleophilic substitution reactions involving 3-chloro-5-methoxypyridine, a common heterocyclic building block in pharmaceutical and agrochemical research. Due to the electronic properties of this substrate—specifically the meta-orientation of the chloro leaving group and the presence of an electron-donating methoxy group—conventional nucleophilic aromatic substitution (SNAr) pathways are disfavored. This document elucidates the operative reaction mechanisms, including amination via a dehydropyridine (pyridyne) intermediate, and provides detailed, field-proven protocols for this transformation. Furthermore, it outlines strategic alternatives using modern cross-coupling methodologies, such as Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, to achieve C-N bond formation under milder and more versatile conditions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to effectively functionalize this challenging pyridine scaffold.

Mechanistic Landscape: Beyond Direct SNAr

The functionalization of this compound with nucleophiles, particularly amines, presents a unique mechanistic challenge. A superficial analysis might suggest a standard SNAr pathway; however, the electronic nature of the substrate dictates a more complex reality.

The Deactivated Nature of the Substrate

Direct SNAr reactions proceed via an addition-elimination mechanism, which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group.[1] These groups help to delocalize the negative charge of the intermediate Meisenheimer complex. In this compound, the situation is electronically unfavorable for two key reasons:

  • Positional Disadvantage : The chlorine atom is at the 3-position (meta to the ring nitrogen), which does not receive the same level of resonance activation as the 2- and 4-positions.[2]

  • Electron-Donating Group (EDG) : The methoxy group at the 5-position is an EDG, which further enriches the pyridine ring with electron density, deactivating it towards attack by nucleophiles.

Consequently, forcing this substrate to undergo a direct SNAr reaction typically requires harsh conditions and often results in low yields or no reaction.[3][4]

The Operative Pathway: Dehydropyridine (Pyridyne) Intermediate

For amination reactions using strong, non-nucleophilic bases such as lithium amides, the dominant mechanism is not direct substitution but rather an elimination-addition reaction proceeding through a highly reactive 3,4-dehydropyridine (also known as a 3,4-pyridyne) intermediate.

This mechanism was elucidated for this compound by Tandel and Biehl. The process involves two main stages:

  • Elimination : The strong amide base abstracts the proton at the C-4 position, which is the most acidic proton adjacent to the chlorine. This is followed by the concerted or stepwise elimination of the chloride ion to form the strained dehydropyridine intermediate.

  • Addition : The nucleophile (in this case, another molecule of the amine or amide) then attacks one of the two electrophilic carbons of the aryne triple bond. Subsequent protonation yields the final aminated product.

This pathway explains the formation of 5-amino-3-methoxypyridine derivatives as the major products.

Figure 1: Dehydropyridine (Pyridyne) mechanism for amination.
Modern Alternatives: Transition Metal-Catalyzed Cross-Coupling

Given the challenges of classical methods, modern cross-coupling reactions provide powerful and often milder alternatives for C-N bond formation. These methods avoid the need for strong bases and the formation of highly reactive intermediates.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction is exceptionally versatile for coupling aryl halides (including chlorides) with a wide range of amines.[3][5][6] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond.[5]

Buchwald-Hartwig Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amido Palladium Amido Complex AmineCoord->Amido Deprotonation BaseH [Base-H]⁺Cl⁻ AmineCoord->BaseH Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Reactant Ar-Cl (this compound) Reactant->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.
  • Ullmann Condensation : A copper-catalyzed alternative, the Ullmann reaction (or Ullmann-type condensation), is also effective for forming C-N bonds.[7] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols often use soluble copper(I) salts (like CuI) with ligands (e.g., diamines, phenanthrolines) that facilitate the reaction at lower temperatures.[7][8]

Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving strong bases (n-BuLi, NaOt-Bu) and pyrophoric reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper quenching procedures.

Protocol 1: Amination via Dehydropyridine Intermediate

This protocol is adapted from the work of Tandel and Biehl and is suitable for secondary amines. The highest yields are typically obtained when using the free amine as the solvent.

Materials:

  • This compound

  • Secondary amine (e.g., pyrrolidine, diethylamine, diisopropylamine)

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding free amine as solvent

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles for transfer of reagents

Step-by-Step Procedure:

  • Setup : Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Amine Addition : To the flask, add the secondary amine (e.g., pyrrolidine, 3.3 mmol, 1.1 equiv). If using THF as a co-solvent, add anhydrous THF (e.g., 10 mL).

  • Lithium Amide Formation : Cool the flask to 0 °C in an ice bath. Slowly add n-BuLi solution (3.0 mmol, 1.0 equiv) dropwise via syringe. A color change or slight exotherm may be observed. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the lithium amide.

  • Substrate Addition : Prepare a solution of this compound (3.0 mmol, 1.0 equiv) in a minimal amount of anhydrous THF (if necessary). Add this solution dropwise to the lithium amide mixture at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Using the free amine as the solvent may require gentle heating (reflux) to drive the reaction to completion.

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Amine NucleophileSolventProduct Yield (%)Reference
DiethylamineTHF55
DiethylamineDiethylamine92
DiisopropylamineTHF53
DiisopropylamineDiisopropylamine89
PyrrolidineTHF60
PyrrolidinePyrrolidine95

Table 1: Representative yields for amination of this compound via the dehydropyridine mechanism.

Protocol 2: Proposed Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the palladium-catalyzed amination of this compound, an electron-rich aryl chloride. Optimization of ligand, base, and solvent may be required.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precursor: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • Phosphine Ligand: XPhos (3 mol%) or RuPhos (3 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents) or Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for inert atmosphere setup

Step-by-Step Procedure:

  • Setup (in a glovebox) : To an oven-dried reaction vial or Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Reaction : Seal the vial or flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction : Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterCondition ACondition BCondition C
Pd Precursor Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand XPhos (3 mol%)RuPhos (3 mol%)SPhos (3 mol%)
Base NaOt-Bu (1.4 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene
Temperature 110 °C100 °C110 °C

Table 2: Recommended screening conditions for Buchwald-Hartwig amination.

Protocol 3: Proposed Protocol for Ullmann Condensation

This protocol outlines a modern approach to the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine or Amide (1.5-2.0 equivalents)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Ligand: L-Proline or N,N'-Dimethylethylenediamine (DMEDA, 20-40 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, high-boiling solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Setup : To a reaction vial or flask, add CuI (0.1 mmol, 10 mol%), the ligand (e.g., L-Proline, 0.2 mmol, 20 mol%), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.5 mmol, 1.5 equiv).

  • Solvent Addition : Add the anhydrous solvent (e.g., 4 mL of DMSO).

  • Reaction : Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate. The copper-ligand complexes can sometimes cause emulsions; filtering through Celite® before extraction can be beneficial.

  • Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Key Insights

  • Low Conversion (Protocol 1) : If the dehydropyridine reaction stalls, ensure the n-BuLi is properly titrated and all reagents/solvents are strictly anhydrous. Using the amine as the solvent and increasing the reaction temperature can significantly improve yields.

  • Low Conversion (Protocol 2) : For the Buchwald-Hartwig reaction, catalyst deactivation can be an issue. Ensure proper degassing of the solvent. Screening different generations of Buchwald ligands (e.g., G3 or G4 palladacycles) may improve efficiency. Aryl chlorides are notoriously less reactive than bromides or iodides, so extended reaction times may be necessary.[5]

  • Side Reactions : In the dehydropyridine pathway, addition of the nucleophile can potentially occur at C-3, leading to a regioisomeric product, although addition at C-5 is generally favored for this compound.

  • Catalyst Removal : Residual palladium or copper can be difficult to remove. A common method is to wash the crude organic solution with an aqueous solution of a scavenger like thiourea or to perform a filtration through a dedicated metal scavenger silica cartridge.

References

3-Chloro-5-methoxypyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 3-Chloro-5-methoxypyridine in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, prized for its ability to form critical hydrogen bonds with the kinase hinge region. This compound has emerged as a particularly valuable starting material in medicinal chemistry due to its trifecta of strategically positioned functional groups. The chlorine atom at the C-3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The methoxy group at C-5 modulates the electronic properties of the ring, influences metabolic stability, and can occupy hydrophobic pockets within the ATP-binding site. Finally, the pyridine nitrogen acts as a key hydrogen bond acceptor. This guide provides an in-depth analysis of the strategic application of this compound in kinase inhibitor synthesis, detailing field-proven protocols for key synthetic transformations and explaining the rationale behind critical experimental choices.

The Strategic Value of the this compound Scaffold

The design of selective and potent kinase inhibitors is a nuanced endeavor, relying on the precise arrangement of pharmacophoric elements to achieve high-affinity binding in the ATP pocket. The this compound scaffold offers a pre-validated core structure that addresses several key design principles simultaneously.

  • The Pyridine Nitrogen: The nitrogen atom is bioisosteric with the purine system of adenosine (the "A" in ATP). It frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the amide backbone of the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction is a primary anchor for many Type I and Type II kinase inhibitors.[1]

  • The C-3 Chlorine Atom: Aryl chlorides, while less reactive than their bromide or iodide counterparts, are ideal substrates for modern, highly active palladium catalysts.[2] This C-Cl bond is the primary point for synthetic elaboration, allowing for the installation of larger aromatic or heterocyclic systems through robust cross-coupling reactions. This position often points towards the solvent-exposed region of the ATP site, providing a vector for building out selectivity and modulating physicochemical properties.

  • The C-5 Methoxy Group: The electron-donating methoxy group can influence the reactivity of the C-3 chlorine, but more importantly, it serves a pharmacological purpose. It can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, the methoxy group can occupy small hydrophobic sub-pockets within the kinase active site, contributing to binding affinity and selectivity.

Scaffold This compound Scaffold Pyridine_N Pyridine Nitrogen (N1) Scaffold->Pyridine_N Chlorine C3-Chlorine Scaffold->Chlorine Methoxy C5-Methoxy Group Scaffold->Methoxy Hinge Kinase Hinge Region (Backbone NH) Pyridine_N->Hinge H-Bond Acceptor Coupling Palladium-Catalyzed Cross-Coupling Chlorine->Coupling Synthetic Handle Pocket Hydrophobic Pocket / Metabolic Stability Methoxy->Pocket Binding & Properties start Starting Materials: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K₃PO₄) setup Reaction Setup: 1. Combine solids in oven-dried flask. 2. Purge with inert gas (Ar/N₂). 3. Add degassed solvent. start->setup reaction Heating & Reaction: Heat to 80-110 °C. Monitor by TLC or LC-MS. setup->reaction workup Aqueous Workup: 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H₂O and brine. reaction->workup purify Purification: Column Chromatography (e.g., Silica Gel) workup->purify product Purified Product: Coupled Pyridine Derivative purify->product start Starting Materials: - this compound - Primary/Secondary Amine - Pd Catalyst & Ligand - Base (e.g., NaO-t-Bu) setup Reaction Setup (Glovebox): 1. Combine solids in vial. 2. Add degassed solvent. 3. Add liquid amine. start->setup reaction Heating & Reaction: Seal vial and heat to 90-110 °C. Monitor by LC-MS. setup->reaction workup Filtration & Extraction: 1. Cool to RT. 2. Dilute with solvent. 3. Filter through Celite. 4. Aqueous extraction. reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Purified Product: N-Aryl Pyridine Derivative purify->product

References

Application Notes and Protocols for the Regioselective Lithiation of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the regioselective lithiation of 3-chloro-5-methoxypyridine, a critical transformation for the synthesis of functionalized pyridine building blocks used in pharmaceutical and materials science research. We delve into the underlying principles of Directed ortho-Metalation (DoM), explain the mechanistic basis for the high C4-regioselectivity, and present a detailed, field-proven experimental protocol. This guide is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, operational safety, and reproducibility.

Introduction: The Strategic Value of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted introduction of substituents onto the pyridine ring is therefore a paramount challenge in synthetic chemistry. Directed ortho-Metalation (DoM) has emerged as one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This technique utilizes the coordinating ability of a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific adjacent position, creating a nucleophilic organolithium intermediate that can be trapped with various electrophiles.

This guide focuses on the lithiation of this compound, a substrate where the interplay between two distinct directing groups dictates a precise synthetic outcome, yielding the versatile 3-chloro-5-methoxy-4-pyridyllithium intermediate.

Mechanistic Rationale: Achieving C4 Regioselectivity

The high regioselectivity observed in the lithiation of this compound is a classic example of cooperative effects in Directed ortho-Metalation. The reaction proceeds via the deprotonation of the C4-proton, which is the most kinetically acidic proton due to the synergistic influence of the adjacent chloro and methoxy groups.

Key Mechanistic Pillars:

  • Directed Metalation Groups (DMGs): Both the chloro and methoxy groups function as DMGs.[1] They are positioned meta to each other, and their directing effects converge on the shared ortho position, C4. The heteroatoms (oxygen and chlorine) possess lone pairs that can coordinate to the lithium atom of the organolithium base, pre-concentrating the base near the target proton.[2]

  • Increased Kinetic Acidity: This pre-coordination complex significantly lowers the activation energy for the deprotonation of the C4-proton compared to the C2 or C6 protons.

  • Choice of Base: The selection of the lithiating agent is critical. While strong alkyllithiums like n-butyllithium (n-BuLi) are effective, they can also act as nucleophiles, leading to unwanted addition to the electron-deficient pyridine ring.[3][4] To mitigate this, a hindered base such as Lithium Diisopropylamide (LDA) is often preferred. LDA is a powerful, non-nucleophilic base that favors deprotonation over addition, ensuring a cleaner reaction profile.[4] The protocol detailed below utilizes LDA for this reason.

G cluster_workflow Protocol Workflow A 1. Setup & Inerting - Assemble dry glassware - Purge with N2/Ar B 2. LDA Preparation (-78 °C) - Add THF and Diisopropylamine - Slowly add n-BuLi - Stir for 30 min A->B C 3. Lithiation (-78 °C) - Slowly add substrate solution - Stir for 1-2 hours B->C D 4. Electrophilic Quench (-78 °C) - Add anhydrous DMF - Stir for 1 hour C->D E 5. Workup - Quench with sat. NH4Cl (aq) - Warm to RT, extract with EtOAc D->E F 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography E->F G 7. Analysis - Obtain final product - Characterize (NMR, MS) F->G

References

Large-scale synthesis of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Scalable Synthesis of 3-Chloro-5-methoxypyridine

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The strategic positioning of the chloro and methoxy groups on the pyridine scaffold offers a versatile platform for generating novel therapeutic agents through various cross-coupling reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization considerations, and critical safety protocols necessary for scaling this synthesis from the bench to a pilot plant. We present a robust and validated protocol centered on nucleophilic aromatic substitution, chosen for its scalability, reliability, and favorable process economics.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold, frequently encountered in a wide array of approved pharmaceuticals and agrochemicals.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it an ideal core for modulating pharmacological activity and pharmacokinetic profiles. This compound (CAS 95881-83-7) is a particularly valuable intermediate.[2][3] The chlorine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Concurrently, the methoxy group at the 5-position influences the molecule's electronic character and can play a role in directing metabolic pathways, enhancing stability, or improving target engagement.

This combination makes this compound a sought-after precursor for building libraries of complex molecules for high-throughput screening and lead optimization campaigns in drug discovery.

Synthetic Strategy: Causality Behind the Chosen Route

Several pathways can be envisioned for the synthesis of substituted pyridines. However, for large-scale production, the ideal route must be efficient, high-yielding, and utilize readily available, cost-effective starting materials. Multi-step processes involving nitration, reduction, and diazotization, while viable for some analogs, often introduce complexity and potential yield losses at each stage.

For this compound, the most industrially viable approach is a direct Nucleophilic Aromatic Substitution (SNAr) . This strategy leverages the inherent electron-deficient nature of the pyridine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms in a precursor like 3,5-dichloropyridine. The methoxide anion acts as a potent nucleophile, selectively displacing one of the chlorine atoms. This route is advantageous due to its convergence, high atom economy, and procedural simplicity. A similar strategy is well-documented for the synthesis of the analogous 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine, underscoring the robustness of this method.[4]

Reaction Pathway Diagram

cluster_reactants Reactants cluster_products Products 3,5-Dichloropyridine 3,5-Dichloropyridine Reaction + 3,5-Dichloropyridine->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction This compound This compound Sodium Chloride Sodium Chloride Reaction->this compound  Methanol/DMF  Heat (e.g., 90°C) Reaction->Sodium Chloride

Caption: Nucleophilic aromatic substitution route to the target compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale and can be adjusted proportionally. All operations should be conducted in a controlled environment, such as a walk-in fume hood, with appropriate engineering controls.

Materials and Equipment
Reagent Formula CAS No. Quantity (1 mol scale) Supplier Example
3,5-DichloropyridineC₅H₃Cl₂N2457-47-8148.0 g (1.0 mol)Sigma-Aldrich
Sodium MethoxideCH₃ONa124-41-455.1 g (1.02 mol, 1.02 eq)Sigma-Aldrich
Anhydrous MethanolCH₃OH67-56-11.5 LFisher Scientific
Ethyl AcetateC₄H₈O₂141-78-62.0 L (for extraction)VWR
Anhydrous Sodium SulfateNa₂SO₄7757-82-6~100 gVWR

Equipment:

  • 5 L 4-neck jacketed glass reactor system

  • Overhead mechanical stirrer with a PTFE paddle

  • Temperature probe (thermocouple)

  • Reflux condenser with a nitrogen inlet/outlet

  • Addition funnel (500 mL)

  • Heating/cooling circulator for the reactor jacket

  • Large separatory funnel (4 L)

  • Rotary evaporator with a suitable receiving flask

  • Vacuum pump and filtration apparatus

Step-by-Step Procedure
  • Reactor Setup & Inerting: Assemble the jacketed reactor system. Ensure all joints are properly sealed. Purge the entire system with dry nitrogen for 20-30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: Charge the reactor with 3,5-Dichloropyridine (148.0 g) and anhydrous methanol (1.0 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) to fully dissolve the solid.

  • Methoxide Addition: In a separate flask, carefully dissolve sodium methoxide (55.1 g) in anhydrous methanol (500 mL) under a nitrogen atmosphere. This solution can be gently warmed if needed to ensure complete dissolution. Transfer this solution to the addition funnel.

  • Controlled Reaction: Begin adding the sodium methoxide solution dropwise to the stirred reactor solution over approximately 60-90 minutes. The reaction is exothermic; monitor the internal temperature closely and use the cooling circulator to maintain the temperature below 40°C during the addition.

  • Reaction Drive: After the addition is complete, set the heating circulator to 95°C. Heat the reaction mixture to reflux (approx. 90°C internal temperature) and maintain for 4-6 hours.

  • Progress Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting 3,5-dichloropyridine is consumed.

  • Work-up and Isolation:

    • Cool the reactor contents to room temperature (20-25°C).

    • Transfer the reaction mixture to a larger beaker and slowly pour it into 2 L of ice-cold water with vigorous stirring.

    • Transfer the aqueous mixture to the 4 L separatory funnel.

    • Extract the product with ethyl acetate (3 x 700 mL).

    • Combine the organic layers and wash sequentially with water (1 L) and saturated brine (1 L) to remove residual methanol and inorganic salts.[4][5]

    • Dry the combined organic phase over anhydrous sodium sulfate (~100 g), stir for 20 minutes, and then filter.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • For high purity, the crude product can be purified via vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Column chromatography is also an option but may be less practical for very large scales.[4][5]

Expected Results & Characterization
Parameter Value Method
Theoretical Yield 143.57 g-
Typical Actual Yield 122 - 133 g (85-93%)Isolated Mass
Appearance White to off-white solidVisual Inspection
Melting Point 49-53 °CMelting Point Apparatus
Purity >98%HPLC / GC-MS
¹H NMR (CDCl₃) δ (ppm): 8.22 (d), 7.59 (d), 6.46 (t), 3.75 (s)400 MHz NMR
Molecular Weight 143.57 g/mol [3]Mass Spectrometry (m/z = 144.1 [M+H]⁺)

Safety & Handling: A Self-Validating System

Trustworthiness in any protocol stems from its inherent safety and reproducibility. The following measures are mandatory for the safe execution of this synthesis on a large scale.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-retardant lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene).[6][7] Nitrile gloves may offer insufficient protection for prolonged exposure.[6]

  • Ventilation: All operations must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Pyridine and its derivatives are toxic and have a strong, unpleasant odor.[7][8]

  • Reagent Hazards:

    • Sodium Methoxide: Highly corrosive and water-reactive. Handle exclusively under an inert atmosphere.

    • Methanol/Ethyl Acetate: Highly flammable liquids. Ensure no ignition sources are present.[9][10] All equipment must be properly grounded to prevent static discharge.[9]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[6] Keep appropriate fire extinguishers (Class B: CO₂, dry chemical) and spill kits for flammable solvents and corrosive materials readily available.

  • Waste Disposal: Collect all organic waste in appropriately labeled, sealed containers. Halogenated and non-halogenated waste streams should be segregated according to institutional guidelines.[6]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final product analysis.

start Start: Assemble & Inert Reactor n1 Charge 3,5-Dichloropyridine & Methanol start->n1 1. Setup end_node End: Final Product QC & Storage decision decision n2 Prepare & Add Sodium Methoxide Solution n1->n2 n3 Heat to Reflux (90°C) 4-6 hours n2->n3 2. Reaction d1 Reaction Complete? (TLC / LC-MS) n3->d1 d1->n3 No n4 Cool to Room Temp & Quench in Ice Water d1->n4 Yes n5 Extract with Ethyl Acetate n4->n5 3. Work-up n6 Wash Organic Layer (Water & Brine) n5->n6 n7 Dry (Na₂SO₄) & Filter n6->n7 n8 Concentrate via Rotary Evaporation n7->n8 n9 Recrystallization or Vacuum Distillation n8->n9 4. Purification n9->end_node

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its preparation can be challenging, with potential for low yields and difficult purifications. This guide will address common issues encountered during its synthesis, focusing on the prevalent route from 3,5-dichloropyridine.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield in the Methoxylation of 3,5-Dichloropyridine

Question: I am attempting to synthesize this compound from 3,5-dichloropyridine and sodium methoxide, but my yields are consistently low (<40%). What are the likely causes and how can I improve the yield?

Answer:

Low yields in this nucleophilic aromatic substitution (SNAr) reaction are a common problem. The primary causes often revolve around reaction conditions, reagent quality, and side reactions.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Increase the reaction time and monitor progress by TLC or LC-MS. Ensure the temperature is optimal for the solvent used; for methanol, heating to 90°C can be effective.[3]

  • Reagent Purity and Stoichiometry:

    • Sodium Methoxide Quality: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture, reducing its activity. Use freshly opened or properly stored sodium methoxide.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, an excess of sodium methoxide (e.g., 1.1-1.5 equivalents) can drive the reaction to completion. However, a large excess can promote the formation of the di-substituted product, 3,5-dimethoxypyridine.

  • Side Reactions:

    • Di-substitution: The primary byproduct is often 3,5-dimethoxypyridine. This occurs when the desired product reacts further with sodium methoxide.

      • Solution: Use a modest excess of sodium methoxide and carefully monitor the reaction. Adding the sodium methoxide solution portion-wise can also help control the reaction.

    • Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of hydroxypyridine byproducts.

      • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried.

  • Solvent Choice:

    • Methanol: This is the most common solvent as it is the conjugate acid of the nucleophile.[3]

    • Aprotic Polar Solvents: Solvents like DMF or DMSO can accelerate SNAr reactions. However, they must be anhydrous, and purification can be more complex.

Experimental Protocol: Methoxylation of 3,5-Dichloropyridine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloropyridine (1.0 equiv).

  • Add anhydrous methanol to dissolve the starting material.

  • In a separate flask, prepare a solution of sodium methoxide (1.2 equiv) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the 3,5-dichloropyridine solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (or 90°C) and monitor by TLC until the starting material is consumed.[3]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Difficulty in Purifying the Final Product

Question: My crude this compound is contaminated with a byproduct that is very close in polarity, making column chromatography difficult. What is this impurity and how can I remove it?

Answer:

The most likely impurity with similar polarity is the starting material, 3,5-dichloropyridine, or the di-substituted byproduct, 3,5-dimethoxypyridine.

Troubleshooting Purification:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

    • Column Size: Use a longer column with a smaller diameter to improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[3]

    • Solvent Screening: Test various solvents and solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

  • Alternative Work-up:

    • Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. An acid wash (e.g., dilute HCl) can help remove non-basic impurities. However, both the product and starting material are basic, so this may not be effective for separating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct route is the nucleophilic aromatic substitution of 3,5-dichloropyridine with sodium methoxide.[3] Alternative strategies could involve:

  • Synthesis from 3-amino-5-chloropyridine: This would involve a Sandmeyer reaction to introduce the chloro group, but this is a multi-step process.[4][5]

  • Buchwald-Hartwig amination: While typically for C-N bond formation, related palladium-catalyzed cross-coupling reactions could be adapted for C-O bond formation.[6][7]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety measures are crucial:

  • Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinated Pyridines: These compounds can be toxic and should be handled with care.

  • Solvents: Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen.[8] Always work in a well-ventilated fume hood.

Q3: Can I use other methoxide sources besides sodium methoxide?

A3: Yes, other sources like potassium methoxide can be used. The choice may depend on solubility and reactivity. However, sodium methoxide is widely used and generally effective.[3]

Q4: What is the mechanism of the methoxylation reaction?

A4: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the electron-deficient pyridine ring at the 5-position, forming a Meisenheimer complex. The chloride ion is then eliminated to yield the final product. The electron-withdrawing nature of the nitrogen atom and the chloro substituent facilitate this reaction.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3,5-Dichloropyridine 3,5-Dichloropyridine Reaction_Vessel Reaction in Anhydrous Methanol (Reflux) 3,5-Dichloropyridine->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Flowchart

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Pure End Yield Improved Impure->End Incorrect_Conditions Optimize Conditions (e.g., Increase Time, Use Fresh Reagents) Check_Conditions->Incorrect_Conditions Incorrect Analyze_Workup Analyze Work-up & Purification Check_Conditions->Analyze_Workup Correct Incorrect_Conditions->End Workup_Issue Optimize Extraction/Purification Analyze_Workup->Workup_Issue Issue Found Workup_Issue->End

Caption: Troubleshooting decision tree for low yield.

Quantitative Data Summary

ParameterRecommended ValueRationale
Stoichiometry
3,5-Dichloropyridine1.0 equivLimiting reagent.
Sodium Methoxide1.1 - 1.5 equivSlight excess to drive the reaction to completion.
Reaction Conditions
SolventAnhydrous MethanolReactant and solvent.[3]
Temperature90°C / RefluxTo ensure a reasonable reaction rate.[3]
Reaction TimeMonitor by TLC/LC-MSVaries, but typically several hours.
AtmosphereInert (N₂ or Ar)To prevent side reactions with atmospheric moisture.

References

Technical Support Center: Purification of Crude 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-5-methoxypyridine. As a senior application scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues and optimize your purification workflow, ensuring the high purity required for downstream applications.

I. Understanding Your Crude Material: Potential Impurities

The first step in any successful purification is to understand the potential impurities in your crude material. These are typically dictated by the synthetic route employed. While various synthetic pathways exist, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-5-chloropyridine or other substituted pyridines.[1]

  • Isomeric Byproducts: The formation of isomers, such as other positional isomers of chloro-methoxypyridine, can occur and may be difficult to separate due to similar physical properties.

  • Over- or Under-Chlorinated Species: In chlorination reactions, it's possible to have byproducts with additional chlorine atoms or unreacted starting material lacking the desired chlorine atom.[2]

  • Hydrolysis Products: Pyridine derivatives can be susceptible to hydrolysis, which could lead to the formation of corresponding hydroxypyridine impurities, such as 3-hydroxy-5-methoxypyridine. Some related compounds are known to be sensitive to moisture.[3]

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts from the synthesis.

  • Solvent Residues: Remaining solvents from the reaction or initial work-up.

II. Safety First: Handling this compound

This compound is classified as an acute toxicant (oral) and requires careful handling.

Always consult the Safety Data Sheet (SDS) before starting any work. [4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

III. Purification Strategy Selection

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The following decision tree can guide your selection process.

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (oily solid or liquid) recrystallization->chromatography Fails or purity is insufficient success High Purity Product recrystallization->success Successful distillation Consider Distillation (if thermally stable and impurities have different boiling points) chromatography->distillation Impurity profile suggests it may be effective chromatography->success Successful distillation->success Successful

Caption: Decision workflow for selecting a purification method.

IV. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too quickly.

  • Explanation: The solubility of your compound in the chosen solvent is likely too high, even at lower temperatures.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. You can do this by insulating the flask.

    • If the problem persists, you may need to choose a different solvent or a solvent system. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly.[5]

Q2: I have poor recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Explanation: The goal of recrystallization is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[6]

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.[7]

    • Ensure the solution is sufficiently cooled. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Evaporate some of the solvent from the filtrate and cool again to see if a second crop of crystals can be obtained. Be aware that the second crop may be less pure.

    • Re-evaluate your solvent choice. The ideal solvent will show a large difference in solubility over the chosen temperature range.

ParameterRecommendationRationale
Initial Solvent Screening Test solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, 1,2-dichloroethane).[4]The ideal solvent should dissolve the compound when hot but not when cold.
Cooling Rate Slow cooling is crucial.Promotes the formation of larger, purer crystals.
Seeding If crystals do not form, add a seed crystal of pure product.Provides a nucleation site for crystal growth.
Column Chromatography

Q3: My compound is not separating from an impurity on the silica gel column. What can I do?

A3: Co-elution occurs when two compounds have very similar affinities for the stationary phase in the chosen mobile phase.

  • Explanation: The polarity of your eluent is likely not optimal for separating your product from the impurity.

  • Troubleshooting Steps:

    • Adjust the polarity of the mobile phase. If your compound is eluting too quickly with the impurity, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If it's eluting too slowly, increase the polarity.

    • Try a different solvent system. Sometimes, changing the solvents in the mobile phase (e.g., using dichloromethane/methanol instead of hexanes/ethyl acetate) can alter the selectivity of the separation.

    • Consider a different stationary phase. If separation on silica gel is not possible, consider using a different stationary phase like alumina or a reverse-phase column.

    • Ensure proper column packing. Voids or channels in the column packing can lead to poor separation.[8]

Q4: My compound is streaking on the TLC plate and the column. Why is this happening?

A4: Streaking can be caused by several factors, including overloading the column, poor solubility in the mobile phase, or interactions with the stationary phase.

  • Explanation: The compound may be too concentrated at the point of application, or it may be too polar for the chosen eluent, leading to strong interactions with the silica gel.

  • Troubleshooting Steps:

    • Load less material onto the column.

    • Ensure the crude material is fully dissolved in a minimum amount of solvent before loading.

    • Add a small amount of a polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase to improve peak shape. This can help to mitigate strong interactions with the silica gel.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica gel (60-120 mesh).[9]A standard and versatile stationary phase for many organic compounds.
Mobile Phase (Eluent) Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate. A starting point could be a 9:1 or 5:1 mixture of petroleum ether/ethyl acetate.This gradient elution allows for the separation of compounds with a range of polarities.[2]
Loading Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column.This "dry loading" technique often results in better separation.

V. Post-Purification Analysis

After purification, it is essential to assess the purity of your this compound. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

By systematically addressing potential impurities and applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification of this compound.

References

Technical Support Center: C-Cl Bond Activation in 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for overcoming the significant challenges associated with the C-Cl bond activation of 3-Chloro-5-methoxypyridine in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve even the most recalcitrant coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this compound so difficult to activate?

A1: The inertness of the C-Cl bond in this substrate stems from a combination of electronic and structural factors that create a high activation barrier for the critical oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Strong C-Cl Bond: Aryl chlorides possess a significantly stronger carbon-halogen bond compared to their bromide and iodide counterparts, making the bond harder to break.[1][2]

  • Electron-Rich Heterocycle: The 5-methoxy group is a strong electron-donating group (EDG). This increases the electron density on the pyridine ring, making the carbon of the C-Cl bond less electrophilic. This disfavors the oxidative addition of the electron-rich Pd(0) catalyst to the C-Cl bond.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate strongly to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[4][5][6]

Q2: What are the most common cross-coupling reactions attempted with this compound, and what are their relative difficulties?

A2: The most common transformations are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Their relative difficulty is directly related to the activation barrier of the C-Cl bond.

  • Suzuki-Miyaura Coupling (C-C bond): This is the most frequently attempted and generally the most feasible of the three. Success hinges on using a highly active catalyst system capable of overcoming the high oxidative addition barrier.[7]

  • Buchwald-Hartwig Amination (C-N bond): This reaction is also achievable but requires careful selection of ligands and bases to facilitate both C-Cl activation and the C-N reductive elimination step.[8][9]

  • Sonogashira Coupling (C-C alkyne bond): This is typically the most challenging. The Sonogashira reaction is inherently less reactive with aryl chlorides compared to aryl bromides or iodides, and the electronic properties of this compound exacerbate this issue.[10][11]

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section addresses specific experimental failures in a question-and-answer format.

Q3: My Suzuki-Miyaura reaction of this compound with an arylboronic acid shows low or no conversion. What are the primary causes and how can I fix it?

A3: This is the most common issue and is almost always related to an insufficiently active catalytic system or suboptimal reaction conditions. A systematic approach is crucial.

Causality & Corrective Actions:
  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1] The key is to generate a highly electron-rich, sterically accessible, and coordinatively unsaturated Pd(0) species in solution.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which is necessary to break the strong C-Cl bond.[3] Their steric bulk also promotes the formation of the highly active monoligated Pd(0) species, which is crucial for oxidative addition.[3][12]

    • Recommendation: Switch to a modern Buchwald-type ligand such as SPhos , XPhos , or RuPhos .[1][2][13] Alternatively, advanced palladium precatalysts like XPhos Pd G3 , which generate the active catalyst cleanly and efficiently, are highly recommended.[14]

  • Ineffective Base: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to facilitate the transmetalation step.[15][16]

    • Solution: The strength, solubility, and nature of the base matter.

    • Recommendation: Screen strong inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[1][2]

  • Suboptimal Solvent or Temperature: The solvent must solubilize the reactants and stabilize the catalytic species, while sufficient thermal energy is needed to overcome the activation barrier.

    • Solution: Use anhydrous, deoxygenated solvents to prevent catalyst deactivation.[4][13]

    • Recommendation: A typical starting point is 1,4-dioxane or toluene , often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the inorganic base.[1][2][14] Reactions typically require heating between 90-110 °C .[2][14]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize to inactive Pd(II) or decompose to palladium black.[1][4]

    • Solution: Rigorous exclusion of oxygen is mandatory.

    • Recommendation: Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes before use. Assemble the reaction under a positive pressure of an inert gas.[4]

Troubleshooting Workflow Diagram

G start Low/No Conversion in Suzuki Coupling? cat_check Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->cat_check cat_sol ACTION: Switch to a Buchwald Ligand (XPhos, SPhos) with Pd(OAc)2 or use a G3 Precatalyst. cat_check->cat_sol No base_check Is the base effective? (e.g., Na2CO3, K2CO3) cat_check->base_check Yes cat_sol->base_check base_sol ACTION: Screen stronger bases like K3PO4 or Cs2CO3. base_check->base_sol No cond_check Are conditions optimal? base_check->cond_check Yes base_sol->cond_check cond_sol ACTION: Ensure rigorous inert atmosphere. Use degassed, anhydrous solvent (Dioxane, Toluene). Heat to 90-110 °C. cond_check->cond_sol No reagent_check Are reagents pure? (esp. boronic acid) cond_check->reagent_check Yes cond_sol->reagent_check reagent_sol ACTION: Check for protodeboronation. Consider using a boronic ester or MIDA boronate. reagent_check->reagent_sol No success Reaction Optimized reagent_check->success Yes reagent_sol->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q4: I am attempting a Buchwald-Hartwig amination and observing no product. Are the conditions significantly different from the Suzuki coupling?

A4: Yes, while the initial challenge of C-Cl activation is the same, the requirements for the base and the subsequent C-N bond formation differ.

  • Ligand Choice: Ligands that are optimal for Suzuki reactions may not be the best for aminations. Ligands like BrettPhos and specific Josiphos-type ligands have been developed to facilitate the C-N reductive elimination step, which can be challenging.[17][18]

  • Base Selection: Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases to deprotonate the amine coupling partner.[9] Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) .[17] However, these strong bases can sometimes degrade sensitive heteroaromatic substrates. If decomposition is observed, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened, although this may require higher temperatures or longer reaction times.

Q5: My reaction mixture turns black and a precipitate forms, and the reaction stalls. What is happening?

A5: The formation of a black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[4] This indicates catalyst decomposition and is a common failure mode.

  • Cause 1: Oxygen Exposure: As mentioned, oxygen will rapidly degrade the active Pd(0) catalyst.[1][4]

  • Cause 2: Insufficient Ligand: If the palladium-to-ligand ratio is too low, it can leave the palladium center coordinatively unsaturated and prone to aggregation and decomposition. A slight excess of ligand relative to palladium (e.g., 2.2:1 for Pd(0) sources, 4.4:1 for Pd(II) sources) can improve stability.[4]

  • Cause 3: High Temperature: While heat is necessary, excessive temperatures can accelerate catalyst decomposition pathways.[4] Run the reaction at the lowest temperature that provides a reasonable rate.

Q6: I am observing significant side products, such as 5-methoxypyridine (hydrodechlorination) or biaryl homocoupling. How can these be minimized?

A6: These side reactions compete with the desired cross-coupling pathway and point to specific issues in the reaction environment.

  • Hydrodechlorination (Ar-H): This occurs when the aryl-palladium intermediate is intercepted by a proton source before it can undergo transmetalation. The most common proton source is water.

    • Solution: Use rigorously dried, anhydrous solvents and ensure reagents are dry. Using a slightly less nucleophilic base can sometimes help.[1]

  • Homocoupling of Boronic Acid (Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium itself.[1]

    • Solution: Strict adherence to inert atmosphere techniques is the primary solution. Additionally, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can increase stability against both protodeboronation and homocoupling.[1]

Data & Protocols

Catalytic System Comparison for Suzuki-Miyaura Coupling

The following table provides recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound. Yields are highly dependent on the specific boronic acid used.

ParameterCondition A (Standard)Condition B (High-Activity)Condition C (Precatalyst)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4.4 mol%)XPhos (3.3 mol%)(Internal to precatalyst)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene (anhydrous)Toluene/H₂O (10:1)
Temperature 100 °C110 °C100 °C
Notes Good starting point for many arylboronic acids.Effective for challenging or sterically hindered partners.Often gives the most reproducible results.[14]
Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid using a high-activity catalytic system.[2][14]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Ligand Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.044 equiv, 4.4 mol%).

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent) followed by degassed water (1/10th the volume of dioxane).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Key Mechanistic Hurdle: The Catalytic Cycle

The success of any cross-coupling reaction depends on the smooth operation of its catalytic cycle. For this compound, the primary bottleneck is the initial oxidative addition step.

G pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step for Ar-Cl) [Ar-Cl] pd0->oa pd2 L-Pd(II)-Ar      |           Cl oa->pd2 trans Transmetalation [Ar'-B(OR)2, Base] pd2->trans pd2_2 L-Pd(II)-Ar      |           Ar' trans->pd2_2 re Reductive Elimination pd2_2->re re->pd0 product Ar-Ar' (Product) re->product

Caption: Generalized Suzuki-Miyaura cycle highlighting the challenging C-Cl oxidative addition.

References

Technical Support Center: Monitoring Reactions of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for monitoring chemical reactions involving 3-chloro-5-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will delve into the practical application and troubleshooting of two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a reaction. For a substituted pyridine like this compound, it allows for a quick visual assessment of the consumption of starting material and the formation of products.

TLC Troubleshooting and FAQs

Here we address common issues encountered when using TLC to monitor reactions with this compound and related compounds.

Q1: My spots are streaking vertically up the plate. What is causing this and how can I fix it?

A1: Spot streaking is a frequent issue that obscures separation and makes interpretation difficult. There are several root causes:

  • Sample Overloading: Applying too much sample to the plate is the most common culprit.[1][2][3][4] The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot. Solution: Dilute your reaction aliquot significantly in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting.

  • Compound Basicity: Pyridines are basic. The lone pair on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This strong interaction can cause the spot to tail or streak.[1][3] Solution: Add a small amount of a basic modifier to your eluting solvent system. Typically, 0.1–2.0% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.[5][6]

  • High Polarity: If your compound is very polar, it may not move efficiently with less polar solvent systems, resulting in elongation. Solution: Increase the polarity of your mobile phase.

Q2: I can't get good separation between my starting material and my product spot. What should I do?

A2: Poor separation, indicated by overlapping spots or very similar Retention Factor (Rf) values, means your chosen solvent system is not effective. The goal is to find a system where the Rf values are ideally between 0.2 and 0.4 for clear separation.[6]

  • Adjust Polarity: If the spots are too close to the baseline, your eluent is not polar enough.[5] Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the spots are too close to the solvent front, the eluent is too polar; decrease the polar solvent's proportion.[5]

  • Change Solvent System: Sometimes, simply adjusting polarity isn't enough. Different solvent classes interact with compounds in unique ways.[5] If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system to see if the selectivity changes.[6]

  • Use Co-spotting: To confirm if two spots are truly different compounds, use the "co-spotting" technique. In one lane, spot your starting material. In another lane, spot your reaction mixture. In a third lane, spot the starting material first, and then spot the reaction mixture directly on top of it.[5] If you see two distinct spots in the co-spotted lane, your compounds are different. If you see a single, potentially elongated spot, their Rf values are very similar in that system.

Q3: How do I visualize the spots on the plate?

A3: this compound contains a pyridine ring, which is an aromatic heterocycle. This structure will absorb short-wave ultraviolet (UV) light.

  • UV Light (254 nm): The most common and non-destructive method is using a TLC plate that contains a fluorescent indicator. Under UV light at 254 nm, your compound will absorb the light and appear as a dark spot against a glowing green background.

  • Staining: If your product is not UV-active or for secondary confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. It reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a hypothetical reaction where this compound is a reactant.

Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • UV lamp (254 nm)

  • Eluting solvent system (see table below)

  • Reaction mixture aliquot, diluted 10-50x in a volatile solvent

Procedure:

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent into the developing chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.[6] Cover and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: Using a pencil (never a pen, as the ink will run), gently draw a light origin line about 1 cm from the bottom of the TLC plate.[2]

  • Spot the Plate:

    • Lane 1 (Reference): Dip a clean capillary spotter into your diluted solution of pure this compound and briefly touch it to the origin line.

    • Lane 2 (Reaction): Using another clean spotter, do the same with your diluted reaction mixture aliquot.

    • Lane 3 (Co-spot): Spot the reference starting material first, then, using the reaction mixture spotter, carefully spot directly on top of the reference spot.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[2][5] Cover the chamber and allow the solvent to travel up the plate undisturbed.

  • Finalize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]

  • Visualize: Allow the solvent to evaporate completely. View the plate under a UV lamp and circle the visible spots with a pencil. Note the disappearance of the starting material spot and the appearance of a new product spot in the reaction lane.

Data Presentation: Recommended TLC Solvent Systems

The optimal solvent system is highly dependent on the specific reaction product. Below are starting points for method development.

Solvent System (v/v)PolarityTarget Compounds & Rationale
30% Ethyl Acetate / 70% HexanesLow-MediumA good starting point for many organic reactions.[6][7] The polarity can be easily tuned by varying the ratio.
5% Methanol / 95% DichloromethaneMedium-HighEffective for more polar compounds.[6][7] Useful if the product is significantly more polar than the starting material.
100% Ethyl AcetateMediumA single-solvent system that can be effective for compounds of intermediate polarity.[7]
1% Triethylamine in 30% EtOAc/HexanesModifierFor reactions involving basic compounds to prevent streaking and improve spot shape.[6]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that provides both separation (based on retention time) and mass information, confirming the molecular weight of reactants and products. It is significantly more sensitive and specific than TLC.

LC-MS Troubleshooting and FAQs

Q1: I don't see a peak for my compound. What could be wrong?

A1: A missing peak can be due to several factors:

  • Incorrect Ionization Mode: this compound contains a basic nitrogen atom in the pyridine ring, which is readily protonated. Therefore, positive electrospray ionization (ESI+) is the appropriate mode.[8][9] Running in negative mode (ESI-) is unlikely to produce a signal.

  • Sample Concentration: While sensitive, LC-MS has an optimal concentration range. Your sample may be too dilute or, conversely, so concentrated that it causes signal suppression. Prepare a serial dilution to find the optimal concentration.

  • Mobile Phase Incompatibility: The compound may not be soluble in the mobile phase or may be unstable under the mobile phase conditions (e.g., pH).

Q2: My peak shape is broad or tailing. How can I improve it?

A2: Poor peak shape compromises resolution and sensitivity. For a basic compound like a pyridine derivative, peak tailing is often caused by secondary interactions with the stationary phase.

  • Acidify the Mobile Phase: The most common cause of tailing for basic compounds is interaction with residual silanol groups on the silica-based C18 column.[10][11] Adding a small amount of acid to the mobile phase (e.g., 0.1% formic acid ) ensures the pyridine nitrogen is consistently protonated.[11] This positively charged ion is repelled by any residual protonated silanols, minimizing unwanted interactions and leading to sharper, more symmetrical peaks.

  • Check for Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Dilute your sample and re-inject.

  • Use a Modern, End-capped Column: High-quality, modern HPLC columns are "end-capped" to minimize the number of free silanol groups, which significantly improves peak shape for basic compounds.[12][13]

Q3: What mass-to-charge ratio (m/z) should I look for? This is the most critical question for MS.

A3: This is where the power of MS becomes evident. You must look for the protonated molecule, [M+H]⁺. A crucial feature of this compound is the presence of chlorine, which has two stable isotopes: ³⁵Cl (≈75% natural abundance) and ³⁷Cl (≈25% natural abundance).[14] This results in a characteristic isotopic pattern.

  • Calculate the Expected Masses:

    • Molecular Formula: C₆H₆ClNO[15]

    • Monoisotopic Mass (with ³⁵Cl): 143.01

    • Monoisotopic Mass (with ³⁷Cl): 145.01

  • Identify the [M+H]⁺ Ion Cluster: In positive ESI mode, you will add a proton (H⁺, mass ≈ 1.01). Therefore, you should look for a pair of peaks in your mass spectrum:

    • m/z 144.02 (for the ³⁵Cl-containing molecule)

    • m/z 146.02 (for the ³⁷Cl-containing molecule)

  • Verify the Isotopic Ratio: The key confirmation is that the peak at m/z 144 should be approximately three times more intense than the peak at m/z 146. This 3:1 "M" to "M+2" peak ratio is a definitive signature for a compound containing a single chlorine atom.[14][16]

Experimental Protocol: LC-MS Monitoring

This protocol provides a starting point for developing an LC-MS method for monitoring a reaction involving this compound.

1. Sample Preparation:

  • Take a small aliquot (~1-5 µL) from the reaction vessel.
  • Dilute it 1,000 to 10,000-fold with a 50:50 mixture of acetonitrile and water. The final concentration should ideally be in the low µg/mL to high ng/mL range.

2. LC Method Parameters:

  • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. A typical generic gradient is 5-95% B over 5-7 minutes.
  • Flow Rate: 0.4 - 0.6 mL/min
  • Injection Volume: 1 - 5 µL

3. MS Detector Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Range: m/z 100 - 500 (this range will cover the starting material and most potential products of a typical coupling reaction).
  • Data Analysis: Extract the ion chromatograms for the expected m/z values of your starting material (144.02 and 146.02) and your expected product(s). Monitor the decrease in the starting material peak area and the increase in the product peak area over time.

Data Presentation: Key LC-MS Parameters
AnalyteMolecular FormulaExpected [M+H]⁺ (m/z) for ³⁵ClExpected [M+H]⁺ (m/z) for ³⁷ClKey Diagnostic Feature
This compound C₆H₆ClNO144.02146.02~3:1 intensity ratio between m/z 144 and 146.[14][16]
Hypothetical Product (e.g., Phenyl coupling)C₁₂H₁₀NO184.08N/AAbsence of the chlorine isotope pattern.

Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for reaction monitoring and troubleshooting.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Interpretation A Take Reaction Aliquot B Dilute Sample (10-50x) A->B D Spot Plate: Ref | Rxn | Co-spot B->D C Prepare & Equilibrate TLC Chamber E Develop Plate C->E D->E F Dry & Visualize (UV 254 nm) E->F G Assess Spot Separation & Starting Material Consumption H Decision Point G->H I Continue Reaction H->I Incomplete J Work-up Reaction H->J Complete K Troubleshoot TLC H->K Unclear

Caption: General workflow for monitoring a reaction using TLC.

LCMS_Troubleshooting Start Problem: No Peak or Poor Peak Shape Q1 Is Ionization Mode ESI Positive? Start->Q1 A1_No No: Switch to ESI+ Q1->A1_No Q2 Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Q1->Q2 Yes A1_Yes Yes A2_No No: Add Acid Modifier Q2->A2_No Q3 Is Sample Diluted Appropriately? Q2->Q3 Yes A2_Yes Yes A3_No No: Prepare Serial Dilutions Q3->A3_No Q4 Are you looking for the correct [M+H]+ m/z values? Q3->Q4 Yes A3_Yes Yes A4_No No: Recalculate Masses (Including Cl isotopes!) Q4->A4_No End Consult Instrument Specialist Q4->End Yes A4_Yes Yes

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Palladium Catalyst Removal from 3-Chloro-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 3-Chloro-5-methoxypyridine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Pyridine-Containing Substrates

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the removal of the palladium catalyst post-reaction is a critical and often challenging step, particularly when working with nitrogen-containing heterocycles like this compound. The lone pair of electrons on the pyridine nitrogen can act as a ligand, forming stable, soluble complexes with palladium species. This coordination can render traditional purification methods, such as simple filtration, ineffective, leading to contamination of the final active pharmaceutical ingredient (API).

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products (ICH Q3D guidelines). Palladium is classified as a metal of significant toxicological concern, necessitating its removal to sub-parts-per-million (ppm) levels.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The primary difficulty arises from the Lewis basicity of the pyridine nitrogen in your substrate and product. This nitrogen atom can coordinate strongly to palladium, forming soluble Pd-pyridine complexes that are not easily removed by simple filtration. The specific oxidation state of the palladium (e.g., Pd(0), Pd(II)) and the other ligands present in the coordination sphere also influence its solubility and reactivity, further complicating removal.[1][2]

Q2: I performed a standard filtration through Celite, but my product is still contaminated with palladium. What went wrong?

A2: Celite filtration is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as metallic black. It is largely ineffective against homogeneous or soluble palladium complexes that are likely present in your reaction mixture due to coordination with the pyridine moiety.[2]

Q3: What are the most common and effective methods for removing palladium from reactions involving pyridine derivatives?

A3: The most successful strategies typically involve the use of palladium scavengers. These are solid-supported or soluble reagents with a high affinity for palladium. Common methods include:

  • Adsorption onto Scavenger Resins: These are materials (often silica or polystyrene) functionalized with groups that bind tightly to palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][3]

  • Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[4]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. This can be enhanced by the addition of a soluble chelating agent.

  • Chromatography: While often effective at reducing palladium levels, it may not be sufficient on its own to reach the required low ppm levels and can be less scalable.[5]

Q4: How do I choose the right palladium scavenger for my specific reaction?

A4: The choice of scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state and ligands on the palladium will affect its affinity for different scavengers.

  • The solvent system: The polarity of your solvent can impact the efficiency of the scavenger.

  • The nature of your product: The scavenger should not react with or have a high affinity for your this compound product.

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

It is often necessary to screen a few different types of scavengers to find the most effective one for your specific system.

Q5: What are the regulatory limits for palladium in APIs?

A5: The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit in the API, which is typically in the range of 5-10 ppm, depending on the maximum daily dose of the drug. It is crucial to consult the latest ICH guidelines for specific details.[1]

Q6: How can I accurately measure the concentration of residual palladium in my product?

A6: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6] This technique offers the high sensitivity and accuracy required to detect palladium at the low ppm or even parts-per-billion (ppb) level. For in-process checks, semi-quantitative methods can be used, but final product release requires a validated quantitative method like ICP-MS.[6]

Troubleshooting Guide

Issue 1: High Residual Palladium Levels After Scavenger Treatment
Possible Cause Troubleshooting Steps
Incorrect Scavenger Choice The scavenger may not have a high enough affinity for the specific palladium species in your reaction. Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, TMT). Thiol-based scavengers are often a good starting point due to their broad effectiveness.
Insufficient Scavenger Amount The amount of scavenger used may be too low to capture all of the palladium. Solution: Increase the equivalents of the scavenger. Consult the manufacturer's recommendations and consider performing a loading study.
Suboptimal Reaction Conditions Temperature and reaction time can affect scavenger efficiency. Solution: Increase the scavenging time (e.g., overnight) and/or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.
Complex Palladium Speciation Multiple palladium species (e.g., Pd(0), Pd(II), colloidal) may be present, some of which are not effectively captured by the chosen scavenger. Solution: Consider a pre-treatment step. A mild oxidative (e.g., air, H₂O₂) or reductive (e.g., NaBH₄) wash before scavenging can sometimes convert palladium to a single, more easily removed species.
Issue 2: Significant Product Loss During Palladium Removal
Possible Cause Troubleshooting Steps
Non-Specific Adsorption to Scavenger/Carbon The scavenger or activated carbon is binding to your product in addition to the palladium. Solution: 1. Reduce the amount of scavenger or carbon to the minimum effective quantity. 2. Thoroughly wash the scavenger/carbon with fresh solvent after filtration to recover adsorbed product. 3. Screen different scavengers, as some may have a lower affinity for your product.
Product Co-precipitation Changes in the solvent or addition of anti-solvents during the removal process may cause your product to precipitate. Solution: Ensure your product remains fully dissolved throughout the scavenging and filtration process. Adjust the solvent system if necessary.
Product Instability The conditions used for scavenging (e.g., elevated temperature, presence of additives) may be degrading your product. Solution: Perform a stability study of your product under the proposed scavenging conditions without the scavenger present.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause Troubleshooting Steps
Variability in Reaction Work-up Inconsistent work-up procedures can lead to different palladium species being present before the scavenging step. Solution: Standardize the reaction work-up protocol, including quenching, extraction, and washing steps.
Aging of Scavenger The scavenger may degrade over time, leading to reduced efficiency. Solution: Use fresh scavenger for each batch and store it according to the manufacturer's instructions.
Incomplete Reaction If the cross-coupling reaction is not complete, the composition of the reaction mixture will vary, potentially affecting the form of the residual palladium. Solution: Ensure consistent reaction completion by monitoring with a suitable analytical technique (e.g., HPLC, GC).

Experimental Protocols

Protocol 1: Palladium Scavenging Using a Thiol-Based Silica Scavenger
  • Dissolution: Following the reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product, or as recommended by the manufacturer) to the solution.

  • Stirring: Stir the mixture at room temperature for 4-18 hours. Gentle heating (e.g., 40 °C) can be applied to expedite the process.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a thick pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficient to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the remaining palladium content using ICP-MS.

Visualizing the Workflow

Palladium_Removal_Workflow cluster_reaction Reaction & Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product Reaction Pd-Catalyzed Reaction (this compound) Workup Aqueous Work-up Reaction->Workup Crude Crude Product (High Pd Content) Workup->Crude Scavenging Scavenging (e.g., Thiol-Silica or Activated Carbon) Crude->Scavenging Filtration Filtration (Remove Scavenger/Carbon) Scavenging->Filtration Purified Purified Product Filtration->Purified Analysis ICP-MS Analysis (<10 ppm Pd) Purified->Analysis Final Final API Analysis->Final Meets ICH Q3D Specs

Caption: Palladium Removal Workflow.

Decision Matrix for Method Selection

Decision_Matrix Start Initial Assessment: High Pd Content in This compound Product Cost_Concern Is Cost the Primary Concern? Start->Cost_Concern Product_Loss_Concern Is Product Loss a Major Concern? Cost_Concern->Product_Loss_Concern No Activated_Carbon Use Activated Carbon Cost_Concern->Activated_Carbon Yes Highest_Purity Is Highest Purity the Goal? Product_Loss_Concern->Highest_Purity No Optimize_Scavenger Optimize Scavenger Loading & Screen Scavenger Types Product_Loss_Concern->Optimize_Scavenger Yes Scavenger_Resin Use High-Affinity Scavenger Resin (e.g., Thiol-based) Highest_Purity->Scavenger_Resin No Combine_Methods Combine Methods: Scavenger + Crystallization Highest_Purity->Combine_Methods Yes

Caption: Decision Matrix for Method Selection.

References

3-Chloro-5-methoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-5-methoxypyridine

Introduction

This compound (CAS No. 95881-83-7) is a substituted pyridine derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of both a chloro and a methoxy group on the pyridine ring imparts specific reactivity, making it a valuable building block. However, these same functional groups also influence its stability. Proper handling and storage are not merely best practices; they are critical prerequisites for ensuring experimental reproducibility, maximizing reaction yields, and preventing the formation of confounding impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and expert insights to maintain the integrity of this compound in the laboratory.

Section 1: Quick Reference Data

For immediate reference, the core physical and storage parameters for this compound are summarized below.

PropertyValueSource(s)
CAS Number 95881-83-7[4]
Molecular Formula C₆H₆ClNO[5]
Molecular Weight 143.57 g/mol
Appearance Solid
Recommended Storage Refrigerated (2-8°C), Dry, Inert Atmosphere[4][6]
Incompatibilities Strong oxidizing agents, Moisture[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Answer: For long-term stability (>6 months), this compound should be stored in a tightly sealed, amber glass vial under a dry, inert atmosphere (e.g., argon or nitrogen). The vial should be kept refrigerated at 2-8°C .[4][6]

Causality Explained:

  • Refrigeration (2-8°C): Lower temperatures significantly decrease the rate of potential decomposition reactions. While some suppliers may ship at room temperature for short durations, long-term storage at ambient temperature is not recommended.

  • Inert Atmosphere: The pyridine ring system can be susceptible to oxidation over time. More critically, an inert atmosphere displaces atmospheric moisture. Pyridine derivatives can be hygroscopic, and moisture can lead to hydrolysis of the methoxy group, a primary degradation pathway.[2][7]

  • Tightly Sealed Amber Vial: This prevents moisture ingress and protects the compound from light, which can catalyze degradation in many heterocyclic compounds.

Q2: My bottle of this compound has developed a yellowish or brownish tint. Is it still usable?

Answer: A noticeable color change is a strong indicator of degradation or the presence of impurities. While the compound may not be completely decomposed, its purity is compromised. It is strongly advised to assess the purity of the material before use. Using a discolored reagent without verification can lead to failed reactions, the formation of complex side-products, and non-reproducible results.

Q3: I suspect my compound has degraded. How can I quickly assess its purity?

Answer: The most straightforward laboratory method for a quick purity check is Thin Layer Chromatography (TLC) . A pure compound should ideally yield a single, well-defined spot. The presence of multiple spots, streaking, or a spot at the baseline indicates impurities or degradation. For a more quantitative assessment, techniques like ¹H NMR, GC-MS, or HPLC should be employed. See Protocol 2 for a general TLC procedure.

Q4: What materials are compatible for storing and handling this compound?

Answer:

  • Containers: Borosilicate glass (amber) is the preferred material for storage.

  • Container Liners/Seals: Use PTFE-lined caps to ensure an inert and tight seal. Avoid rubber or other reactive plastics that could degrade or leach into the material.

  • Utensils: For transfers, use stainless steel or nickel spatulas. Ensure they are completely clean and dry before use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[6] Also, keep away from strong acids and bases, which can catalyze hydrolysis.

Q5: What are the primary chemical risks that can lead to the degradation of this compound?

Answer: Based on its chemical structure, there are two primary degradation pathways to be aware of. Understanding these helps justify the stringent storage conditions.

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group is susceptible to cleavage by water, particularly under acidic or basic conditions, to form 3-chloro-5-hydroxypyridine. This is a significant concern as even atmospheric moisture can be sufficient to initiate this process over time. A related compound, 3-chloro-5-formyl-2-methoxypyridine, is noted to be sensitive to hydrolysis.[7]

  • Reactions of the Pyridine Ring: The pyridine nucleus itself can be involved in various reactions. While generally stable, prolonged exposure to light, air (oxygen), and heat can lead to the formation of complex, often colored, degradation products.

Section 3: Troubleshooting Experimental Issues

Observed ProblemPotential Cause Related to Reagent StabilityRecommended Action
Inconsistent or Low Reaction Yields The molar quantity of the active reagent is lower than calculated due to partial degradation. The effective purity of your this compound is no longer >98%.1. Perform a purity check using TLC or NMR (See Protocol 2). 2. Use a fresh bottle of the reagent or purify the existing stock by recrystallization or column chromatography.
Appearance of Unexpected Side-Products Degradation products (e.g., 3-chloro-5-hydroxypyridine) are present in the starting material and are participating in the reaction, leading to unintended derivatives.1. Characterize the side-products if possible to confirm their origin. 2. Immediately switch to a new, verified batch of this compound for all subsequent experiments.
Poor Solubility or Phase Separation The formation of insoluble polymeric or degraded material.Discard the reagent. Do not attempt to use it, as the impurities are likely complex and difficult to remove.

Section 4: Standard Operating Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term integrity of the compound from initial receipt.

  • Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.

  • Initial Storage: Immediately place the sealed container in a 2-8°C refrigerator.

  • First Use: Before opening for the first time, allow the container to warm to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Conduct all weighing and transfers in a controlled environment, preferably within a glove box or under a gentle stream of dry inert gas (argon or nitrogen).

  • Resealing: Before resealing the cap, flush the headspace of the container with the inert gas for 10-15 seconds.

  • Final Storage: Secure the cap tightly and wrap the threads with Parafilm® as an extra barrier against moisture. Return the container to the 2-8°C refrigerator.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

This is a rapid, qualitative check for purity.

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.

  • TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. Also spot a reference sample of a new, unopened batch if available.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of 30% Ethyl Acetate in Hexanes . The ideal solvent system should give the main spot an Rf value between 0.3 and 0.5.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). The compound should be UV active.

  • Interpretation:

    • High Purity: A single, distinct spot is observed.

    • Impurity/Degradation: The presence of additional spots, particularly a spot at the baseline (Rf=0) which may indicate highly polar degradation products like the hydrolyzed hydroxy-pyridine.

Section 5: Visualization Diagrams

Diagram 1: Logical Workflow for Reagent Management

A Receive Compound B Inspect Seal & Log Date A->B C Store at 2-8°C B->C D Prepare for Use: Equilibrate to RT C->D E Dispense Under Inert Atmosphere D->E F Purity Check? (e.g., TLC) E->F G Proceed with Experiment F->G Pass H Purify or Discard F->H Fail I Reseal: Purge Headspace with N₂/Ar G->I J Return to 2-8°C Storage I->J

Caption: Workflow for proper handling and storage of this compound.

Diagram 2: Potential Degradation Pathways

Caption: Hypothesized degradation pathways for this compound.

References

Troubleshooting low conversion in 3-Chloro-5-methoxypyridine amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the amination of 3-Chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific palladium-catalyzed cross-coupling reaction. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer robust protocols to enhance your reaction success.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion is a frequent challenge in the Buchwald-Hartwig amination of electron-rich heteroaryl chlorides like this compound.[1] This is primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition to the palladium(0) complex the rate-limiting step.[1][2]

Q1: My Buchwald-Hartwig amination of this compound is resulting in low or no conversion. What are the primary factors to investigate?

Low yields in this reaction can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

Troubleshooting_Workflow start Low Conversion Observed catalyst 1. Catalyst System Integrity - Pre-catalyst vs. Pd(OAc)₂ - Ligand Choice & Ratio - Catalyst Loading start->catalyst conditions 2. Reaction Conditions - Temperature - Inert Atmosphere - Solvent Purity catalyst->conditions reagents 3. Reagent Quality & Stoichiometry - Base Selection & Purity - Amine Stoichiometry conditions->reagents analysis Analyze Results & Re-optimize reagents->analysis

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Breakdown of Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The choice and quality of the palladium source are critical. While Pd(OAc)₂ is common, its activity can be inconsistent. Consider using a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more reliably.[1][2]

    • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are necessary to facilitate the challenging oxidative addition.[1] Recommended ligands for this type of transformation include RuPhos, BrettPhos, and XPhos.[1][3]

    • Catalyst Loading: For a challenging substrate like this compound, a higher catalyst loading may be required. While 1-2 mol% is a typical starting point, increasing the loading to 3-5 mol% can significantly improve conversion.[1]

  • Reaction Conditions:

    • Temperature: Elevated temperatures are often necessary, typically in the range of 80-110 °C, to overcome the high activation energy of the C-Cl bond oxidative addition.[1]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Residual water or oxygen can lead to catalyst deactivation and undesirable side reactions.

  • Reagent Quality and Stoichiometry:

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1][4] The purity of the base is also important; ensure it is anhydrous.[1]

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[1]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

StrategyRationaleRecommended Action
Optimize Ligand The ligand's steric and electronic properties influence the rate of reductive elimination.Use bulky, electron-rich ligands like XPhos or RuPhos which are known to promote C-N bond formation.[5]
Base Purity Traces of hydroxide or moisture in the base can promote hydrodehalogenation.Use high-purity, anhydrous NaOtBu.[1]
Amine Stoichiometry A higher concentration of the amine can favor the amination pathway.Increase the equivalents of the amine to 1.5.[1]
Strictly Anhydrous Conditions Water can be a proton source for the hydrodehalogenation side reaction.Ensure all reagents and solvents are scrupulously dried and degassed.[1]
Q3: My reaction is stalling, and I see the formation of diarylated amine. What causes this and how can it be prevented?

The formation of a diarylated amine can occur, especially if the primary amination product is reactive under the reaction conditions.

Mitigating Diarylation:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes suppress the second amination.

  • Lower Reaction Temperature: If the initial amination is efficient at a lower temperature, reducing the heat may prevent the subsequent diarylation, which likely has a higher activation energy.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the desired mono-aminated product is maximized.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the Buchwald-Hartwig amination?

The catalytic cycle involves the following key steps:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species.[2][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.[6]

  • Reductive Elimination: The C-N bond is formed, yielding the desired aryl amine and regenerating the Pd(0) catalyst.[2][6]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX LₙPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord R₂NH PdII_Amine [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido LₙPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Q5: How does the methoxy group on the pyridine ring affect the reaction?

The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This makes the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst, thus making the reaction more challenging compared to amination of electron-poor aryl chlorides.

Q6: Can I use a weaker base like potassium carbonate?

While strong bases like NaOtBu are generally preferred, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, particularly if the substrate contains base-sensitive functional groups.[2] However, their use often requires more reactive catalyst systems (e.g., more electron-rich and bulky ligands) and potentially higher temperatures to achieve good conversion.[1] The particle size and surface area of inorganic carbonate bases can also impact the reaction rate, so grinding the base before use may be beneficial.[2][7]

Recommended Experimental Protocol

This protocol serves as a robust starting point for the amination of this compound. Optimization may be required based on the specific amine used.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • XPhos ligand (if not using a pre-catalyst, 2-4 mol%)

  • Sodium tert-butoxide (2.0 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or palladium source and ligand) and sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.

  • Add the anhydrous, degassed toluene and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Workup and Purification of 3-Chloro-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful workup and purification of reactions utilizing this versatile building block. As a substituted pyridine, this compound and its derivatives can present unique challenges during the isolation phase of your synthesis. This document provides a framework for understanding and overcoming these challenges, ensuring the integrity and purity of your target compounds.

Core Principles of Pyridine Workups

The basicity of the pyridine nitrogen atom is the central consideration in designing an effective workup procedure. Most strategies for removing pyridine-containing starting materials, byproducts, or catalysts from a reaction mixture exploit the ability to protonate this nitrogen, thereby altering the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but a significant amount of this compound remains. What is the most effective way to remove it during an aqueous workup?

A1: The most common and effective method is an acidic wash. By washing your organic layer with a dilute aqueous acid solution, the basic nitrogen on the pyridine ring is protonated, forming a water-soluble pyridinium salt.[1][2] This salt will then partition into the aqueous layer, effectively removing the unreacted starting material from your organic phase.

  • Recommended Procedure:

    • Dilute your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a 1-2 M aqueous HCl solution.[1] It is advisable to perform this wash two to three times to ensure complete removal.

    • Follow the acid wash with a saturated aqueous sodium bicarbonate wash to neutralize any residual acid.

    • Finally, wash with brine to remove bulk water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Causality: The key is the acid-base reaction between the pyridine and the acid. The resulting pyridinium salt has significantly higher water solubility than the free base form of this compound.

Q2: My product is acid-sensitive. Are there alternative methods to an acidic wash for removing this compound?

A2: Yes, several acid-free methods can be employed.

  • Copper (II) Sulfate Wash: A highly effective alternative is to wash the organic layer with a saturated aqueous solution of copper (II) sulfate.[1][2] Pyridines form a coordination complex with copper ions, and this complex is soluble in the aqueous layer. A distinct blue or violet color in the aqueous layer indicates the formation of the pyridine-copper complex.[1][2] Continue washing until the aqueous layer remains the light blue color of the copper sulfate solution.

  • Azeotropic Removal: If your product is non-volatile, you can remove residual pyridine by co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or cyclohexane.[1][3] This is typically done after an initial concentration of the reaction mixture. Add toluene to the crude product and evaporate under reduced pressure. Repeat this process several times to remove trace amounts of pyridine.[1]

  • Silica Gel Chromatography: If the polarity of your product is sufficiently different from this compound, column chromatography can be an effective purification method.

Q3: I'm performing a Suzuki coupling with a boronic acid derivative of this compound. What are the key workup considerations?

A3: Suzuki couplings often involve palladium catalysts, phosphine ligands, and a base, all of which need to be removed.[4][5][6]

  • Palladium and Ligand Removal: Upon completion, the reaction mixture can be filtered through a plug of Celite to remove the solid base and some of the palladium catalyst.[7] To remove triphenylphosphine oxide (a common byproduct of phosphine ligands), you can suspend the crude product in a non-polar solvent like pentane or a pentane/ether mixture and filter, as the oxide is often insoluble.[7]

  • Boronic Acid Residues: Boronic acids and their byproducts can often be removed by performing a wash with an aqueous base, such as 1M NaOH, followed by water washes. An alternative is to repeatedly concentrate the reaction mixture from methanol, which forms the volatile trimethyl borate.[7]

Q4: For a Buchwald-Hartwig amination using this compound, what is a reliable workup protocol?

A4: The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, as you will need to remove the palladium catalyst, phosphine ligand, and base.[8][9][10]

  • General Protocol:

    • After cooling the reaction to room temperature, dilute it with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water or brine. If your product is not basic, a dilute acid wash can be used to remove any remaining amine starting material.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Emulsion formation during aqueous wash High concentration of polar solvents (e.g., DMF, DMSO) or salts.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[7] Alternatively, dilute the organic layer further with your extraction solvent.
Product is partially soluble in the aqueous acid wash The product itself is basic and forms a water-soluble salt.Use a milder acidic wash, such as saturated aqueous ammonium chloride or a 5-10% citric acid solution.[1] Alternatively, use the copper sulfate wash method.[1] Back-extract the acidic aqueous layer with fresh organic solvent to recover any dissolved product after neutralizing it with a base.
Persistent pyridine odor after workup and drying Incomplete removal of trace amounts of pyridine.Perform azeotropic removal with toluene by adding toluene to the crude product and evaporating under reduced pressure.[1][3] Repeat this 2-3 times. Connecting the flask to a high vacuum line overnight can also help remove final traces.[1]
Tailing of spots on TLC plate Presence of residual pyridine or other basic impurities.Add a small amount of triethylamine (~1%) to the TLC mobile phase to suppress tailing of basic compounds. For purification, consider using a silica gel column eluted with a solvent system containing a small percentage of triethylamine.
Insoluble precipitate forms at the organic/aqueous interface Formation of insoluble salts or complexes.Attempt to dissolve the precipitate by adding more of both the organic and aqueous phases. If this fails, filter the entire mixture through a pad of Celite to remove the solid before proceeding with the separation of the liquid layers.[7]

Experimental Protocols

Protocol 1: Standard Acidic Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (3 volumes relative to the reaction solvent volume).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 1 volume).

  • Wash with saturated aqueous NaHCO₃ solution (1 x 1 volume).

  • Wash with brine (1 x 1 volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Copper Sulfate Workup for Acid-Sensitive Compounds
  • Cool the reaction mixture to room temperature.

  • Dilute with dichloromethane (DCM) or ethyl acetate (3 volumes).

  • Transfer to a separatory funnel.

  • Wash with a saturated aqueous CuSO₄ solution. Repeat until the blue color of the aqueous layer no longer deepens to a violet/deep blue, indicating that all pyridine has been complexed.[1][2]

  • Wash with water (1 x 1 volume).

  • Wash with brine (1 x 1 volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Visualized Workflows

General Workup Decision Tree

Workup_Decision_Tree start Reaction Complete check_acid_sensitivity Is the product acid-sensitive? start->check_acid_sensitivity acid_workup Perform Acidic Wash (e.g., 1M HCl) check_acid_sensitivity->acid_workup No copper_workup Perform CuSO4 Wash check_acid_sensitivity->copper_workup Yes neutralize Neutralize with NaHCO3 wash acid_workup->neutralize brine_wash1 Brine Wash neutralize->brine_wash1 dry_concentrate1 Dry & Concentrate brine_wash1->dry_concentrate1 purify Purify (Chromatography, Recrystallization, etc.) dry_concentrate1->purify water_wash Water Wash copper_workup->water_wash brine_wash2 Brine Wash water_wash->brine_wash2 dry_concentrate2 Dry & Concentrate brine_wash2->dry_concentrate2 dry_concentrate2->purify end_product Pure Product purify->end_product Emulsion_Troubleshooting start Emulsion Forms During Aqueous Extraction step1 Add Saturated Brine (NaCl) start->step1 check1 Does Emulsion Break? step1->check1 step2 Allow Mixture to Stand (Several Minutes to Hours) check1->step2 No success Continue Workup check1->success Yes check2 Does Emulsion Break? step2->check2 step3 Filter through Celite check2->step3 No check2->success Yes step3->success

References

Preventing decomposition of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-5-methoxypyridine

Welcome to the technical support center for this compound (C6H6ClNO, CAS No: 95881-83-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile heterocyclic building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your starting material and the success of your experiments.

Part 1: Understanding the Inherent Instabilities of this compound

This compound is a key intermediate in the synthesis of complex organic molecules, valued for its specific substitution pattern which allows for targeted functionalization.[1] However, the very features that make it a useful synthon—the electron-deficient pyridine ring, the chloro leaving group, and the methoxy substituent—also render it susceptible to several decomposition pathways. Understanding these vulnerabilities is the first step toward prevention.

The primary modes of degradation are:

  • Hydrolysis: The methoxy group can be cleaved under acidic or, less commonly, harsh basic conditions, yielding 5-Chloro-3-pyridinol. More significantly, the compound is sensitive to moisture, which can facilitate various degradation reactions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The chloride is a good leaving group, making the C3 position susceptible to attack by a wide range of nucleophiles. This is often the desired reaction but can be a decomposition pathway if unintended nucleophiles (e.g., water, amines, hydroxide) are present.[3][4]

  • Photodegradation: Like many aromatic and heterocyclic compounds, this compound can be sensitive to light, particularly in the UV spectrum.[5][6] Energy from light can promote unwanted side reactions or polymerization, often characterized by discoloration of the material.

  • Thermal Stress: While generally stable at room temperature, elevated temperatures can accelerate decomposition, especially in the presence of trace impurities or incompatible materials.[2]

Key Decomposition Pathways

The following diagram illustrates the primary degradation routes that can compromise the integrity of your starting material.

G cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Attack (SNAг) cluster_photo Photodegradation main This compound hydrolysis_product 5-Chloro-3-pyridinol main->hydrolysis_product H+ / H2O substitution_product 3-(Nu)-5-methoxypyridine main->substitution_product Nu- photo_product Complex Mixture / Polymeric Byproducts main->photo_product hv (Light) nucleophile Unintended Nucleophile (Nu-) (e.g., H2O, ROH, RNH2)

Caption: Major decomposition pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

These questions address the most common inquiries our support team receives regarding the storage and handling of this compound.

Question 1: What are the ideal storage conditions for this compound?

Answer: To ensure long-term stability, proper storage is critical. Based on its chemical properties and safety data, we have established the following optimal conditions.[7][8]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down kinetic processes of degradation. While storage at room temperature is possible for short periods, refrigeration is recommended for long-term stability.[2][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture. The pyridine ring can be sensitive to oxidative processes.[10]
Container Tightly Sealed, Amber GlassPrevents exposure to moisture and air. Amber glass protects the compound from light, mitigating photodegradation.[7][8]
Environment Dry, Well-Ventilated AreaMinimizes accidental exposure to moisture and ensures safety in case of a container breach.[11]

Question 2: My solid this compound has developed a yellow or brownish tint. Can I still use it?

Answer: Discoloration is a common indicator of degradation, likely due to minor levels of photodegradation or oxidation. While slight discoloration may not significantly impact reactions where it is used in excess, it is a sign of impurity. For high-purity applications, such as in the development of pharmaceutical active ingredients, we recommend the following:

  • Analytical Check: Run a purity analysis (e.g., HPLC, GC-MS, or NMR) to quantify the level of impurity.

  • Purification: If the impurity level is unacceptable, consider recrystallization or column chromatography.

  • Risk Assessment: If purification is not feasible, assess whether the observed impurities could interfere with your downstream reaction or catalysis. For instance, the resulting pyridinol could coordinate to metal catalysts.

Question 3: What solvents are recommended for dissolving and reacting with this compound?

Answer: The choice of solvent is critical. Always use anhydrous (dry) solvents to prevent hydrolysis. Common compatible solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF)

  • Dioxane

  • N,N-Dimethylformamide (DMF)

When using amine bases or solvents, be aware that they can act as nucleophiles and displace the chloro group, especially at elevated temperatures.

Part 3: Troubleshooting Guide for Experimental Setups

This section is structured to help you diagnose and solve problems that may arise during a reaction.

Problem 1: Low yield with significant recovery of starting material, but a new, more polar byproduct is observed on TLC/LCMS.
  • Potential Cause: Incomplete reaction due to insufficient activation or, more likely, competitive hydrolysis of the methoxy group to the corresponding pyridinol. The resulting 5-Chloro-3-pyridinol is more polar and may not participate in the desired downstream reaction.

  • Troubleshooting Workflow:

G start Low Yield & Polar Byproduct Observed check_water Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_water check_acid Is an acidic reagent or byproduct present? check_water->check_acid Yes sol_dry Action: Re-dry solvents. Use flame-dried glassware under inert atmosphere. check_water->sol_dry No sol_base Action: Add a non-nucleophilic acid scavenger (e.g., Proton-Sponge®) or use a buffered system. check_acid->sol_base Yes sol_reassess Re-evaluate reaction conditions. Consider lower temperature or alternative catalyst. check_acid->sol_reassess No

Caption: Troubleshooting workflow for polar byproduct formation.

Problem 2: Formation of multiple byproducts, and the reaction mixture darkens significantly over time.
  • Potential Cause: This is a classic sign of photodegradation or a complex decomposition cascade initiated by thermal stress. Light can create radical species, leading to a variety of unpredictable products.

  • Preventative Actions:

    • Exclude Light: Conduct the reaction in an amber flask or wrap the reaction vessel completely in aluminum foil. Avoid exposing the reaction to direct sunlight or strong overhead laboratory lighting. The ICH guidelines on photostability testing provide a framework for understanding light sensitivity.[12][13]

    • Temperature Control: Ensure the reaction is not overheating. Use an oil bath with a temperature controller rather than a heating mantle to prevent localized hot spots.

    • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (argon or nitrogen) before adding reagents. Oxygen can participate in radical-mediated decomposition pathways.

Problem 3: The primary byproduct has the same mass as the desired product but different analytical properties (e.g., different NMR shifts, retention time).
  • Potential Cause: If your reaction involves nucleophilic substitution at the C3 position, you might be observing the formation of a regioisomer. While this compound is not as activated towards nucleophilic attack as 2- or 4-halopyridines, under certain conditions (e.g., via aryne intermediates with very strong bases), substitution at other positions could occur.[3]

  • Diagnostic Steps:

    • Full Characterization: Obtain detailed spectroscopic data (1H NMR, 13C NMR, NOESY) of the byproduct to confirm its structure.

    • Review Mechanism: Re-examine your reaction mechanism. Are you using reagents (like sodium amide or LDA) that could promote an elimination-addition (aryne) pathway? If so, this is a known route to isomeric products.

    • Modify Conditions: To favor the direct SNAr pathway, use less aggressive bases and polar aprotic solvents (like DMF or DMSO) which are known to facilitate SNAr reactions.[14]

Part 4: Key Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocols provide a baseline for minimizing decomposition.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol is essential for any reaction that is sensitive to moisture or oxygen.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is oven-dried (at >120 °C for at least 4 hours) or flame-dried under vacuum.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a manifold or balloon.

  • Reagent Addition (Solids): Add solid this compound to the flask. If the flask is cooled, briefly increase the inert gas flow to prevent air from entering.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.

  • Reagent Addition (Liquids): Add liquid reagents via a dry syringe. For reagents that are particularly air-sensitive, use techniques like cannula transfer.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. For sampling, use a syringe to withdraw a small aliquot while maintaining positive pressure.

Protocol 2: Work-up and Quenching Procedure to Minimize Degradation

The work-up phase can introduce water and oxygen, risking product degradation.

  • Cooling: Before exposing the reaction to air, cool the mixture to 0 °C or room temperature to reduce the rate of potential side reactions.

  • Quenching: If the reaction contains highly reactive species (e.g., organometallics, strong bases), quench them slowly at low temperature. For example, add a saturated aqueous solution of ammonium chloride (for organometallics) or water (for strong bases).

  • Extraction: Perform liquid-liquid extraction promptly. Do not let the aqueous and organic layers sit for extended periods. Use de-gassed water for the extraction if the product is known to be oxygen-sensitive.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at the lowest practical temperature and pressure. Do not over-dry the product on the evaporator, as this can lead to thermal degradation.

References

Technical Support Center: Catalyst Deactivation in 3-Chloro-5-methoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-Chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst deactivation and other common issues during their experiments. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific problems.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your cross-coupling reactions with this compound, providing potential causes and actionable solutions.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in this compound is relatively strong and can be slow to undergo oxidative addition, the crucial first step in many cross-coupling catalytic cycles.[1][2] This is often the rate-limiting step, especially with electron-rich aryl chlorides.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[3] Consider increasing the catalyst loading, but be mindful of potential side reactions.[4]

  • Poor Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient under your reaction conditions.[5][6]

    • Solution: Switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or use a well-defined precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active catalyst. Alternatively, pre-activating the Pd(II) source with a reducing agent before adding the substrates can be effective.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. An unsuitable base may not be strong enough to facilitate the transmetalation step, while poor solubility of reactants can stall the reaction.[7]

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with challenging substrates.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[7] Ensure your chosen solvent (e.g., toluene, dioxane, THF) provides good solubility for all components at the reaction temperature.[7][8]

Q2: I'm observing the formation of a black precipitate (Palladium black) in my reaction. What does this mean and what should I do?

A: The black precipitate is finely divided, catalytically inactive palladium metal, commonly known as "Palladium black." Its formation is a clear indicator of catalyst deactivation through agglomeration.[1] While some formation can occur in successful reactions, rapid and extensive precipitation often leads to poor conversion.[1]

Causes & Mitigation Strategies:

CauseMitigation Strategy
High Reaction Temperature Lower the reaction temperature and extend the reaction time.[4]
Ligand Degradation or Dissociation Use more robust ligands that are resistant to thermal decomposition. Ensure an adequate ligand-to-palladium ratio to maintain a stable catalytic complex.[3][9]
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Incompatible Additives Certain additives or impurities can promote catalyst decomposition. Ensure high purity of all reagents.[10]
Q3: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material. How can I improve selectivity?

A: The formation of these byproducts indicates that off-cycle reactions are competing with the desired cross-coupling pathway.

Troubleshooting Side Reactions:

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas your reaction mixture and maintain a robust inert atmosphere. Using a slightly lower equivalence of the boronic acid can also sometimes help.

  • Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of coupled.

    • Solution: Optimize the reaction conditions to favor cross-coupling. This may involve screening different bases, solvents, and ligands. Sometimes, adding a small amount of a proton scavenger can be beneficial.

  • Competitive Coordination of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: The use of bulky ligands can disfavor this competitive binding.[3]

Q4: The reaction works well on a small scale, but fails or gives poor yields upon scale-up. What factors should I consider?

A: Scale-up issues are common and often relate to mass and heat transfer, as well as the impact of small impurities.

Key Considerations for Scale-Up:

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with heterogeneous bases. Inadequate mixing can lead to localized concentration gradients and side reactions.

  • Heat Transfer: Larger reaction volumes have different heat transfer properties. Use a reliable heating mantle and monitor the internal reaction temperature to avoid overheating, which can accelerate catalyst decomposition.

  • Purity of Reagents: The impact of impurities can be magnified on a larger scale.[11] Ensure all reagents, including the solvent, are of high purity.[1]

  • Inert Atmosphere: Maintaining a truly inert atmosphere is more challenging in larger vessels. Ensure proper purging and a positive pressure of inert gas.

II. Frequently Asked Questions (FAQs)

Q: Why is this compound considered a "challenging" substrate? A: The combination of an electron-donating methoxy group and the inherent lower reactivity of a C-Cl bond makes oxidative addition to the palladium catalyst more difficult compared to aryl bromides or iodides.[2] Additionally, the pyridine nitrogen can act as a potential ligand, complicating the catalytic cycle.

Q: What is the best palladium precursor to use? A: While Pd(OAc)₂ and PdCl₂ are common and inexpensive, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined precatalysts such as Buchwald's G3 or G4 precatalysts often provide more reliable and reproducible results.

Q: How do I properly degas my reaction mixture? A: The most effective method is to subject the solvent to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Simply bubbling inert gas through the solvent (sparging) is generally less effective.

Q: Can I recycle the palladium catalyst? A: For homogeneous catalysts, recovery is generally difficult and not practical on a lab scale. If catalyst recycling is a priority, consider using a heterogeneous catalyst (e.g., Pd on carbon), though these may require different reaction conditions and can suffer from leaching of the metal.[12][13]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acid partners.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagrams

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (L)Pd(II)(Ar)(Cl) Pd(0)L->Oxidative_Addition Ar-Cl Aggregation Pd Black (Inactive) Pd(0)L->Aggregation Transmetalation Transmetalation (L)Pd(II)(Ar)(R) Oxidative_Addition->Transmetalation R-B(OR)2 Base Ligand_Degradation Ligand Degradation /Dissociation Oxidative_Addition->Ligand_Degradation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R

Caption: Generalized catalytic cycle and common deactivation pathways.

G start Reaction Start problem Low/No Conversion? start->problem check_catalyst Check Catalyst System (Ligand, Precursor) problem->check_catalyst Yes side_products Side Products? problem->side_products No check_conditions Check Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions check_reagents Check Reagent Purity & Inert Atmosphere check_conditions->check_reagents optimize Optimize Conditions (Screen Ligands/Bases) check_reagents->optimize side_products->optimize Dehalogenation degas Improve Degassing side_products->degas Homocoupling success Successful Reaction side_products->success No optimize->success degas->success

Caption: A logical troubleshooting workflow for cross-coupling reactions.

IV. References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. 14

  • Role of catalyst deactivation and regeneration in the heck reaction involving unactivated aryl bromides. Ovid. 15

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. 11

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. 16

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. National Institutes of Health. 17

  • Heck Reactions. The Royal Society of Chemistry. 18

  • Poisoning and deactivation of palladium catalysts. SciSpace. 10

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. 19

  • Heck Reaction—State of the Art. MDPI. 20

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. DiVA portal. 21

  • Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem. --INVALID-LINK--

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 9

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. 22

  • Ligand design in transition-metal catalyzed cross-coupling. ResearchGate. 23

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. 24

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. 25

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. 8

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. 26

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. 27

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 5

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem. --INVALID-LINK--

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. 28

  • Buchwald–Hartwig amination. Wikipedia. 29

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. 30

  • Heck Reaction. Chemistry LibreTexts. 31

  • Ligand design for cross-couplings: phosphines. YouTube. 3

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. 7

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. 32

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 33

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health. 34

  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem. 1

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. 35

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 6

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. 2

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 36

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. 12

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. 37

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. 38

  • Cross-Coupling Reaction Guide. Sigma-Aldrich. 39

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ResearchGate. 13

  • This compound. Sigma-Aldrich. 40

  • This compound. Frontier Specialty Chemicals. 41

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important chemical intermediate from the laboratory bench to the pilot plant. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring a robust, safe, and scalable synthesis is paramount.[1][2]

This document moves beyond simple protocols to explain the "why" behind the "how," providing troubleshooting insights and practical advice grounded in chemical engineering principles and extensive field experience.

Introduction: The Scale-Up Challenge

The synthesis of this compound typically involves the chlorination of a pyridine precursor followed by a nucleophilic substitution with a methoxide source, or vice-versa. While straightforward on a gram scale, scaling this process introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety. A reaction that is well-behaved in a round-bottom flask can become hazardous in a 100-liter reactor if not properly understood and controlled. This guide will address these critical scale-up factors.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific, common issues encountered during the scale-up of pyridine chemistry.

Issue EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or Inconsistent Yields 1. Inefficient Mixing: Non-uniform distribution of reagents in a large reactor can create localized zones of low concentration, leading to incomplete reactions.[3] 2. Poor Temperature Control: Deviation from the optimal temperature range can either slow the reaction or promote side reactions. 3. Reagent Degradation: The base used (e.g., sodium methoxide) can be sensitive to moisture. Large-scale operations have more potential points of atmospheric exposure.1. Optimize Agitation: Select an appropriate impeller (e.g., pitched-blade turbine for homogeneity) and validate mixing efficiency through modeling or experimental studies. Ensure baffles are used in the reactor to prevent vortexing and promote top-to-bottom turnover. 2. Jacketed Reactor & Probes: Utilize a jacketed reactor with a reliable heating/cooling fluid system. Multiple temperature probes can ensure there are no significant thermal gradients within the vessel. 3. Inert Atmosphere & QC: Always handle moisture-sensitive reagents under a dry, inert atmosphere (Nitrogen or Argon). Perform quality control checks on raw materials before charging them to the reactor.
Formation of Impurities (e.g., Di-chloro or Isomeric Products) 1. Localized "Hot Spots": Poor heat removal can lead to temperature spikes where the chlorinating agent is introduced, causing over-chlorination.[3] 2. Incorrect Stoichiometry/Addition Rate: Adding the chlorinating agent too quickly can create high local concentrations, favoring secondary reactions. 3. Reaction Mechanism Shift: At higher temperatures, the reaction may shift from a desired electrophilic aromatic substitution to a less selective free-radical pathway.[4]1. Sub-surface Addition & Cooling: Introduce the chlorinating agent below the surface of the reaction mixture near an impeller to ensure rapid dispersion. Maintain aggressive cooling via the reactor jacket during the addition. 2. Controlled Dosing: Use a calibrated dosing pump for slow, controlled addition of the limiting reagent. This maintains a low, steady-state concentration, minimizing side reactions. 3. Strict Temperature Adherence: Define a narrow operating window for the reaction temperature and implement automated controls to maintain it. Forcing conditions should be avoided.
Runaway Reaction / Uncontrolled Exotherm 1. Accumulation of Unreacted Reagents: If the reaction fails to initiate due to low temperature, adding the full amount of a reagent can lead to a sudden, violent reaction once it starts. 2. Inadequate Heat Removal: The heat generated by the reaction exceeds the cooling capacity of the reactor. The surface-area-to-volume ratio decreases significantly as scale increases, making heat transfer less efficient.1. Confirm Initiation: Ensure a small exotherm is observed after adding a small initial portion of the reagent before proceeding with the full addition. 2. Process Safety Analysis: Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Ensure the pilot plant's cooling system can handle the thermal load with a built-in safety margin.
Difficult Product Isolation & Purification 1. Emulsion Formation During Work-up: Vigorous agitation during aqueous extraction in a large reactor can lead to stable emulsions that are difficult to break. 2. Product Oiling Out: If the product has a low melting point, it may separate as an oil instead of a crystalline solid, making filtration difficult. 3. Impurity Profile Changes: Different impurity profiles at scale may interfere with crystallization.1. Optimize Agitation & Phase Separators: Reduce agitator speed during extraction. Allow for longer settling times. Consider using a coalescer or a liquid-liquid centrifuge for difficult separations. 2. Solvent Selection & Seeding: Re-evaluate the crystallization solvent system for the pilot scale. A well-defined seeding strategy (adding a small number of pure product crystals) can promote the formation of a filterable solid. 3. Re-purification Methods: Develop robust secondary purification methods, such as re-crystallization or distillation, based on a thorough analysis of the scaled-up batch's impurity profile.
Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound? A1: The primary concerns are:

  • Handling of Hazardous Reagents: Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly corrosive and toxic. Sodium methoxide is flammable and corrosive.[5] Personal protective equipment (PPE) must be upgraded for pilot-plant scale, including full-face respirators, and chemical-resistant suits.[6]

  • Exothermic Reaction Control: As discussed, the risk of a runaway reaction is the most significant operational hazard. A thorough understanding of the reaction's thermal profile is non-negotiable.

  • Product Hazards: this compound itself is classified as acutely toxic if swallowed.[7] Appropriate handling procedures, including containment and dust control during filtration and drying, are essential.

Q2: How does the choice of solvent impact the scale-up process? A2: Solvent choice is critical. A solvent suitable for the lab (e.g., diethyl ether) may be inappropriate for a pilot plant due to its low flash point and high volatility. When scaling up, consider:

  • Safety: Higher flash point solvents are preferred (e.g., Toluene, DMF).

  • Boiling Point: The boiling point must be compatible with the desired reaction temperature and allow for easy removal during work-up without degrading the product.

  • Recovery & Recycling: At a larger scale, the economic and environmental cost of the solvent becomes significant. Choose solvents that can be efficiently recovered and recycled if possible.

Q3: What analytical methods are essential for in-process control (IPC) during the pilot plant run? A3: Relying on TLC, as is common in the lab, is often insufficient for pilot-scale manufacturing.[8] Robust IPCs are crucial for monitoring reaction completion and impurity formation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. Samples should be taken at defined intervals to track the disappearance of starting materials and the appearance of the product and key impurities.

Q4: Why is my product's color different at scale compared to the lab? A4: Color variation is a common scale-up issue. It can be caused by:

  • Longer Reaction Times: At scale, reactions and work-ups often take longer, potentially leading to minor degradation products that are colored.

  • Materials of Construction: The reactor itself (e.g., stainless steel vs. glass) can sometimes introduce trace metal ions that form colored complexes.

  • Air/Moisture Sensitivity: Increased exposure to the atmosphere during transfers and processing can lead to the formation of colored oxidative byproducts. While often benign in trace amounts, the cause should always be investigated to ensure it doesn't indicate a more serious process deviation.

Visualizing the Process
Generalized Reaction Pathway

The synthesis can be approached in multiple ways. A common conceptual pathway involves the chlorination of a methoxypyridine precursor.

G cluster_product Final Product A 3-Methoxy-pyridine D This compound A->D Chlorination B Chlorinating Agent (e.g., Cl2, SO2Cl2) C Solvent

Caption: A conceptual diagram of the chlorination step in the synthesis.

Scale-Up Workflow Logic

Transitioning from lab to pilot requires a structured approach to manage risks and ensure success.

G Lab Lab Scale Synthesis (Gram Scale) Risk Process Hazard Analysis (Calorimetry, HAZOP) Lab->Risk Protocol Draft Pilot Batch Record Risk->Protocol Material Raw Material Sourcing & Qualification Pilot Pilot Plant Execution (Kg Scale) Material->Pilot Equipment Equipment Selection (Reactor, Filter, Dryer) Equipment->Pilot Protocol->Pilot Analysis Full Batch Analysis (Yield, Purity, Impurities) Pilot->Analysis Report Scale-Up Report & Process Validation Analysis->Report

Caption: Logical workflow for scaling up a chemical synthesis process.

Experimental Protocols
Part 1: Representative Laboratory-Scale Synthesis (Illustrative Example)

This protocol is for illustrative purposes. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-methoxypyridine (10.9 g, 0.1 mol) and an appropriate solvent such as dichloromethane (100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 14.7 g, 0.11 mol) in the same solvent dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (100 mL) to quench unreacted reagents.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Part 2: Pilot Plant Scale-Up Considerations & Protocol

This protocol highlights critical changes for scaling up. All operations must be preceded by a formal Process Hazard Analysis.

  • Setup: Charge a 100 L glass-lined steel reactor with dichloromethane (50 L). Begin agitation and start cooling the reactor jacket to 0-5 °C.

  • Raw Material Charge: Charge 3-methoxypyridine (5.0 kg, 45.8 mol) to the reactor. Ensure the vessel is purged with nitrogen and maintained under a slight positive pressure.

  • Reagent Preparation: In a separate, dry, and inerted vessel, prepare a solution of N-chlorosuccinimide (6.7 kg, 50.4 mol) in dichloromethane.

  • Controlled Addition: Using a diaphragm pump, transfer the chlorinating agent solution to the reactor via a sub-surface dip tube over a period of 3-4 hours. The addition rate must be controlled to maintain the internal batch temperature below 10 °C. The jacket temperature will likely need to be significantly lower (e.g., -10 °C) to manage the exotherm.

  • Reaction & IPC: After the addition is complete, allow the batch to slowly warm to room temperature and hold for 6-8 hours. Take samples hourly for HPLC analysis to confirm reaction completion (e.g., <1% starting material remaining).

  • Quenching: In a separate 200 L reactor, prepare a cooled (10 °C) solution of sodium bicarbonate. Slowly transfer the completed reaction mixture into the quench solution, carefully controlling the rate to manage any gas evolution.

  • Work-up: Stop agitation and allow the layers to separate for at least 1 hour. Perform the phase separation. Transfer the organic layer to a clean reactor and perform a brine wash.

  • Solvent Swap & Crystallization: Concentrate the organic layer by distillation. If purification is by crystallization, perform a solvent swap to a suitable crystallization solvent (e.g., heptane/ethyl acetate mixture). Cool the solution under controlled conditions and use a seeding strategy to induce crystallization.

  • Isolation & Drying: Isolate the solid product using a centrifuge or filter-dryer. Wash the filter cake with cold solvent. Dry the product under vacuum at a controlled temperature (e.g., 40 °C) until the residual solvent levels are within specification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-5-methoxypyridine and 3-Bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, the choice between an aryl chloride and an aryl bromide is a critical decision point that influences reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth, data-supported comparison of 3-chloro-5-methoxypyridine and 3-bromo-5-methoxypyridine. While structurally similar, their reactivity profiles diverge significantly, primarily due to the inherent differences in their carbon-halogen bonds.

Generally, 3-bromo-5-methoxypyridine is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and faster reaction times. Conversely, This compound is a less reactive but typically more cost-effective starting material. Its successful implementation requires more robust catalytic systems, often involving specialized bulky, electron-rich phosphine ligands, and more forcing conditions. This guide will dissect these differences across key synthetic transformations, providing mechanistic insights and actionable experimental protocols to inform your selection process.

The Fundamental Difference: Carbon-Halogen Bond Properties

The disparity in reactivity between the two compounds is rooted in the fundamental properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.[1][2]

  • Bond Strength: The C-Cl bond is stronger and more difficult to break than the C-Br bond. The approximate bond dissociation energies are ~84 kcal/mol for a typical aryl C-Cl bond and ~71 kcal/mol for an aryl C-Br bond.

  • Bond Length: The C-Br bond is longer than the C-Cl bond, which contributes to its lower bond strength.[2]

  • Polarizability: Bromine is more polarizable than chlorine, which can influence its interaction with metal catalysts.

This difference in bond strength is the primary determinant of reactivity in many transformations, especially those involving the cleavage of the C-X bond, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and represent the most common application for these substrates. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[3][4] This trend is directly correlated with the C-X bond strength, as the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The activation of the C-X bond during oxidative addition is the critical step where the difference between the chloro and bromo substrates is most apparent.

  • 3-Bromo-5-methoxypyridine: Readily undergoes Suzuki coupling under a variety of "standard" conditions. It can be effectively coupled using less activated catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with relatively simple phosphine ligands. Reaction times are typically shorter, and temperatures are moderate (80-100 °C).

  • This compound: As an aryl chloride, it is significantly less reactive and requires a more potent catalytic system to facilitate the difficult C-Cl bond cleavage.[7] Success hinges on the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[8] These ligands stabilize the Pd(0) center, increase its electron density, and promote the challenging oxidative addition step. Higher temperatures (100-120 °C) and longer reaction times are generally necessary.[7]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_0 Key Reactivity Difference pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar-Pd(II)-X(L₂) Oxidative Adduct pd0->pdiil Oxidative Addition (Ar-X) Rate-Determining Step (Harder for Ar-Cl) pdiil->pd0 Reductive Elimination pdiil_b Ar-Pd(II)-OR'(L₂) pdiil->pdiil_b Ligand Exchange (-X⁻, +OR'⁻) pdiil_c Ar-Pd(II)-R'(L₂) pdiil_b->pdiil_c Transmetalation (R'-B(OR)₂) pdiil_c->pdiil Isomerization

Figure 1: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

This reaction is essential for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9] Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is dictated by the ease of oxidative addition.

  • 3-Bromo-5-methoxypyridine: Couples efficiently with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts. Bidentate phosphine ligands like BINAP or DPPF are often effective.[9]

  • This compound: Requires the use of modern, sterically hindered, and electron-rich monophosphine ligands (e.g., BrettPhos, XPhos) to achieve good yields.[8] A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to generate the active amine nucleophile and facilitate the catalytic cycle.

Comparative Reactivity in Metallation Reactions

Directed Ortho-Lithiation

The methoxy group in the 5-position can act as a directed metalating group (DMG), facilitating deprotonation at an adjacent position.[10] For 3-substituted pyridines, lithiation can occur at either the 2- or 4-position. The inductive effect of the halogen and the coordinating ability of the pyridine nitrogen play a significant role. For 3-methoxypyridine itself, lithiation favors the 2-position.[10] The presence of a halogen at the 3-position complicates this, often leading to mixtures or requiring specific conditions to achieve regioselectivity. Halogen-metal exchange is also a competing pathway, especially for the bromide.

Grignard Reagent Formation

The formation of a Grignard reagent (RMgX) is a classic organometallic transformation.

  • 3-Bromo-5-methoxypyridine: Can be converted to the corresponding Grignard reagent, 5-methoxy-3-pyridylmagnesium bromide, by reaction with magnesium turnings in a suitable ether solvent like THF.[11] Standard activation of magnesium (e.g., with iodine) is usually sufficient.

  • This compound: The formation of a Grignard reagent from an aryl chloride is substantially more challenging due to the strength of the C-Cl bond. It often fails under standard conditions and may require highly activated magnesium (e.g., Rieke magnesium) or forcing conditions, which can be incompatible with other functional groups. For this substrate, metal-halogen exchange with a pre-formed Grignard reagent (e.g., iPrMgCl·LiCl) is a more viable strategy.[12]

Comparative Data Summary

The following table summarizes typical conditions and expected outcomes for key reactions, based on established principles and data for analogous substrates.

ReactionFeatureThis compound3-Bromo-5-methoxypyridine
Suzuki-Miyaura Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhos[7]Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Temperature High (100-120 °C)Moderate (80-100 °C)
Typical Yield Moderate to Good (highly substrate dependent)Good to Excellent
Buchwald-Hartwig Catalyst/Ligand Pd₂(dba)₃ / BrettPhos or XPhosPd(OAc)₂ / BINAP or Xantphos
Base NaOtBu, LHMDSNaOtBu, K₂CO₃
Temperature High (90-110 °C)Moderate (80-100 °C)
Typical Yield Moderate to GoodGood to Excellent
Grignard Formation Conditions Very difficult; requires activated Mg or halogen-metal exchangeStandard conditions (Mg turnings in THF)
Feasibility LowHigh
Cost Relative Price Lower[13]Higher[13]

Experimental Protocols

The following protocols are representative procedures based on established methods for similar substrates.[7] Researchers should perform their own optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a highly active catalyst system necessary for C-Cl bond activation.

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine

This protocol uses a more traditional catalyst system, sufficient for the more reactive C-Br bond.

  • To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Conclusion and Recommendations

The choice between this compound and 3-bromo-5-methoxypyridine is a classic trade-off between cost and reactivity.

Decision_Tree start Project Start: Select Halopyridine Intermediate cost_driven Is initial reagent cost the primary driver? start->cost_driven reactivity_driven Are mild conditions, high yield, & speed critical? cost_driven->reactivity_driven No chloro_path Use this compound cost_driven->chloro_path Yes reactivity_driven->chloro_path No bromo_path Use 3-Bromo-5-methoxypyridine reactivity_driven->bromo_path Yes chloro_consider Considerations: - Higher catalyst cost (specialty ligands) - Process optimization required - Harsher conditions (temp, time) - Potentially lower yields chloro_path->chloro_consider bromo_consider Considerations: - Higher initial reagent cost - Milder, more reliable reactions - Broader catalyst scope - Ideal for discovery & early phase bromo_path->bromo_consider

Figure 2: Decision workflow for substrate selection
  • Choose 3-Bromo-5-methoxypyridine for:

    • Discovery Chemistry and Medicinal Chemistry: When speed, reliability, and achieving high yields with a broad range of coupling partners are paramount.

    • Projects with Sensitive Functional Groups: Milder conditions reduce the risk of side reactions or degradation.

    • Initial Route Scouting: Its reliability provides a higher probability of success when exploring new synthetic pathways.

  • Choose this compound for:

    • Large-Scale, Cost-Sensitive Synthesis: When the lower purchase price of the starting material outweighs the costs of more expensive catalysts and process optimization.[13]

    • Situations where the C-Br bond is too reactive: In complex molecules with multiple halides, the lower reactivity of the C-Cl bond can be exploited for selective, sequential cross-couplings.

Ultimately, a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make an informed and strategic decision, optimizing their synthetic efforts for success.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the seemingly routine task of coupling an electron-rich heteroaryl chloride like 3-chloro-5-methoxypyridine presents a unique set of challenges that demand a nuanced approach to catalyst selection. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to coordinate with and inhibit the palladium center, necessitates the use of highly active and specialized catalytic systems.[1]

This guide provides an in-depth comparison of state-of-the-art catalysts for this specific transformation, grounded in experimental data from analogous systems. We will delve into the rationale behind catalyst choice, compare their performance metrics, and provide detailed, actionable protocols to empower you to overcome the hurdles of this challenging coupling.

The Challenge: Activating an Electron-Rich Heteroaryl Chloride

The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For substrates like this compound, the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step. The electron-donating nature of the methoxy group further deactivates the C-Cl bond, making this step particularly sluggish with conventional catalysts like Pd(PPh₃)₄.[1][3]

Furthermore, the Lewis basic nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[4] This dual challenge of poor electronic activation and potential catalyst inhibition underscores the need for catalysts that are not only highly active but also sterically tailored to favor the desired catalytic pathway.

Catalyst Classes for a Demanding Substrate

Modern palladium catalysis offers several powerful solutions for the coupling of challenging heteroaryl chlorides. The most successful systems typically fall into two main categories: those employing bulky, electron-rich phosphine ligands and those utilizing N-heterocyclic carbenes (NHCs). A third, and increasingly popular, alternative is the use of nickel-based catalysts, which offer a different reactivity profile and can be a cost-effective option.

Palladium Catalysts with Buchwald Phosphine Ligands

The research group of Stephen L. Buchwald has developed a portfolio of biarylmonophosphine ligands that have revolutionized the field of cross-coupling. These ligands are characterized by their steric bulk and strong electron-donating ability, which combine to promote the formation of highly reactive, monoligated Pd(0) species. This facilitates the challenging oxidative addition step with aryl chlorides.[1] For the coupling of this compound, two ligands from this class are particularly noteworthy:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its broad applicability and high activity, XPhos is often a first-choice ligand for difficult Suzuki couplings. Its significant steric bulk helps to accelerate reductive elimination and stabilize the active catalytic species.[5][6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly effective and versatile ligand. The methoxy groups on the biaryl backbone can influence the ligand's electronic properties and coordination to the palladium center, often providing excellent results in challenging systems.[3]

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very strong σ-bonds with the metal center, leading to highly stable and active catalysts with impressive turnover numbers (TONs).[2] For substrates prone to catalyst inhibition, the robustness of the Pd-NHC bond can be a significant advantage.

  • PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): The PEPPSI family of pre-catalysts, developed by Organ and co-workers, are particularly well-suited for challenging couplings. These air- and moisture-stable complexes, such as PEPPSI-IPr, feature a bulky NHC ligand and a stabilizing pyridine-derived "throw-away" ligand.[5] They are designed for easy handling and reliable in situ activation to the active Pd(0) species.

Nickel-Based Catalysts

As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained considerable traction for cross-coupling reactions. Nickel catalysts can exhibit unique reactivity and are often highly effective for the coupling of aryl chlorides.[7]

  • NiCl₂(PCy₃)₂: This commercially available and air-stable nickel(II) precatalyst has been shown to be effective for the Suzuki-Miyaura coupling of various heteroaryl halides in more environmentally friendly solvents.[7]

Performance Comparison

While direct, side-by-side comparative data for the Suzuki coupling of this compound is scarce in the literature, we can draw valuable insights from studies on structurally and electronically similar substrates, such as other chloropyridines and electron-rich heteroaryl chlorides. The following table summarizes typical performance characteristics for the catalyst classes discussed.

Catalyst SystemLigand/PrecatalystTypical Yields (Analogous Systems)Key AdvantagesPotential Considerations
Palladium-Phosphine Pd₂(dba)₃ / XPhosGood to Excellent[3]High activity, broad substrate scope, well-established.Air-sensitive components, requires careful handling.
Palladium-Phosphine Pd(OAc)₂ / SPhosGood to Excellent[3]Versatile, effective for electron-rich substrates.Pre-catalyst activation required.
Palladium-NHC PEPPSI-IPrGood to Excellent[5]Air- and moisture-stable, easy to handle, high TONs.May require higher temperatures for some substrates.
Nickel-Based NiCl₂(PCy₃)₂Good to Excellent[7]Cost-effective, different reactivity profile, use of greener solvents.Can require higher catalyst loadings, potential for side reactions.[8]

Experimental Protocols

The following protocols are provided as detailed starting points for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of parameters such as base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (XPhos)

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to an oven-dried vial. B 2. Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%). A->B C 3. Add anhydrous, degassed toluene (5 mL). B->C D 4. Seal the vial and heat to 110 °C with stirring for 12-24 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with ethyl acetate and water. E->F G 7. Separate layers, extract aqueous phase. F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand.

Detailed Steps:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.).

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: Suzuki Coupling using a PEPPSI Precatalyst

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add this compound (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and PEPPSI-IPr (0.02 mmol, 2 mol%) to a vial. B 2. Evacuate and backfill with argon (3x). A->B C 3. Add degassed 1,4-dioxane/water (4:1, 5 mL). B->C D 4. Seal the vial and heat to 100 °C with stirring for 12-24 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with ethyl acetate and water. E->F G 7. Separate layers, extract aqueous phase. F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for Suzuki coupling using a PEPPSI precatalyst.

Detailed Steps:

  • To a reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), and PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Mechanistic Considerations

A firm grasp of the catalytic cycle is crucial for troubleshooting and optimizing your reaction. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII_complex L₂Pd(II)(Ar)Cl OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl_precursor L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_biaryl_precursor RedElim Reductive Elimination PdII_biaryl_precursor->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation + [Ar'B(OH)₃]⁻ - Cl⁻ ArylChloride Ar-Cl (this compound)

Caption: The Suzuki-Miyaura catalytic cycle.

The electron-rich and bulky ligands (L) in the active Pd(0)L₂ catalyst are essential for facilitating the oxidative addition of the C-Cl bond. They increase the electron density on the palladium center, promoting its insertion into the C-Cl bond. The steric hindrance of these ligands also favors the formation of the monoligated Pd(0)L species, which is often considered the most active species in the catalytic cycle.

Conclusion

The Suzuki coupling of this compound, while challenging, is readily achievable with the appropriate choice of a modern, highly active catalyst system. For initial screening, a palladium pre-catalyst paired with a bulky, electron-rich Buchwald phosphine ligand like XPhos or SPhos, or a user-friendly PEPPSI-type NHC pre-catalyst, represents a robust starting point. For process development where cost is a major driver, nickel-based catalysts are a viable and increasingly popular alternative.

Successful execution relies on a holistic understanding of the reaction: acknowledging the inherent difficulty of C-Cl bond activation, selecting a catalyst designed to overcome this barrier, and employing rigorous experimental technique, particularly with respect to maintaining an inert atmosphere. By leveraging the insights and protocols in this guide, researchers can confidently approach this demanding transformation and efficiently synthesize the valuable biaryl structures that are critical to advancing drug discovery and materials science.

References

A Comparative Guide to the Spectroscopic Data Validation of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific integrity and regulatory compliance. The subtle placement of functional groups on an aromatic scaffold, as in the case of 3-Chloro-5-methoxypyridine, can profoundly influence its physicochemical properties, biological activity, and metabolic fate. Consequently, rigorous spectroscopic data validation is not merely a procedural step but a critical component of the research and development lifecycle.

This guide provides an in-depth technical framework for the validation of this compound using a multi-technique spectroscopic approach. In the absence of a publicly available, experimentally verified dataset for this specific molecule, we will leverage predictive methodologies benchmarked against experimental data from structurally similar analogs. This approach serves as a robust, real-world guide to structural elucidation when reference standards are unavailable, focusing on the causality behind experimental choices and creating a self-validating analytical workflow.

The Analytical Challenge: Isomers and Ambiguity

The synthesis of this compound can potentially yield various isomers. Validating the final structure requires a suite of analytical techniques precise enough to distinguish between these closely related compounds. Our validation strategy integrates ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, each providing a unique and complementary piece of the structural puzzle.

Predicted Spectroscopic Profile of this compound

The following data is predicted based on established principles of spectroscopy, including substituent effects on the pyridine ring. This predicted profile serves as our primary hypothesis for the validation process.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale for Prediction
H-2~8.1-8.2~140-142Deshielded by the adjacent electronegative nitrogen and the meta-chloro group.
C-2~140-142Highly deshielded due to proximity to nitrogen.
C-3-~120-125Carbon bearing the chlorine atom; direct attachment to an electronegative atom causes deshielding.
H-4~7.3-7.4~115-118Shielded by the ortho-methoxy group's electron-donating effect, but deshielded by the para-nitrogen.
C-4~115-118Influenced by both the methoxy and chloro substituents.
C-5-~155-157Carbon bearing the methoxy group; significantly deshielded by the oxygen atom.
H-6~8.2-8.3~142-144Deshielded by the adjacent nitrogen and the meta-methoxy group.
C-6~142-144Deshielded due to proximity to nitrogen.
-OCH₃~3.9~55-57Typical chemical shift for a methoxy group attached to an aromatic ring.
Table 2: Predicted Mass Spectrometry and IR Data for this compound
Technique Expected Observations Rationale
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 143/145 (approx. 3:1 ratio)Presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Key Fragments: [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺Common fragmentation pathways for aromatic ethers and chloro-aromatics.
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹ (C-H stretch, aromatic)Vibrations of C-H bonds on the pyridine ring.
~2950-2850 cm⁻¹ (C-H stretch, -OCH₃)Vibrations of C-H bonds in the methyl group.
~1600-1450 cm⁻¹ (C=C and C=N stretch)Aromatic ring skeletal vibrations.
~1250 cm⁻¹ (C-O-C stretch, asymmetric)Characteristic stretch for aryl ethers.
~1050 cm⁻¹ (C-O-C stretch, symmetric)Characteristic stretch for aryl ethers.
~800-700 cm⁻¹ (C-Cl stretch)Vibration of the carbon-chlorine bond.

Comparative Analysis with Structural Analogs

To ground our predictions in experimental reality, we compare them with published data for key structural analogs. This comparative approach allows us to observe substituent effects and build confidence in our assignments for the target molecule.

Table 3: ¹H NMR Chemical Shift Comparison (in CDCl₃)
Proton 3-Chloropyridine [1]3-Methoxypyridine [2][3]4-Methoxypyridine [4][5]2-Methoxypyridine [6]Predicted: this compound
H-2 8.798.328.168.16~8.1-8.2
H-4 7.997.386.726.82~7.3-7.4
H-5 7.577.34-6.72-
H-6 8.688.198.16-~8.2-8.3
-OCH₃ -3.843.923.92~3.9

Insight: The experimental data shows consistent downfield shifts for protons at the 2 and 6 positions due to their proximity to the ring nitrogen. The electron-donating methoxy group generally causes upfield shifts, which helps justify the predicted values for H-2, H-4, and H-6 in our target molecule.

Table 4: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
Carbon 3-Chloropyridine [7][8]3-Methoxypyridine [2][9]4-Methoxypyridine [10][11]2-Methoxypyridine [12]Predicted: this compound
C-2 ~150~142~150~164~140-142
C-3 ~135~155~109~111~120-125
C-4 ~138~124~166~138~115-118
C-5 ~124~121~109~117~155-157
C-6 ~148~146~150-~142-144
-OCH₃ -~55~55~53~55-57

Insight: The carbon attached to the methoxy group (C-3 in 3-methoxypyridine, C-4 in 4-methoxypyridine, and C-2 in 2-methoxypyridine) consistently shows a significant downfield shift, supporting our prediction for C-5. Similarly, the carbon attached to chlorine in 3-chloropyridine is deshielded, informing our prediction for C-3.

Experimental Protocols for Data Acquisition and Validation

To ensure the generation of high-quality, reproducible data for validation, the following standardized protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and system suitability checks.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (target linewidth for TMS < 0.5 Hz).

    • Acquire a standard ¹H spectrum using a 30° pulse angle and a sufficient number of scans to achieve a signal-to-noise ratio > 100:1 for the smallest proton signal.

    • Acquire a broadband proton-decoupled ¹³C spectrum. An adequate relaxation delay (e.g., 2 seconds) should be used to ensure accurate integration for quaternary carbons.

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals, which is invaluable for confirming assignments.[13]

  • Data Processing and Validation:

    • Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference.

    • Integrate all peaks in the ¹H spectrum and normalize to a known number of protons.

    • Compare the observed chemical shifts, coupling patterns, and integrals to the predicted data and analog data.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup (e.g., ESI-TOF or Orbitrap):

    • Calibrate the mass analyzer using a known standard immediately prior to the analysis to ensure high mass accuracy.

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow rates) for the analyte.

  • Data Acquisition:

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Acquire tandem MS (MS/MS) data by fragmenting the isolated molecular ion to aid in structural confirmation.

  • Data Analysis and Validation:

    • Determine the accurate mass of the molecular ion and calculate the molecular formula. The measured mass should be within 5 ppm of the theoretical mass.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.[14]

    • Compare the observed fragmentation pattern with the predicted fragmentation pathways.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique for minimal sample preparation. Ensure good contact between the sample and the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal.

    • Set the spectral range to 4000-400 cm⁻¹.

  • Data Acquisition:

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis and Validation:

    • Identify the wavenumbers of major absorption bands.

    • Compare the observed bands with the predicted frequencies for key functional groups (aromatic C-H, C=N, C=C, C-O, C-Cl). The absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is as important as the presence of expected ones.

The Validation Workflow: A Logic-Driven Approach

The validation process is a systematic workflow designed to build a conclusive case for the structure of this compound. This workflow ensures that all data is critically evaluated and cross-correlated.

Validation_Workflow cluster_acquisition Step 1: Data Acquisition cluster_processing Step 2: Primary Data Analysis cluster_comparison Step 3: Comparative Validation cluster_decision Step 4: Conclusion HNMR ¹H NMR Acquisition Process_NMR Process & Assign NMR: - Chemical Shifts - Coupling Constants - Integrals HNMR->Process_NMR CNMR ¹³C NMR & DEPT CNMR->Process_NMR MS HRMS & MS/MS Process_MS Process MS: - Exact Mass - Isotopic Pattern - Fragmentation MS->Process_MS IR FTIR-ATR Process_IR Process IR: - Assign Functional  Group Frequencies IR->Process_IR Compare_Predicted Compare with Predicted Data Process_NMR->Compare_Predicted Compare_Analog Compare with Analog Data Process_NMR->Compare_Analog Process_MS->Compare_Predicted Process_IR->Compare_Predicted Confirmation Structure Confirmed Compare_Predicted->Confirmation Consistent Rejection Structure Rejected (Re-evaluate Synthesis) Compare_Predicted->Rejection Inconsistent Compare_Analog->Confirmation Consistent Compare_Analog->Rejection Inconsistent

Caption: Spectroscopic data validation workflow for this compound.

Conclusion

The structural validation of this compound, like any novel chemical entity, demands a rigorous, multi-faceted analytical approach. By establishing a predicted spectroscopic profile and benchmarking it against the known experimental data of structural analogs, we have created a powerful validation framework. This guide illustrates that even in the absence of a certified reference standard, a combination of predictive methods, comparative analysis, and meticulous experimental protocol provides a scientifically sound and defensible pathway to unambiguous structural confirmation. Adherence to these principles, grounded in authoritative standards such as ICH Q2(R1), ensures data integrity and supports the advancement of reliable and reproducible science in drug discovery and development.[14][15][16][17][18]

References

A Comparative Guide to the Biological Activity of 3-Chloro-5-methoxypyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. This guide provides an in-depth comparison of the biological activities of analogs based on the 3-Chloro-5-methoxypyridine core. We will explore how subtle modifications to this scaffold can profoundly influence biological outcomes, offering insights for researchers and professionals in drug development. The strategic placement of chloro and methoxy groups on the pyridine ring presents a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune a compound's interaction with its biological target.[3]

The this compound Scaffold: A Versatile Starting Point

The this compound structure serves as a valuable building block in the synthesis of a wide array of biologically active molecules. The chloro group can act as a key interaction point or a synthetic handle for further derivatization, while the methoxy group can influence solubility and metabolic stability. The following sections will delve into the comparative biological activities of analogs derived from this core, with a focus on anticancer, neurological, and other therapeutic areas.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies are therefore crucial in optimizing lead compounds.

Table 1: Comparative Anticancer Activity of Pyridine Analogs

Compound IDKey Structural FeaturesCancer Cell Line(s)IC50 (µM)Reference
5d 2-methoxypyridine-3-carbonitrile with dichlorothiophene and specific aryl substitutionsHepG2, DU145, MBA-MB-2311-5[1]
5g 2-methoxypyridine-3-carbonitrile with dichlorothiophene and specific aryl substitutionsHepG2, DU145, MBA-MB-2311-5[1]
5h 2-methoxypyridine-3-carbonitrile with dichlorothiophene and specific aryl substitutionsHepG2, DU145, MBA-MB-2311-5[1]
5i 2-methoxypyridine-3-carbonitrile with dichlorothiophene and specific aryl substitutionsHepG2, DU145, MBA-MB-2311-5[1]
20 Pyridine derivative with two hydroxyl groupsNot specified0.76[4]
22 Pyridine derivative with a chloro and hydroxyl groupNot specified3.97[4]
31 Pyridine derivative with a methyl groupNot specified1.30[4]
32 Pyridine derivative with a chloro groupNot specified5.84[4]

Note: The compounds in this table are analogs of substituted pyridines, illustrating the impact of various functional groups on anticancer activity. Direct analogs of this compound with reported anticancer IC50 values were not available in the provided search results.

The data suggests that the introduction of specific aryl groups and additional functional moieties to the methoxypyridine core can lead to potent antiproliferative effects.[1] For instance, compounds 5d, 5g, 5h, and 5i , which are 2-methoxypyridine-3-carbonitrile derivatives, exhibit promising activity against liver, prostate, and breast cancer cell lines.[1] Furthermore, the nature of the substituent on the pyridine ring plays a critical role, with hydroxyl and methyl groups showing a significant impact on IC50 values.[4]

Neurological Activity: Targeting Nicotinic Acetylcholine Receptors and Gamma-Secretase

Analogs of substituted pyridines have also been extensively studied for their effects on the central nervous system.

Table 2: Comparative Neurological Activity of Pyridine Analogs

Compound IDTargetKey Structural FeaturesIn Vitro Affinity (Ki or IC50)Reference
3b nAChRs2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridineKi = 28 pM[5]
6b nAChRsN-methyl derivative of the 2-chloro-5-((pyrrolidinyl)methoxy)pyridine seriesKi = 23 pM[5]
22d γ-secretase3-Methoxypyridine derivativeIC50 = 60 nM[6]
23 γ-secretase3-Hydroxypyridine derivativeModest potency[6]

Note: These compounds highlight the potential of chloro- and methoxy-substituted pyridines in neuroscience drug discovery.

A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogs have demonstrated very high affinity for nicotinic acetylcholine receptors (nAChRs).[5] Specifically, compounds 3b and 6b show promise as potential PET imaging agents for these receptors.[5] In the context of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed.[6] The 3-methoxypyridine analog 22d showed a nearly 3-fold improvement in activity over its parent compound for inhibiting the formation of Aβ42.[6] This highlights the beneficial role of the methoxy group in this scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Synthesis of Halogenated 2-Methoxypyridine Derivatives

This protocol outlines a general method for synthesizing precursors to many of the discussed analogs.[7]

Workflow for Synthesis of Halogenated 2-Methoxypyridine Derivatives

A Starting Pyridine Derivative B Nitration A->B HNO3/H2SO4 C Reduction of Nitro Group B->C e.g., Fe/HCl D Diazotization C->D NaNO2/HCl E Substitution (e.g., Halogenation) D->E e.g., CuCl/HCl F Methoxylation E->F NaOCH3 G Final Halogenated 2-Methoxypyridine Analog F->G

Caption: A generalized synthetic workflow for producing halogenated 2-methoxypyridine analogs.

Step-by-Step Protocol:

  • Nitration: The starting pyridine derivative is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring.

  • Reduction: The nitro group is then reduced to an amino group. Common reducing agents for this step include iron in the presence of an acid like HCl.[7]

  • Diazotization: The resulting amino group is converted into a diazonium salt using sodium nitrite in an acidic solution (e.g., HCl).[7]

  • Substitution: The diazonium group is a good leaving group and can be replaced by a variety of substituents. For halogenation, a Sandmeyer-type reaction can be employed using the appropriate copper(I) halide.[7]

  • Methoxylation: A methoxy group can be introduced by nucleophilic aromatic substitution, for example, by reacting a chloro-substituted pyridine with sodium methoxide.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship (SAR) Insights

The analysis of various analogs reveals key SAR trends:

  • Halogenation: The position and nature of the halogen substituent can significantly impact potency. For example, in a series of methylphenidate analogs, meta- and para-halo substituents were found to be more potent than the parent compound in dopamine transporter binding assays.[8]

  • Methoxy Group: The methoxy group often improves metabolic stability and can enhance binding to the target protein. In the case of gamma-secretase modulators, the introduction of a 3-methoxy substituent on the pyridine ring led to improved activity.[6]

  • Additional Substituents: The introduction of other functional groups, such as carbonitriles and various aryl moieties, can dramatically increase biological activity, as seen in the potent anticancer 2-methoxypyridine-3-carbonitrile derivatives.[1]

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The comparative analysis of its analogs demonstrates that strategic modifications can lead to potent and selective compounds targeting a range of diseases. Future research should focus on synthesizing novel analogs with diverse substitutions and evaluating them in a broader range of biological assays. A deeper understanding of the SAR will undoubtedly pave the way for the discovery of next-generation drugs based on this versatile heterocyclic core.

References

The 3-Chloro-5-methoxypyridine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. The strategic substitution of this core scaffold can dramatically influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 3-chloro-5-methoxypyridine scaffold, a versatile building block in the pursuit of novel therapeutics. Through a comparative lens, we will explore how modifications to this core influence biological activity across different target classes, supported by experimental data and protocols from key studies.

The presence of a chlorine atom at the 3-position and a methoxy group at the 5-position of the pyridine ring imparts a unique combination of electronic and steric properties. The chlorine atom, an electron-withdrawing group, can participate in halogen bonding and other key interactions within a protein's binding pocket. The methoxy group, a moderate electron-donating group, can influence the molecule's conformation, metabolic stability, and hydrogen bonding capacity. This guide will delve into specific examples of how medicinal chemists have leveraged these features to optimize lead compounds.

Case Study 1: Inhibition of Bacterial Phosphopantetheinyl Transferase (Sfp)

A notable example of a bioactive molecule featuring a substituted chloropyridine core is ML267, a potent inhibitor of the bacterial phosphopantetheinyl transferase (Sfp). While not a direct this compound analog, the SAR studies on ML267 and its derivatives provide valuable insights into how substitutions on a chloropyridine ring impact biological activity.[1]

Core Scaffold and Key Modifications

The core of ML267 is a 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. The SAR study explored modifications at the 4-position of the methoxypyridin-2-yl ring and the linker between the aryl group and the piperazine.

Comparative SAR Data

The following table summarizes the inhibitory activity of ML267 and its analogs against Sfp, demonstrating the impact of structural changes on potency.

CompoundModification from ML267ScaffoldIC50 (µM)
ML267-4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide0.29
Analog 464-OMe group replaced with a methyl group4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methylpyridin-2-yl)piperazine-1-carbothioamide14.5
Analog 48Methylene spacer added between aryl group and piperazine4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-((4-methoxyphenyl)methyl)piperazine-1-carbothioamide11.5
Analog 50Aryl group replaced with a thiadiazole4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(1,3,4-thiadiazol-2-yl)piperazine-1-carbothioamide~0.6
Analog 544,6-dimethyl derivative instead of 4-OMe group4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide0.81

Data extracted from reference[1].

Key Insights from the SAR:

  • The replacement of the 4-methoxy group with a methyl group (Analog 46) led to a significant decrease in potency, highlighting the importance of the methoxy group for activity.

  • The introduction of a methylene spacer (Analog 48) was also detrimental to the inhibitory activity.

  • Replacing the aryl group with a thiadiazole (Analog 50) resulted in a slight improvement in potency, suggesting that a heteroaromatic ring is well-tolerated at this position.

  • The 4,6-dimethyl derivative (Analog 54) showed comparable activity to ML267.

Experimental Protocol: General Synthesis of Halogenated 2-Methoxypyridine Derivatives

This protocol outlines a general method for the synthesis of precursors to compounds like those in the ML267 study.

Materials:

  • Substituted pyridine starting material

  • Nitrating agent (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., Fe/HCl, SnCl₂/HCl)

  • Sodium nitrite (NaNO₂)

  • Halogen source (e.g., CuCl, CuBr)

  • Sodium methoxide (NaOMe)

  • Appropriate solvents

Procedure:

  • Nitration: The pyridine starting material is nitrated to introduce a nitro group.

  • Reduction: The nitro group is subsequently reduced to an amino group.

  • Diazotization and Halogenation (Sandmeyer-type reaction): The amino group is converted to a diazonium salt and then replaced by a halogen.

  • Methoxylation: The halogen at the 2-position is substituted with a methoxy group using sodium methoxide.[1]

This generalized procedure can be adapted for the synthesis of various substituted methoxypyridine building blocks.

Case Study 2: PI3K/mTOR Dual Inhibitors Based on a Sulfonamide Methoxypyridine Scaffold

A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial targets in cancer therapy.[2]

Design Strategy and Core Scaffold

The design strategy for these inhibitors was based on a scaffold hopping approach, utilizing a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core. This core was identified as having strong PI3K inhibitory activity.[2] The SAR exploration focused on modifications to other parts of the molecule to enhance potency and selectivity.

SAR_Strategy Core 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide (Part A) PartB Aromatic/Heterocyclic Moiety (Part B) Core->PartB Essential for Activity PartC Substituents on Part B (Part C) PartB->PartC Optimization of Potency & Properties Synthesis_Workflow Start 5-bromo-2-methoxypyridin-3-amine + 2,4-difluorobenzenesulfonyl chloride Reaction Stir in Pyridine at RT for 24h Start->Reaction Workup Evaporate Solvent Add Water Stir for 1h Reaction->Workup Isolation Filter Precipitate Wash with Hexane Dry Workup->Isolation Product N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Isolation->Product

References

A Comparative Guide to Synthetic Routes for 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-methoxypyridine is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine scaffold is a common motif in molecules targeting a range of biological pathways. The strategic placement of the chloro and methoxy groups provides distinct electronic properties and multiple points for further functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a synthetic strategy tailored to their specific research and development needs.

Route 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridine

This approach leverages the principles of nucleophilic aromatic substitution (SNAr) on a readily available starting material, 3,5-dichloropyridine. The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, facilitates the displacement of a chloride ion by a nucleophile, in this case, the methoxide ion.

Reaction Mechanism

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The methoxide ion attacks one of the carbon atoms bearing a chlorine atom, temporarily disrupting the aromaticity of the ring. The departure of the chloride ion restores the aromatic system, yielding the methoxy-substituted pyridine.

A key challenge in this synthesis is achieving mono-substitution. Due to the presence of two reactive sites, the reaction can proceed to form the di-substituted product, 3,5-dimethoxypyridine. Control over the stoichiometry of the nucleophile and careful selection of reaction conditions are therefore crucial to maximize the yield of the desired mono-methoxy product.

SNAr_Mechanism start 3,5-Dichloropyridine + NaOCH₃ intermediate Meisenheimer Intermediate (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product This compound intermediate->product - Cl⁻ side_product 3,5-Dimethoxypyridine product->side_product + NaOCH₃

Caption: Mechanism of Nucleophilic Aromatic Substitution on 3,5-Dichloropyridine.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 3,5-dimethoxypyridine, where this compound is an intermediate.[1] Optimization would be required to maximize the yield of the mono-substituted product, primarily by adjusting the stoichiometry of sodium methoxide.

Materials:

  • 3,5-Dichloropyridine

  • Sodium methoxide (sodium methylate)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-dichloropyridine (1 equivalent) in anhydrous DMSO.

  • To this solution, add sodium methoxide (0.9-1.1 equivalents) portion-wise, while monitoring the temperature.

  • Heat the reaction mixture to 60-80°C and stir for a period of time (monitoring by TLC or GC-MS is recommended to determine the optimal reaction time for mono-substitution).

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the di-substituted byproduct.

Route 2: Diazotization of 3-Amino-5-chloropyridine and Subsequent Methylation

This two-step sequence offers an alternative pathway, starting from 3-amino-5-chloropyridine. The first step involves the conversion of the amino group into a hydroxyl group via a diazotization reaction, followed by hydrolysis of the diazonium salt. The resulting 3-chloro-5-hydroxypyridine is then methylated in the second step, typically via a Williamson ether synthesis.

Reaction Mechanism

Step 1: Diazotization and Hydrolysis

The primary amino group of 3-amino-5-chloropyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is generally unstable and, upon gentle heating in an aqueous medium, decomposes with the loss of nitrogen gas to form a pyridyl cation, which is then trapped by water to yield the corresponding hydroxypyridine.

Step 2: Williamson Ether Synthesis

The hydroxyl group of 3-chloro-5-hydroxypyridine is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic pyridinolate anion. This anion then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide, dimethyl sulfate) in an SN2 reaction to form the desired ether product.

Two_Step_Synthesis cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Methylation (Williamson Ether Synthesis) start 3-Amino-5-chloropyridine diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ hydroxy 3-Chloro-5-hydroxypyridine diazonium->hydroxy H₂O, Δ (-N₂) start_step2 3-Chloro-5-hydroxypyridine alkoxide Pyridinolate Anion start_step2->alkoxide Base (e.g., NaH) product This compound alkoxide->product Methylating Agent (e.g., CH₃I)

Caption: Two-step synthesis of this compound from 3-Amino-5-chloropyridine.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-5-hydroxypyridine

This protocol is based on analogous diazotization procedures for aminopyridines.[2]

Materials:

  • 3-Amino-5-chloropyridine

  • Sodium nitrite

  • Sulfuric acid (or hydrochloric acid)

  • Water

  • Sodium bicarbonate (or other base for neutralization)

  • Ethyl acetate

Procedure:

  • Dissolve 3-amino-5-chloropyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for a short period (e.g., 30 minutes).

  • Gently warm the reaction mixture to room temperature and then heat to 50-60°C to facilitate the decomposition of the diazonium salt, which is often accompanied by the evolution of nitrogen gas.

  • Cool the mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-5-hydroxypyridine, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

Materials:

  • 3-Chloro-5-hydroxypyridine

  • Sodium hydride (or another suitable base like potassium carbonate)

  • Methyl iodide (or dimethyl sulfate)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.1-1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 3-chloro-5-hydroxypyridine (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Comparative Analysis

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Diazotization and Methylation
Starting Material 3,5-Dichloropyridine3-Amino-5-chloropyridine
Number of Steps 12
Key Reagents Sodium methoxide, DMSOSodium nitrite, acid, base, methylating agent
Reaction Conditions Elevated temperatures (60-80°C)Low to moderate temperatures (0-60°C)
Potential Yield Moderate to good (optimization needed for selectivity)Good to high (for both steps)
Key Challenges - Achieving selective mono-substitution- Separation of product from starting material and di-substituted byproduct- Handling of potentially unstable diazonium salt intermediate- Two-step process increases overall synthesis time
Advantages - Single-step reaction- Readily available starting material- Potentially higher overall yield and purity- Avoids issues with di-substitution
Disadvantages - Risk of di-substitution, leading to lower yield and purification difficulties- May require forcing conditions- Two-step process- Diazonium salts can be hazardous if not handled properly

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of strengths and weaknesses.

Route 1 , the nucleophilic aromatic substitution of 3,5-dichloropyridine, is attractive due to its single-step nature. However, the primary challenge lies in controlling the reaction to favor mono-substitution, which may require careful optimization of reaction conditions and could lead to purification challenges. This route may be preferable for rapid access to the material where a mixture of products is acceptable or when purification is straightforward.

Route 2 , involving the diazotization of 3-amino-5-chloropyridine followed by methylation, is a two-step process but offers the potential for higher selectivity and, consequently, a better overall yield of the pure product. While it involves the handling of a diazonium salt intermediate, the procedures for this transformation are well-established. This route is likely to be favored when high purity and a good, reproducible yield are critical, particularly for larger-scale synthesis in a drug development setting.

The choice between these two routes will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, purity specifications, available starting materials, and the laboratory's expertise with the involved chemistries.

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloro-5-methoxypyridine is a key heterocyclic building block in modern organic synthesis. Its substituted pyridine structure is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise molecular architecture, featuring chloro and methoxy groups, provides specific reactive sites for constructing more complex molecules.[1] Consequently, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.

Impurities, even in trace amounts, can have significant consequences. They may carry their own pharmacological (and potentially toxicological) profiles, lead to the formation of unwanted side-products in subsequent synthetic steps, or compromise the stability of the API. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over the impurity profile of any material used in drug manufacturing.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose.[4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating, identifying, and quantifying the main compound from its structurally similar impurities. This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations.

Understanding the Impurity Profile: A Synthesis-Driven Perspective

To develop a robust analytical method, one must first anticipate the potential impurities. The impurity profile is intrinsically linked to the synthetic route. A common pathway to halogenated pyridines involves chlorination and functional group manipulation of pyridine precursors.[5][6][7]

Potential impurities in a typical batch of this compound can be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted species that did not proceed to the final product.

  • By-products: These are the most challenging impurities and often include:

    • Regioisomers: Isomers with the same molecular formula but different substituent positions (e.g., 2-Chloro-5-methoxypyridine, 3-Chloro-2-methoxypyridine). These are often the most difficult to separate due to very similar physicochemical properties.[8]

    • Over- or Under-halogenated Species: Compounds with additional or missing chlorine atoms.

    • Hydrolysis Products: For instance, the conversion of the methoxy group to a hydroxyl group (3-Chloro-5-hydroxypyridine).

A successful HPLC method must be able to resolve the primary peak of this compound from all these potential contaminants.

A Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is paramount for achieving the required separation. For a polar, basic compound like this compound, several strategies can be employed.

The Workhorse: Reversed-Phase (RP-HPLC) with C18 Columns

Reversed-phase chromatography on an octadecylsilane (C18) column is the most common starting point for the analysis of small organic molecules.[8]

  • Mechanism: Separation is based on hydrophobic interactions. The nonpolar stationary phase (C18) retains analytes, which are then eluted by a polar mobile phase. Less polar compounds are retained longer.

  • Causality of Choices:

    • Mobile Phase: A gradient of an organic solvent (typically acetonitrile or methanol) and water is used. Acetonitrile often provides better peak shapes and lower viscosity than methanol.

    • Acidic Modifier: Pyridines are basic and can interact ionically with residual acidic silanols on the silica backbone of the column, leading to severe peak tailing.[8] Incorporating a small amount of an acid like formic acid or trifluoroacetic acid (TFA) into the mobile phase (e.g., 0.1%) protonates the pyridine nitrogen. This suppresses the silanol interactions, resulting in sharp, symmetrical peaks.

  • Limitations: Standard C18 columns may struggle to resolve highly polar impurities that elute near the void volume or closely related regioisomers that have very similar hydrophobicities.

Advanced Separation: Mixed-Mode and Specialized Columns

When standard RP-HPLC is insufficient, particularly for challenging isomer separations, alternative column chemistries offer enhanced selectivity.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[9] This dual retention mechanism provides unique selectivity for polar and ionizable compounds like pyridines, often achieving separations impossible on a standard C18 column.

  • Hydrogen-Bonding Columns (e.g., SHARC™): This innovative approach separates compounds based on their ability to form hydrogen bonds with the stationary phase.[10] Isomers of substituted pyridines can be effectively resolved using this technique, as subtle differences in their structure affect their hydrogen bonding potential.[10]

FeatureStandard RP-HPLC (C18)Mixed-Mode ChromatographyHydrogen-Bonding Chromatography
Primary Mechanism Hydrophobic InteractionsHydrophobic & Ion-ExchangeHydrogen Bonding Interactions
Best Suited For General-purpose purity analysisPolar compounds, challenging isomer separations[9]Isomer separations, polar analytes[10]
Mobile Phase Acetonitrile/Water with acidAcetonitrile/Water with buffers (e.g., Ammonium Formate)Acetonitrile/Methanol with additives
Complexity Low to ModerateModerate to HighHigh
MS Compatibility High (with volatile acids like formic)High (with volatile buffers)Generally high and tunable

Validated Experimental Protocol: A Self-Validating System

The following protocol describes a robust, validated RP-HPLC method for the purity analysis of this compound, designed in accordance with ICH guidelines.[2][11]

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar high-efficiency column).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (~99%).

  • Reference Standard: A well-characterized, high-purity standard of this compound.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: PDA detector, monitoring at 270 nm, with a full spectrum scan from 200-400 nm for peak purity analysis.

Rationale: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable time.[12] A column temperature of 30°C ensures consistent retention times. The PDA detector is critical not only for quantification at the optimal wavelength (270 nm) but also for assessing the spectral homogeneity of each peak, which is a cornerstone of verifying peak purity.[13]

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the reference standard solution using the synthesized batch of this compound.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step in any validated method.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Make five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria (as per ICH/USP guidelines[2][3]):

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Theoretical Plates (Efficiency): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

Only if the system passes SST should the analysis proceed. This ensures the trustworthiness of the generated data.

Analysis and Calculation
  • Inject the prepared Sample Solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Use the PDA software to perform a peak purity analysis on the this compound peak to check for co-eluting impurities.[13]

Visualizing the Workflow and Logic

A clear workflow ensures reproducibility and understanding of the analytical process.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: Aq. Formic Acid) (B: ACN + Formic Acid) sst System Suitability Test (SST) - 5x Std Injections - Check Tailing, Plates, %RSD prep_mobile->sst prep_std Prepare Reference Standard Solution (~0.5 mg/mL) prep_std->sst prep_sample Prepare Synthesized Sample Solution (~0.5 mg/mL) sample_run Inject Sample Solution prep_sample->sample_run blank Inject Blank (Diluent) sst->blank If SST Passes blank->sample_run integrate Integrate Chromatogram sample_run->integrate purity_calc Calculate % Area Purity integrate->purity_calc peak_purity Perform PDA Peak Purity Assessment integrate->peak_purity report Generate Final Report purity_calc->report peak_purity->report

Caption: Workflow for HPLC Purity Analysis.

Method_Validation_Logic cluster_params Method Method Development Selectivity Resolution Validation ICH Q2(R1) Validation Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Method->Validation Specificity Specificity (No interference from blank/impurities) Validation:p1->Specificity Linearity Linearity (Response proportional to concentration) Validation:p2->Linearity Accuracy Accuracy (Closeness to true value) Validation:p3->Accuracy Precision Precision (Agreement between measurements) Validation:p4->Precision

Caption: Logic of HPLC Method Validation per ICH.

Conclusion

The purity analysis of this compound is a critical quality control step that demands a robust, high-resolution analytical method. While standard reversed-phase HPLC on a C18 column provides a reliable and accessible platform, challenges such as regioisomer separation may necessitate the use of advanced column chemistries like mixed-mode or hydrogen-bonding phases. The provided protocol represents a well-validated starting point, grounded in the principles of suppressing unwanted analyte interactions to achieve sharp, symmetrical peaks. Adherence to a systematic workflow, including rigorous System Suitability Testing and validation according to ICH guidelines, ensures that the generated purity data is trustworthy, reproducible, and scientifically sound, ultimately safeguarding the quality of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic selection of synthetic routes for key building blocks is paramount to project success. 3-Chloro-5-methoxypyridine is a valuable intermediate, and its efficient synthesis is a critical consideration for research and development teams. This guide provides an in-depth cost-benefit analysis of the two primary methodologies for its preparation: Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer Reaction. By examining the underlying chemistry, experimental protocols, and economic factors, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

At a Glance: Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Sandmeyer Reaction
Starting Materials 3,5-Dichloropyridine, Sodium Methoxide3-Amino-5-methoxypyridine, Sodium Nitrite, Copper(I) Chloride, HCl
Reaction Type Nucleophilic Aromatic SubstitutionDiazotization followed by Sandmeyer Reaction
Reported Yield High (Specific yield data for the direct reaction is not widely published, but analogous reactions suggest high conversion)Moderate to High (Typically 60-80% for similar Sandmeyer reactions)
Starting Material Cost Generally lowerCan be higher depending on the cost of the aminated precursor
Process Simplicity Relatively straightforward, often a one-pot reactionMulti-step process requiring careful temperature control
Safety Considerations Use of a strong base (sodium methoxide)Generation of potentially unstable diazonium salts
Scalability Generally considered highly scalableScalability requires careful process safety evaluation

Route 1: Nucleophilic Aromatic Substitution of 3,5-Dichloropyridine

This approach is a classic and direct method for the synthesis of this compound. It leverages the electron-deficient nature of the pyridine ring, which is further activated by the two electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack.

Chemical Rationale and Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. The greater electronegativity of the nitrogen atom in the pyridine ring, along with the inductive effect of the chlorine atoms, facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a chloride ion yields the desired this compound. The selectivity for mono-substitution over di-substitution can typically be controlled by stoichiometry and reaction conditions.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of this compound from 3,5-Dichloropyridine

This protocol is based on analogous and well-established procedures for nucleophilic aromatic substitution on dihalopyridines.

Materials:

  • 3,5-Dichloropyridine (1.0 eq)

  • Sodium methoxide (1.0-1.2 eq)

  • Anhydrous methanol or N,N-Dimethylformamide (DMF)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3,5-Dichloropyridine in anhydrous methanol or DMF in a reaction flask.

  • Add sodium methoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to a temperature of 90-100 °C and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Cost-Benefit Analysis of Route 1

Benefits:

  • Cost-Effective Starting Materials: 3,5-Dichloropyridine is a commercially available and relatively inexpensive starting material.[1][2][3] Sodium methoxide is also a common and affordable reagent.[4][5][6]

  • Process Simplicity: This is often a one-pot synthesis with a straightforward workup procedure.

  • Scalability: Nucleophilic aromatic substitution reactions are generally well-suited for large-scale industrial production.

Drawbacks:

  • Selectivity: While generally selective for mono-substitution under controlled conditions, there is a potential for the formation of the di-methoxy byproduct, which would require purification.

  • Harsh Conditions: The use of a strong base like sodium methoxide requires anhydrous conditions and careful handling.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and versatile route to this compound, starting from an amino-substituted pyridine precursor.[6] This method is particularly useful when the required aminopyridine is readily available or easily synthesized.

Chemical Rationale and Mechanism

This multi-step process first involves the conversion of a primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl). The resulting diazonium salt is a highly reactive intermediate.

In the subsequent Sandmeyer reaction, the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

Caption: Workflow for the Sandmeyer Reaction.

Experimental Protocol: Synthesis of this compound from 3-Amino-5-methoxypyridine

This protocol is a general procedure for the Sandmeyer reaction on an amino-substituted pyridine.

Materials:

  • 3-Amino-5-methoxypyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Diazotization:

    • Suspend 3-Amino-5-methoxypyridine in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Cost-Benefit Analysis of Route 2

Benefits:

  • Versatility: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, not just chlorine.

  • Good Yields: When optimized, the Sandmeyer reaction can provide good to excellent yields of the desired product.[3]

Drawbacks:

  • Starting Material Cost and Availability: The cost and availability of the starting 3-amino-5-methoxypyridine can be a significant factor. While it is commercially available, it may be more expensive than 3,5-dichloropyridine.[7][8]

  • Process Complexity: This is a multi-step process that requires careful control of temperature, especially during the formation of the diazonium salt.

  • Safety Hazards: Diazonium salts can be unstable and potentially explosive, particularly when isolated in a dry state. In situ use is standard practice to mitigate this risk, but careful handling and temperature control are crucial for safety, especially on a larger scale.

Conclusion and Recommendations

The choice between nucleophilic aromatic substitution and the Sandmeyer reaction for the synthesis of this compound is contingent on several factors, including project scale, budget, and available expertise.

  • For large-scale, cost-driven synthesis , the Nucleophilic Aromatic Substitution (Route 1) is likely the more advantageous approach due to the lower cost of starting materials and the simpler, more scalable process.

  • For smaller-scale laboratory synthesis, or when a diverse range of analogs is required , the Sandmeyer Reaction (Route 2) offers greater flexibility, provided the cost of the aminopyridine precursor is not prohibitive and the necessary safety precautions for handling diazonium intermediates are in place.

Ultimately, a thorough evaluation of the specific project requirements, including a detailed cost analysis of all reagents and a realistic assessment of the synthetic capabilities, will guide the selection of the optimal route for the synthesis of this compound.

References

The Strategic Selection of Phosphine Ligands for the Cross-Coupling of 3-Chloro-5-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Among the myriad of substituted pyridines, 3-chloro-5-methoxypyridine stands out as a versatile building block, offering a strategic point for carbon-carbon and carbon-nitrogen bond formation to construct complex molecular architectures. However, the inherent electronic properties of the pyridine ring, coupled with the relative inertness of the C-Cl bond, present significant challenges for achieving efficient cross-coupling reactions. The success of these transformations is critically dependent on the judicious selection of the palladium catalyst system, with the phosphine ligand playing a pivotal role in dictating reactivity, selectivity, and overall efficiency.[1][2]

This guide provides a comparative analysis of commonly employed phosphine ligands for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. By delving into the mechanistic underpinnings of ligand influence and presenting a synthesis of experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of Phosphine Ligands in Catalysis

The efficacy of a palladium-catalyzed cross-coupling reaction is not solely dependent on the metal center but is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligands.[2] These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing key steps such as oxidative addition and reductive elimination.

Steric and Electronic Effects:

  • Steric Bulk: The size of the phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role. Bulky ligands can promote the formation of monoligated palladium(0) species, which are often the most active catalysts in the oxidative addition of aryl chlorides.[3] Furthermore, steric hindrance can facilitate the final reductive elimination step, which is essential for product formation and catalyst turnover.[2]

  • Electronic Properties: The electron-donating or -withdrawing nature of the phosphine ligand directly impacts the electron density at the palladium center. Electron-rich ligands enhance the rate of oxidative addition, a frequently rate-limiting step in the coupling of aryl chlorides.[4]

The interplay of these steric and electronic factors is a delicate balance that must be optimized for a given substrate and coupling partner.

Comparative Study of Phosphine Ligands for the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For a challenging substrate like this compound, the choice of phosphine ligand is paramount. Below is a comparative table of expected performance for a selection of prominent phosphine ligands in the Suzuki-Miyaura coupling with phenylboronic acid. The data is a projection based on established trends and results for structurally similar chloropyridines and other aryl chlorides.[1][2][5]

LigandStructureClassExpected Yield (%)Key Characteristics & Remarks
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBuchwald Biaryl Phosphine>90A highly versatile and effective ligand for a broad range of substrates, including sterically hindered aryl chlorides.[6] Its bulkiness promotes the formation of the active monoligated palladium(0) species.[3]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBuchwald Biaryl Phosphine>90Known for its high reactivity, often allowing for lower reaction temperatures. The methoxy groups contribute to its electron-rich nature.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBuchwald Biaryl Phosphine>85Another highly active Buchwald ligand, effective for a variety of C-N and C-C bond formations.[5]
cataCXium® A Di(1-adamantyl)-n-butylphosphineBulky Alkylphosphine>80A bulky and electron-rich ligand that has shown high turnover numbers in Suzuki couplings of aryl chlorides.
Triphenylphosphine (PPh₃) TriphenylphosphineTriarylphosphine<20Often used as a baseline ligand. Its lower steric bulk and electron-donating ability compared to modern biaryl phosphines typically result in poor performance with challenging aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This generalized protocol is a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Selected Phosphine Ligand (e.g., XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent (5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical workflow for ligand screening.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) DiarylPd Ar-Pd(II)-Ar' L₂ PdII->DiarylPd Ar'-B(OR)₂ (Base) Trans Transmetalation (Ar'-B(OR)₂) DiarylPd->Pd0 Product Ar-Ar' DiarylPd->Product RE Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the phosphine ligand.

Ligand_Screening_Workflow start Define Reaction Parameters (Substrate, Reagents, Conditions) prep Prepare Stock Solutions (Substrate, Boronic Acid, Base, Pd Precursor) start->prep dispense Dispense Ligands into Reaction Vials prep->dispense add_reagents Add Reagents and Catalyst Precursor dispense->add_reagents run_reaction Run Parallel Reactions (Heating & Stirring) add_reagents->run_reaction analysis Analyze Reaction Outcomes (LC-MS, GC-MS) run_reaction->analysis optimize Identify Optimal Ligand(s) and Further Optimization analysis->optimize end Finalized Protocol optimize->end

Caption: A typical workflow for the high-throughput screening of phosphine ligands to identify the optimal catalyst system.

Concluding Remarks for the Practicing Scientist

The successful cross-coupling of this compound is a testament to the power of modern catalyst design. While traditional phosphine ligands like triphenylphosphine often fall short in activating the challenging C-Cl bond of this electron-deficient heterocycle, the development of bulky and electron-rich biaryl phosphines, such as those from the Buchwald portfolio, has revolutionized the synthetic accessibility of its derivatives.

For the Suzuki-Miyaura coupling of this compound, XPhos and SPhos stand out as premier choices, consistently delivering high yields where other ligands fail. Their steric bulk and electron-donating properties are finely tuned to facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle. While the data presented here is a predictive synthesis based on analogous systems, the underlying principles of ligand effects provide a strong foundation for rational catalyst selection.

It is imperative for the researcher to approach each new coupling reaction as a unique challenge, where empirical screening of a small, well-chosen set of ligands, guided by the principles outlined in this guide, will ultimately lead to the most efficient and robust synthetic protocol. The continued exploration of novel ligand architectures promises to further expand the horizons of what is possible in the realm of cross-coupling chemistry.

References

Unambiguous Molecular Blueprint: A Guide to the Structural Confirmation of 3-Chloro-5-methoxypyridine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the foundational data upon which molecular interactions are understood, reaction mechanisms are elucidated, and the rational design of new chemical entities is based. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for the structural confirmation of small organic molecules, using a derivative of 3-chloro-5-methoxypyridine as a case study. We will delve into the experimental intricacies, the rationale behind procedural choices, and a comparative analysis with other common analytical techniques.

The Imperative of Structural Certainty

The journey of a novel compound from laboratory synthesis to a potential therapeutic agent is paved with rigorous analytical checkpoints. While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, they often fall short of providing the unequivocal three-dimensional arrangement of atoms in the solid state. For pyridine derivatives, which are prevalent scaffolds in medicinal chemistry, subtle changes in substitution can lead to significant alterations in biological activity. Therefore, an unambiguous structural confirmation is not merely a formality but a critical step in the drug discovery pipeline.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.

A Case Study: The Crystal Structure of 3-Chloro-5-methoxy-2,6-dinitropyridine

While the crystal structure for this compound itself is not publicly available, a closely related derivative, 3-chloro-5-methoxy-2,6-dinitropyridine, provides an excellent and detailed example of the crystallographic process. The data presented here is based on the findings published for this compound, illustrating the depth of information obtainable through this technique[1].

Table 1: Crystallographic Data for 3-Chloro-5-methoxy-2,6-dinitropyridine [1]

ParameterValue
Molecular FormulaC₆H₄ClN₃O₅
Molecular Weight233.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6490 (13)
b (Å)10.842 (2)
c (Å)12.715 (3)
β (°)95.55 (3)
Volume (ų)912.3 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5866
Independent Reflections2062
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.135

The data in Table 1 provides a unique fingerprint of the crystalline solid, defining the dimensions of the unit cell—the basic repeating unit of the crystal lattice. The space group, P2₁/c, describes the symmetry elements present within the crystal.

The Experimental Workflow: From Powder to Picture

The process of determining a crystal structure can be broken down into several key stages. The following is a detailed protocol, grounded in established crystallographic practices.

Step 1: Crystal Growth - The Art of Patience

The prerequisite for a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal of the compound of interest. This is often the most challenging step.

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Dissolve the purified compound (e.g., this compound derivative) in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Expertise & Experience: The choice of solvent is critical. A solvent in which the compound is too soluble will not yield crystals, while a solvent in which it is poorly soluble will cause the compound to precipitate as a powder. A systematic screening of different solvents and solvent mixtures is often necessary.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

experimental_workflow cluster_crystal Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Slow Evaporation Mount Mount Crystal on Goniometer Crystal->Mount Xray Expose to X-ray Beam Mount->Xray Diffraction Collect Diffraction Data Xray->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Structure Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure & Data

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Collection Parameters:

  • Radiation Source: Molybdenum (Mo) is a common X-ray source for small molecule crystallography as its wavelength provides good resolution.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. In the case of the 3-chloro-5-methoxy-2,6-dinitropyridine, data was collected at 293 K[1].

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

Step 3: Structure Solution and Refinement - From Data to Model

The collected diffraction data contains information about the amplitudes of the diffracted waves, but the phase information is lost. This is known as the "phase problem."

  • Structure Solution: Computational methods, such as direct methods or the Patterson function, are used to generate an initial model of the electron density.

  • Structure Refinement: The initial model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to best fit the experimental data. The quality of the final structure is assessed by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A lower R-factor indicates a better fit.

Trustworthiness: The refinement process is iterative. The model is progressively improved by adding hydrogen atoms (which are often not visible in the initial electron density map) and refining anisotropic displacement parameters for non-hydrogen atoms, which describe the thermal motion of the atoms.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and often more readily obtainable information.

analytical_techniques cluster_techniques Analytical Techniques Compound Unknown Compound MS Mass Spectrometry (MS) Compound->MS Provides NMR NMR Spectroscopy Compound->NMR Provides Xray X-ray Crystallography Compound->Xray Provides MS_Info Molecular Weight Elemental Composition MS->MS_Info NMR_Info Connectivity (2D NMR) Chemical Environment NMR->NMR_Info Xray_Info 3D Structure Bond Lengths/Angles Stereochemistry Xray->Xray_Info

Caption: Relationship between key analytical techniques for structural elucidation.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous structural determinationRequires a single, high-quality crystal; provides solid-state structure which may differ from solution
NMR Spectroscopy Connectivity (¹H, ¹³C, COSY, HSQC), through-space interactions (NOESY), dynamic processesProvides information about the structure in solution; non-destructiveCan be difficult to interpret for complex molecules; does not directly provide bond lengths and angles
Mass Spectrometry Molecular weight, elemental formula (high-resolution MS), fragmentation patternsHigh sensitivity, small sample requirementDoes not provide information on stereochemistry or connectivity

Conclusion

The structural confirmation of a molecule like this compound or its derivatives is a cornerstone of modern chemical research. While a suite of analytical techniques is employed to build a complete picture of a new compound, single-crystal X-ray crystallography remains the ultimate arbiter of its three-dimensional structure in the solid state. The detailed experimental workflow and the rich data it provides are indispensable for advancing our understanding of molecular architecture and its implications for function, making it an essential tool for researchers, scientists, and drug development professionals.

References

Benchmarking 3-Chloro-5-methoxypyridine: A Comparative Guide for Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in a multitude of FDA-approved drugs underscores its significance. The strategic functionalization of the pyridine ring is a critical aspect of drug design, profoundly influencing a compound's pharmacological activity, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyridines, 3-Chloro-5-methoxypyridine has emerged as a versatile and economically viable building block for creating diverse molecular libraries.

This guide provides an in-depth, objective comparison of this compound's performance against its alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of this compound

The unique arrangement of substituents on the this compound ring offers a confluence of electronic and steric properties that are highly advantageous in drug discovery. The chloro group at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. The methoxy group at the 5-position, being an electron-donating group, can influence the reactivity of the pyridine ring and modulate the physicochemical properties of the final compound, such as metabolic stability and conformational preference.[2]

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we benchmark this compound against its close analog, 3-Bromo-5-methoxypyridine, in three of the most pivotal reactions in drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which affects the rate-determining oxidative addition step. However, recent advancements in catalyst and ligand design have significantly narrowed the reactivity gap, making the more cost-effective chloro-pyridines increasingly attractive substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While 3-bromopyridines generally exhibit higher reactivity, optimized conditions can afford excellent yields with 3-chloropyridines.

Comparative Performance Data (Illustrative)

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, 1,4-Dioxane/H₂O, 100°C, 12h~85%
23-Bromo-5-methoxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Toluene/EtOH/H₂O, 80°C, 4h>95%

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions. Data is compiled from general knowledge of similar reactions.

The data illustrates that while the bromo-analog may react faster and under milder conditions, high yields are achievable with this compound by employing more advanced catalyst systems, such as those incorporating bulky, electron-rich phosphine ligands like SPhos.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., 1,4-Dioxane/H₂O) setup Reaction Setup: - Add reagents to a dry flask under inert atmosphere (N₂ or Ar). reagents->setup reaction Reaction: - Heat the mixture (e.g., 80-110°C) with stirring. - Monitor progress by TLC or LC-MS. setup->reaction workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup purification Purification: - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds is another critical transformation in medicinal chemistry. Similar to Suzuki coupling, the amination of aryl chlorides can be more challenging than their bromo counterparts, often requiring more robust catalyst systems.

Comparative Performance Data (Illustrative)

EntryAryl HalideAmineCatalyst SystemConditionsYield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOt-Bu, Toluene, 100°C, 18h~90%
23-Bromo-5-methoxypyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃, Toluene, 100°C, 8h>95%

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions. Data is compiled from general knowledge of similar reactions.

For the Buchwald-Hartwig amination, the use of specialized ligands like XPhos is often necessary to achieve high yields with chloropyridines.[4] The stronger base, sodium tert-butoxide, is also commonly employed.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reagents: - this compound - Amine - Palladium Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Strong Base (e.g., NaOt-Bu) - Anhydrous Solvent (e.g., Toluene) setup Reaction Setup: - Combine reagents in a glovebox or under inert atmosphere. reagents->setup reaction Reaction: - Heat the mixture (e.g., 100-120°C) with stirring. - Monitor by TLC or LC-MS. setup->reaction workup Work-up: - Cool and quench the reaction. - Extract with an organic solvent. - Wash the organic layer. reaction->workup purification Purification: - Dry and concentrate the organic phase. - Purify by chromatography or recrystallization. workup->purification

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for accessing linear scaffolds and alkynyl-substituted heterocycles.

Comparative Performance Data (Illustrative)

EntryAryl HalideAlkyneCatalyst SystemConditionsYield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, 65°C, 24h~75%
23-Bromo-5-methoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, RT, 6h>90%

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions. Data is compiled from general knowledge of similar reactions.

The Sonogashira coupling of chloropyridines often requires elevated temperatures and longer reaction times to achieve good yields compared to their bromo counterparts.

Logical Relationship: Halide Reactivity in Cross-Coupling

reactivity Reactivity Trend iodide Aryl Iodide reactivity->iodide Highest bromide Aryl Bromide iodide->bromide > chloride Aryl Chloride bromide->chloride >

Caption: General reactivity trend of aryl halides in cross-coupling.

Synthesis of this compound

A common synthetic route to this compound involves the methoxylation of 3,5-dichloropyridine.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of sodium methoxide (prepared from sodium metal and anhydrous methanol) in anhydrous N,N-dimethylformamide (DMF) is added 3,5-dichloropyridine at room temperature under an inert atmosphere.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100°C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

The Impact on Drug Discovery: Physicochemical Properties and SAR

The incorporation of the 3-chloro-5-methoxy-pyridine scaffold can have a significant impact on the properties of a drug candidate.

  • Lipophilicity: The chloro and methoxy groups contribute to the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). However, its position on the pyridine ring can also sterically shield adjacent positions from metabolic attack.

  • Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents can engage in various non-covalent interactions within a protein's binding pocket, thereby influencing potency and selectivity.

Structure-activity relationship (SAR) studies on compounds containing the substituted pyridine motif have shown that even minor modifications to the substitution pattern can lead to significant changes in biological activity.[5]

Conclusion

This compound stands as a highly valuable and cost-effective building block in the drug discovery arsenal. While it may exhibit lower reactivity compared to its bromo- and iodo-analogs, the development of advanced catalytic systems has largely overcome this limitation, enabling its efficient use in a wide array of synthetic transformations. Its unique electronic and steric properties provide medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. By understanding the nuances of its reactivity and carefully selecting reaction conditions, researchers can effectively leverage the advantages of this compound to accelerate the discovery of new and improved medicines.

References

A Comparative Guide to the Efficacy of Chloropyridine-Derived Neonicotinoid Insecticides and Their Alternatives Against Aphids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Chloropyridines in Modern Crop Protection

The chloropyridine scaffold is a cornerstone in the synthesis of numerous agrochemicals, providing the backbone for a range of potent insecticides. While the specific compound 3-Chloro-5-methoxypyridine serves as a versatile intermediate in organic synthesis, the most prominent pesticides stemming from the broader chloropyridine chemical family are the neonicotinoids. This guide will focus on a key member of this class, Acetamiprid, and provide a comprehensive efficacy comparison with other neonicotinoids and newer classes of insecticides that serve as alternatives.

This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It aims to provide an in-depth analysis of the performance of these insecticides against a common and economically significant pest, the aphid (Aphidoidea), supported by experimental data and detailed protocols. Our objective is to explain the causality behind experimental choices and to ensure that every protocol described is a self-validating system.

Chemical Structures and Modes of Action: A Comparative Overview

The efficacy of an insecticide is intrinsically linked to its chemical structure and its interaction with the target pest's biological systems. Here, we compare Acetamiprid with other relevant insecticides.

Acetamiprid , a second-generation neonicotinoid, possesses a chloropyridinyl methyl group, which is crucial for its insecticidal activity.[1][2] Like other neonicotinoids, it acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2][3][4][5] This binding leads to the irreversible blockage of nAChRs, causing continuous nerve stimulation, which results in paralysis and eventual death of the insect.[1][2] Acetamiprid is characterized by its systemic and translaminar action, allowing it to be absorbed and distributed throughout the plant, providing protection to new growth.[2][4]

Imidacloprid , the first commercially successful neonicotinoid, shares the same mode of action as Acetamiprid, targeting the nAChRs.[6][7] It is also a systemic insecticide.[8]

Thiamethoxam is another widely used neonicotinoid that acts on nAChRs.[9][10] It also exhibits systemic properties.[10][11]

Sulfoxaflor , the first of the sulfoximine class of insecticides, also targets the nAChR but is classified in a different IRAC group (4C) due to its distinct chemical structure and binding characteristics.[12][13] This difference can be crucial in managing resistance to neonicotinoids.[12]

Flupyradifurone , a butenolide insecticide, is another nAChR modulator (IRAC group 4D).[14][15][16] It is also a systemic insecticide with a favorable safety profile for some non-target organisms.[14][17]

dot graph "Mode_of_Action_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for Insecticide Classes Neonicotinoids [label="Neonicotinoids (IRAC 4A)\nAcetamiprid, Imidacloprid, Thiamethoxam", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Sulfoximines [label="Sulfoximines (IRAC 4C)\nSulfoxaflor", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"]; Butenolides [label="Butenolides (IRAC 4D)\nFlupyradifurone", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"];

// Central Target nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Edges Neonicotinoids -> nAChR [label="Agonist"]; Sulfoximines -> nAChR [label="Modulator"]; Butenolides -> nAChR [label="Modulator"];

// Outcome Outcome [label="Nerve Overstimulation ->\nParalysis -> Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; nAChR -> Outcome; } Caption: Comparative modes of action targeting the nAChR.

Efficacy Comparison Against Aphids: A Data-Driven Analysis

The selection of an insecticide is often dictated by its efficacy against the target pest. Aphids are a significant pest in numerous crops, causing damage by feeding on phloem sap and transmitting plant viruses. The following table summarizes experimental data comparing the efficacy of Acetamiprid and its alternatives against various aphid species.

InsecticideChemical ClassTarget Pest(s)Key Efficacy FindingsReference(s)
Acetamiprid NeonicotinoidAphis gossypii (Cotton aphid), Myzus persicae (Green peach aphid), Brevicoryne brassicae (Cabbage aphid)Highly effective against a broad spectrum of aphid species.[1][18][19] Demonstrates both contact and systemic activity.[3][19] In some studies, it showed superior or equivalent efficacy to other neonicotinoids.[20][1][13][18][19][20][21]
Imidacloprid NeonicotinoidMyzus persicae, Wheat aphids (Sitobion avenae, Rhopalosiphum padi)Effective against a range of aphid species, often used as a seed treatment for long-lasting control.[8][22][23] Efficacy can vary between different aphid species.[22][23][6][8][22][23][24][25]
Thiamethoxam NeonicotinoidAphis gossypii, Amrasca biguttela biguttela, Bemisia tabaciHighly effective against various sucking pests, including aphids.[10][26] Can be used for both foliar and soil applications.[11][9][10][11][26]
Sulfoxaflor SulfoximineAphis gossypiiDemonstrates high efficacy against aphids, including some neonicotinoid-resistant populations.[12][21] Provides effective control for an extended period.[6][7][12][21][27][28]
Flupyradifurone ButenolideLettuce aphid, WhitefliesPotent efficacy against aphids, with a fast speed of action.[14][29] Considered to have a more favorable safety profile for some beneficial insects.[17][29][14][15][16][17][29]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for conducting laboratory bioassays and field trials to assess the performance of insecticides against aphids.

Laboratory Bioassay: Leaf-Dip Method for LC50 Determination

This protocol is designed to determine the median lethal concentration (LC50) of an insecticide, providing a quantitative measure of its acute toxicity to aphids.

1. Rearing of Aphids:

  • Maintain a healthy, age-synchronous colony of the target aphid species on untreated host plants in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod). This ensures a uniform population for testing.

2. Preparation of Insecticide Solutions:

  • Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Create a series of at least five graded concentrations (plus a solvent-only control) by serial dilution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaf surface.

3. Bioassay Procedure:

  • Select fresh, undamaged leaves from the host plant.

  • Dip each leaf into a specific insecticide dilution for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Place the treated leaves, adaxial side up, on a layer of agar (1.5-2%) in a Petri dish to maintain turgor.

  • Carefully transfer 20-30 adult apterous (wingless) aphids onto each treated leaf using a fine camel-hair brush.

  • Seal the Petri dishes with a ventilated lid to prevent escape and maintain humidity.

4. Incubation and Mortality Assessment:

  • Incubate the Petri dishes under the same controlled conditions used for rearing.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

  • Analyze the dose-response data using probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the regression line.

dot graph "Leaf_Dip_Bioassay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; Aphid_Rearing [label="Rear Aphid Colony"]; Insecticide_Prep [label="Prepare Serial Dilutions"]; }

subgraph "cluster_Assay" { label = "Assay"; style=filled; color="#E8F0FE"; Leaf_Dip [label="Dip Leaves in\nInsecticide Solutions"]; Drying [label="Air-Dry Leaves"]; Placement [label="Place Leaves on Agar"]; Infestation [label="Introduce Aphids"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#E6F4EA"; Incubation [label="Incubate at\nControlled Conditions"]; Mortality_Check [label="Assess Mortality\n(24, 48, 72h)"]; Data_Analysis [label="Probit Analysis\n(Calculate LC50)"]; }

Aphid_Rearing -> Infestation; Insecticide_Prep -> Leaf_Dip; Leaf_Dip -> Drying -> Placement -> Infestation -> Incubation -> Mortality_Check -> Data_Analysis; } Caption: Workflow for the leaf-dip bioassay.

Field Trial Protocol: Randomized Complete Block Design

This protocol outlines a robust method for evaluating the efficacy of insecticides under real-world agricultural conditions.

1. Experimental Design and Site Selection:

  • Select a field with a history of uniform aphid infestation and consistent soil type.

  • Use a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability. Each block should contain all treatments, including an untreated control.

  • Plot size should be appropriate for the crop and application equipment (e.g., 5m x 5m).

2. Treatment Application:

  • Calibrate the application equipment (e.g., backpack sprayer) to ensure accurate and uniform delivery of the insecticide at the desired rate.

  • Apply the treatments when the aphid population reaches a predetermined economic threshold.

  • Include a buffer zone between plots to minimize spray drift.

3. Efficacy Assessment:

  • Conduct pre-treatment counts of the aphid population on a set number of randomly selected plants per plot (e.g., 10 plants). Count the number of aphids on a specific plant part (e.g., the top three leaves).

  • Perform post-treatment counts at regular intervals (e.g., 3, 7, and 14 days after application) using the same sampling method.

4. Data Collection and Analysis:

  • Record the number of live aphids per sample unit.

  • Calculate the percentage of population reduction for each treatment relative to the untreated control using the Henderson-Tilton formula.

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatments.

5. Phytotoxicity and Non-Target Effects:

  • Visually assess the treated plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at each assessment interval.

  • If applicable, monitor the populations of key natural enemies (e.g., lady beetles, lacewings) to assess the selectivity of the insecticides.

Conclusion and Future Perspectives

Acetamiprid and other neonicotinoids derived from the chloropyridine family have proven to be highly effective tools for managing aphid populations in a variety of crops. Their systemic nature provides long-lasting protection, which is a significant advantage in integrated pest management (IPM) programs. However, the emergence of insecticide resistance and concerns about non-target effects have necessitated the development and evaluation of alternative modes of action, such as those offered by sulfoximines (Sulfoxaflor) and butenolides (Flupyradifurone).

The choice of insecticide should be based on a comprehensive understanding of its efficacy against the target pest, its mode of action, and its potential impact on the broader agroecosystem. The experimental protocols provided in this guide offer a framework for conducting rigorous and reliable evaluations to inform these critical decisions. As the landscape of crop protection continues to evolve, a data-driven, comparative approach to insecticide selection will be paramount in ensuring sustainable and effective pest management.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to extend our support beyond the point of sale, ensuring you have the critical information needed for safe and compliant laboratory operations. This guide provides a detailed protocol for the proper disposal of 3-Chloro-5-methoxypyridine, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Compound Identification and Hazard Profile

This compound is a halogenated pyridine derivative. Understanding its specific chemical properties is the foundation of its safe management. Halogenated organic compounds, particularly those with nitrogen-containing heterocyclic rings like pyridine, are often persistent in the environment and can exhibit toxicity.[1] Therefore, they must be treated as hazardous waste unless explicitly determined otherwise by a thorough hazard assessment.[2]

Table 1: Physicochemical and Hazard Data for this compound

Property Value Source
CAS Number 95881-83-7 [3]
Molecular Formula C₆H₆ClNO [3]
Molecular Weight 143.57 g/mol [3]
Physical Form Solid
GHS Hazard Statement H302: Harmful if swallowed [3]
GHS Signal Word Warning [3]
Storage Class 11: Combustible Solids

| Water Hazard Class | WGK 3: Highly hazardous to water | |

The "highly hazardous to water" classification (WGK 3) is critical; it underscores the imperative to prevent this compound from entering aquatic systems through improper disposal.

Core Principles of Chemical Waste Management

All chemical waste, including that containing this compound, must be managed in accordance with local, state, and federal regulations.[2] In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for correctly identifying, managing, and disposing of hazardous waste.[4]

The guiding principle is waste segregation . This compound waste should never be mixed with general laboratory trash or other incompatible waste streams.[5] Mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing both risk and cost.

Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical or its waste, ensure all appropriate personal protective equipment is in use. The causality is clear: effective PPE provides the primary barrier against chemical exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[5]

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine derivatives.[5] Always inspect gloves for integrity before use and wash hands after removal.

  • Body Protection : A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[5]

  • Respiratory Protection : All handling of this compound, including waste consolidation, should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

Step-by-Step Disposal Protocol

This protocol covers all forms of waste: pure (unreacted) compound, solutions, and contaminated labware.

Step 1: Waste Identification and Segregation

  • Classify : All waste containing this compound must be classified as hazardous waste.[5] This includes stock containers, solutions, reaction mixtures, and contaminated items like pipette tips, gloves, and absorbent pads.

  • Segregate : Keep this waste stream separate from all others. Specifically, do not mix with:

    • Strong oxidizing agents[5][6]

    • Acids[5][6]

    • Non-hazardous waste

Step 2: Containerization

  • Select a Compatible Container : Use a designated, sealable, and chemically compatible hazardous waste container.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with no cracks or leaks.

  • Collect Waste :

    • Solid Waste : Carefully transfer solid this compound and contaminated solids (e.g., weighing paper, contaminated pads) into the waste container.

    • Liquid Waste : Pour solutions containing the compound directly into the designated liquid waste container. Use a funnel to prevent spills.

    • Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

Step 3: Labeling

  • Immediate Labeling : Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

  • Complete Information : The label must be filled out completely and accurately, including:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A complete list of all other chemical constituents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed").[5]

    • The accumulation start date (the date the first waste was added).

Step 4: Temporary Storage (Satellite Accumulation)

  • Location : Store the sealed waste container in a designated satellite accumulation area.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions : The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[5][6] The container must be kept tightly closed except when adding waste.

Step 5: Arranging for Final Disposal

  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department. They will provide instructions for pickup and final disposal.

  • Documentation : Complete any required chemical collection or waste manifest forms as instructed by your EHS department.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated Items) B Is waste this compound? A->B C Segregate as Hazardous Waste Stream B->C Yes I Manage as Non-Hazardous Waste (If confirmed by EHS) B->I No D Select & Label Compatible Container C->D E Add Waste in Chemical Fume Hood D->E F Store in Satellite Accumulation Area (Sealed, Secure) E->F G Container Full? F->G G->E No H Contact EHS for Pickup & Final Disposal G->H Yes

Caption: Decision process for handling laboratory waste containing this compound.

Spill & Emergency Procedures

Accidents require immediate and correct action to mitigate risks.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[5]

    • Sweep up the absorbed material and place it into your hazardous waste container.[7]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills :

    • Evacuate the area immediately.[5]

    • Alert others and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.[5]

  • Personal Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6] Seek medical attention.

    • Skin : Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation develops.

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

Final Disposal Pathways

While your direct responsibility ends with the EHS pickup, understanding the ultimate fate of the waste reinforces the importance of proper segregation. For halogenated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[1][2] This process is designed to achieve complete thermal destruction of the molecule, breaking it down into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[8] This method prevents the persistent halogenated compound from being released into the environment.[1]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxypyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.